molecular formula C18H12N2O3S B12388291 SLU-PP-1072

SLU-PP-1072

Cat. No.: B12388291
M. Wt: 336.4 g/mol
InChI Key: DYMDZGMAYKMYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SLU-PP-1072 is a useful research compound. Its molecular formula is C18H12N2O3S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H12N2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-6-yl)-5-(4-hydroxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C18H12N2O3S/c21-13-4-1-11(2-5-13)15-7-8-16(23-15)18(22)20-12-3-6-14-17(9-12)24-10-19-14/h1-10,21H,(H,20,22)

InChI Key

DYMDZGMAYKMYCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)N=CS4)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of SLU-PP-1072 in Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of SLU-PP-1072, a novel dual inverse agonist of Estrogen-Related Receptor alpha (ERRα) and Estrogen-Related Receptor gamma (ERRγ), in the context of prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanism of Action

This compound exerts its anti-cancer effects in prostate cancer by targeting two key nuclear receptors, ERRα and ERRγ. As a dual inverse agonist, it suppresses the constitutive activity of these receptors, which are implicated in the regulation of cellular metabolism and gene expression.[1][2] The inhibition of ERRα and ERRγ by this compound leads to a cascade of downstream events, culminating in the inhibition of the Warburg effect, dysregulation of the cell cycle, and induction of apoptosis in prostate cancer cells.[1][2] A key advantage of this compound is its ability to induce these effects without causing the acute mitochondrial uncoupling observed with other ERRα inverse agonists.[1][2]

Quantitative Efficacy and Selectivity

This compound demonstrates potent and selective inverse agonism for ERRα and ERRγ. In cotransfection assays, it inhibits ERRα- and ERRγ-dependent transcription with IC50 values of 4.8 µM and 0.9 µM, respectively.[3] Notably, this compound does not exhibit activity against ERRβ or the estrogen receptors, highlighting its specific targeting profile.[3]

Table 1: In Vitro Efficacy of this compound
ParameterReceptor/Cell LineValueReference
IC50 (Transcription Assay)ERRα4.8 µM[3]
IC50 (Transcription Assay)ERRγ0.9 µM[3]

Signaling Pathway of this compound in Prostate Cancer

The mechanism of this compound's action involves the disruption of key cellular processes orchestrated by ERRα and ERRγ. The following diagram illustrates the proposed signaling cascade initiated by this compound.

SLU_PP_1072_Mechanism Proposed Signaling Pathway of this compound in Prostate Cancer cluster_drug Drug Action cluster_receptors Nuclear Receptors cluster_cellular_processes Cellular Processes cluster_outcomes Cellular Outcomes SLU_PP_1072 This compound ERRa ERRα SLU_PP_1072->ERRa Inverse Agonism ERRg ERRγ SLU_PP_1072->ERRg Inverse Agonism Metabolism Cellular Metabolism (Warburg Effect) ERRa->Metabolism Inhibition Gene_Expression Gene Expression ERRa->Gene_Expression Alteration ERRg->Metabolism Inhibition ERRg->Gene_Expression Alteration Cell_Cycle Cell Cycle Dysregulation Metabolism->Cell_Cycle Leads to Gene_Expression->Cell_Cycle Leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Proposed signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

Cell Viability Assay
  • Cell Seeding: Prostate cancer cells (e.g., PC-3) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for 72 hours.

  • Quantification: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Prostate cancer cells are seeded in 6-well plates and treated with this compound at various concentrations for 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are quantified as early apoptotic, and Annexin V-positive/PI-positive cells as late apoptotic/necrotic.

Cell Cycle Analysis
  • Cell Treatment and Fixation: Cells are treated with this compound for 24 hours, harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide and RNase A for 30 minutes at 37°C.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Metabolic Analysis (Seahorse XF Analyzer)
  • Cell Seeding: Prostate cancer cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere.

  • Treatment: Cells are treated with this compound for the desired duration.

  • Assay: The oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) are measured in real-time using a Seahorse XF Analyzer under basal conditions and in response to mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A).

  • Data Analysis: OCR and ECAR data are normalized to cell number or protein concentration and analyzed to determine the effects of this compound on mitochondrial respiration and glycolysis.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the in vitro effects of this compound on prostate cancer cells.

Experimental_Workflow In Vitro Evaluation of this compound cluster_setup Experimental Setup cluster_assays Phenotypic Assays cluster_mechanistic Mechanistic Assays cluster_analysis Data Analysis Cell_Culture Prostate Cancer Cell Culture (e.g., PC-3) Treatment Treatment with This compound Cell_Culture->Treatment Viability Cell Viability Assay Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Metabolism Metabolic Analysis (Seahorse XF) Treatment->Metabolism Gene_Expression Gene Expression Analysis (qRT-PCR/RNA-seq) Treatment->Gene_Expression Data_Analysis Quantitative Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Metabolism->Data_Analysis Gene_Expression->Data_Analysis

General workflow for in vitro studies.

References

A Dual ERRα/γ Inverse Agonist: A Technical Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Estrogen-Related Receptors alpha (ERRα) and gamma (ERRγ) are orphan nuclear receptors that have emerged as critical regulators of cellular metabolism. Acting as transcription factors, they orchestrate gene expression programs involved in energy homeostasis, including mitochondrial biogenesis, fatty acid metabolism, and glucose metabolism. Their constitutive activity in the absence of known endogenous ligands makes them attractive therapeutic targets for metabolic diseases such as obesity and type 2 diabetes. This technical guide provides an in-depth overview of a dual ERRα/γ inverse agonist, SLU-PP-1072, and other selective inverse agonists, for their application in metabolic research. The guide details their mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes relevant signaling pathways.

Core Concepts: ERRα and ERRγ in Metabolism

ERRα (NR3B1) is highly expressed in tissues with high energy demand, such as the heart, skeletal muscle, and brown adipose tissue. It is a key regulator of mitochondrial biogenesis and oxidative phosphorylation. Studies in ERRα knockout mice have revealed reduced fat mass and resistance to high-fat diet-induced obesity.

ERRγ (NR3B3) plays a crucial role in hepatic glucose metabolism. It is a key transcriptional regulator of gluconeogenesis, the process of synthesizing glucose in the liver. Inhibition of ERRγ has been shown to reduce hepatic glucose production, making it a promising target for anti-diabetic therapies.

Dual inhibition of both ERRα and ERRγ presents a compelling therapeutic strategy for metabolic disorders by simultaneously targeting multiple facets of metabolic dysregulation.

Featured Dual Inverse Agonist: this compound

This compound is a novel small molecule identified as a potent and selective dual inverse agonist of ERRα and ERRγ. Its primary application in published research has been in the context of cancer metabolism, where it has been shown to inhibit the Warburg effect in prostate cancer cells.[1][2][3][4] While specific in vivo studies on its effects on systemic metabolic parameters like blood glucose and body weight in metabolic disease models are not yet extensively published, its dual-action mechanism suggests significant potential in metabolic research.

Quantitative Data: Inverse Agonist Potency

The following table summarizes the in vitro potency of this compound and other selective ERR inverse agonists.

Compound NameTarget(s)Assay TypeIC50 (µM)Reference(s)
This compound ERRα/γ Cotransfection AssayERRα: 4.8, ERRγ: 0.9 [4][5]
XCT-790ERRαGAL4-ERRα cell-based transfection assay0.37
GSK5182ERRγERRγ-dependent transcription assay0.079
DN200434ERRγFunctional Assay0.006

Mechanism of Action and Signaling Pathways

A dual ERRα/γ inverse agonist like this compound is expected to suppress the transcriptional activity of both receptors. This leads to a decrease in the expression of their target genes, thereby impacting key metabolic pathways.

Hepatic Glucose Metabolism

In the liver, ERRγ is a key activator of gluconeogenesis. A dual ERRα/γ inverse agonist would inhibit this pathway, leading to reduced hepatic glucose output.

G cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm ERRg ERRγ Pck1 Pck1 (PEPCK) ERRg->Pck1 Activates Transcription G6pc G6pc (G6Pase) ERRg->G6pc Activates Transcription PGC1a PGC-1α PGC1a->ERRg Coactivates SLUPP1072 Dual ERRα/γ Inverse Agonist (this compound) SLUPP1072->ERRg Inhibits Gluconeogenesis Gluconeogenesis Pck1->Gluconeogenesis G6pc->Gluconeogenesis Glucose Glucose Export Gluconeogenesis->Glucose

Figure 1: Inhibition of Hepatic Gluconeogenesis by a Dual ERRα/γ Inverse Agonist.
Systemic Energy Metabolism

By inhibiting ERRα, a dual inverse agonist would be expected to modulate fatty acid oxidation and mitochondrial biogenesis in tissues like muscle and adipose tissue, potentially leading to reduced adiposity.

G cluster_nucleus Muscle/Adipocyte Nucleus cluster_cytoplasm Muscle/Adipocyte Cytoplasm ERRa ERRα FAO_genes Fatty Acid Oxidation Genes (e.g., Cpt1b) ERRa->FAO_genes Activates Transcription Mito_biogenesis_genes Mitochondrial Biogenesis Genes (e.g., Nrf1) ERRa->Mito_biogenesis_genes Activates Transcription PGC1a PGC-1α PGC1a->ERRa Coactivates SLUPP1072 Dual ERRα/γ Inverse Agonist (this compound) SLUPP1072->ERRa Inhibits FAO Fatty Acid Oxidation FAO_genes->FAO Mito_biogenesis Mitochondrial Biogenesis Mito_biogenesis_genes->Mito_biogenesis Adiposity Adiposity FAO->Adiposity Reduces

Figure 2: Modulation of Systemic Energy Metabolism by a Dual ERRα/γ Inverse Agonist.

Experimental Protocols

Luciferase Reporter Assay for Inverse Agonist Activity

This assay is used to determine the ability of a compound to inhibit the transcriptional activity of ERRα or ERRγ.

G A 1. Cell Seeding Seed HEK293T cells in 96-well plates. B 2. Transfection Co-transfect with: - ERRα or ERRγ expression vector - Luciferase reporter vector (with ERR response elements) - Renilla luciferase control vector A->B C 3. Compound Treatment Incubate cells with varying concentrations of the dual inverse agonist (e.g., this compound). B->C D 4. Lysis and Luciferase Measurement Lyse cells and measure both firefly and Renilla luciferase activity using a luminometer. C->D E 5. Data Analysis Normalize firefly luciferase activity to Renilla luciferase activity. Calculate IC50 values. D->E

Figure 3: Workflow for Luciferase Reporter Assay.

Methodology:

  • Cell Culture and Seeding: Culture HEK293T cells in DMEM supplemented with 10% FBS. Seed cells into 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Prepare a transfection mixture containing an expression vector for either human ERRα or ERRγ, a luciferase reporter plasmid containing multiple ERR response elements upstream of the luciferase gene, and a control plasmid expressing Renilla luciferase. Transfect the cells using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the dual ERRα/γ inverse agonist (e.g., this compound) or vehicle (DMSO).

  • Luciferase Assay: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the compound concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the effect of the dual inverse agonist on the expression of ERRα and ERRγ target genes in cultured cells or tissues.[6][7][8][9]

Methodology:

  • RNA Extraction: Treat cells (e.g., HepG2 hepatocytes or C2C12 myotubes) with the dual inverse agonist or vehicle for a specified time. For in vivo studies, collect tissues from treated animals. Isolate total RNA using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction: Set up qPCR reactions in a 384-well plate using a SYBR Green-based qPCR master mix. Each reaction should contain cDNA template, forward and reverse primers for the target gene (e.g., Pck1, G6pc, Cpt1b) and a housekeeping gene (e.g., Actb, Gapdh), and the qPCR master mix.

  • Thermal Cycling: Perform the qPCR reaction on a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of denaturation at 95°C for 15 sec and annealing/extension at 60°C for 1 min.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

In Vivo Glucose Tolerance Test (GTT) in Mice

This test assesses the effect of the dual inverse agonist on glucose clearance in vivo.[1][5][10][11][12]

Methodology:

  • Animal Acclimatization and Treatment: Acclimatize male C57BL/6J mice for one week. Administer the dual ERRα/γ inverse agonist or vehicle via oral gavage or intraperitoneal injection daily for a specified period (e.g., 2-4 weeks).

  • Fasting: Fast the mice for 6 hours before the GTT, with free access to water.

  • Baseline Blood Glucose: Take a baseline blood sample (t=0) from the tail vein and measure the blood glucose concentration using a glucometer.

  • Glucose Challenge: Administer a 2 g/kg body weight bolus of D-glucose via intraperitoneal injection.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose injection and measure blood glucose levels.

  • Data Analysis: Plot the blood glucose concentrations over time for both the treated and vehicle control groups. Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC in the treated group indicates improved glucose tolerance.

Conclusion and Future Directions

Dual ERRα/γ inverse agonists, such as this compound, represent a promising class of compounds for metabolic research. Their ability to simultaneously target key pathways in both glucose and lipid metabolism offers a multifaceted approach to understanding and potentially treating complex metabolic diseases. While the current body of in vivo metabolic data for this compound is limited, the mechanistic rationale and the phenotypes of dual ERRα/γ knockout mice strongly support its investigation in models of diabetes, obesity, and non-alcoholic fatty liver disease. The experimental protocols provided in this guide offer a framework for researchers to explore the metabolic effects of this and other dual ERRα/γ inverse agonists, paving the way for new discoveries and therapeutic innovations in the field of metabolic research.

References

SLU-PP-1072 and the Warburg Effect in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. This metabolic reprogramming provides cancer cells with a growth advantage by supplying them with the necessary energy and biosynthetic precursors for rapid proliferation. The Estrogen-Related Receptors (ERRs), particularly ERRα and ERRγ, have emerged as key regulators of this metabolic switch. SLU-PP-1072 is a novel small molecule that acts as a dual inverse agonist of ERRα and ERRγ, effectively inhibiting their activity. This technical guide provides a comprehensive overview of this compound, its mechanism of action in counteracting the Warburg effect, and its potential as a therapeutic agent in oncology.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (μM)
ERRαCotransfection Assay4.8[1]
ERRγCotransfection Assay0.9[1]

Table 2: Effect of this compound on the Expression of Warburg Effect-Associated Genes in PC-3 Prostate Cancer Cells

GeneFunctionEffect of this compound Treatment
GLUT1 (SLC2A1)Glucose TransporterSignificant Decrease
HK1GlycolysisSignificant Decrease
PFK1GlycolysisSignificant Decrease
PKM2GlycolysisSignificant Decrease
PDK1Pyruvate MetabolismSignificant Decrease
LDHALactate ProductionSignificant Decrease
HIF1αHypoxia ResponseSignificant Decrease
FASNLipogenesisSignificant Decrease

Treatment of PC-3 cells with this compound for 6 hours resulted in a significant decrease in the relative expression of these genes.

Table 3: Metabolic Effects of this compound on PC-3 Prostate Cancer Cells

Metabolic ParameterAssayEffect of this compound Treatment
Glucose UptakeGlucose Uptake AssaySignificant Reduction
Lactate ProductionpH-Xtra Glycolysis AssaySignificant Decrease

Treatment with this compound for 6 hours led to these metabolic changes.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by targeting the Estrogen-Related Receptors ERRα and ERRγ. These nuclear receptors are key transcriptional regulators of cellular metabolism. In many cancers, ERRα is overexpressed and drives the expression of genes that promote the Warburg effect.

By acting as an inverse agonist, this compound binds to ERRα and ERRγ and reduces their transcriptional activity. This leads to the downregulation of a suite of genes essential for aerobic glycolysis and lactate production. The inhibition of this pathway results in a metabolic shift away from the Warburg phenotype, leading to decreased glucose uptake, reduced lactate production, and ultimately, the induction of apoptosis and cell cycle dysregulation in cancer cells.[2][3]

SLU_PP_1072 This compound ERR ERRα / ERRγ SLU_PP_1072->ERR Apoptosis Apoptosis SLU_PP_1072->Apoptosis Warburg_Genes Warburg Effect Genes (GLUT1, HK1, PFK1, PKM2, PDK1, LDHA, HIF1α, FASN) ERR->Warburg_Genes Upregulates Cancer_Growth Cancer Cell Growth & Proliferation ERR->Cancer_Growth Glucose_Uptake Glucose Uptake Warburg_Genes->Glucose_Uptake Glycolysis Glycolysis Glucose_Uptake->Glycolysis Lactate_Production Lactate Production Glycolysis->Lactate_Production Lactate_Production->Cancer_Growth

Caption: Mechanism of Action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., PC-3)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Gene Expression Analysis (qRT-PCR)

Objective: To quantify the changes in the expression of Warburg effect-associated genes in response to this compound treatment.

Materials:

  • Cancer cell line (e.g., PC-3)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers (for GLUT1, HK1, PFK1, PKM2, PDK1, LDHA, HIF1α, FASN, and a housekeeping gene like GAPDH)

  • qPCR instrument

Procedure:

  • Treat cells with this compound or vehicle control for the specified duration.

  • Extract total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.

  • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Glucose Uptake Assay

Objective: To measure the rate of glucose uptake in cancer cells treated with this compound.

Materials:

  • Cancer cell line (e.g., PC-3)

  • This compound

  • Glucose-free culture medium

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Treat cells with this compound or vehicle control.

  • Wash the cells with glucose-free medium.

  • Incubate the cells with 2-NBDG in glucose-free medium for a defined period.

  • Wash the cells to remove excess 2-NBDG.

  • Measure the fluorescence of the cells using a flow cytometer or a fluorescence plate reader.

Lactate Production Assay (Seahorse XF Glycolysis Stress Test)

Objective: To measure the extracellular acidification rate (ECAR), an indicator of lactate production, in real-time.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-DG)

  • Cancer cell line (e.g., PC-3)

  • This compound

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

  • Treat the cells with this compound or vehicle control.

  • Replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine.

  • Perform the Seahorse XF Glycolysis Stress Test according to the manufacturer's protocol. This involves sequential injections of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor).

  • The Seahorse XF Analyzer will measure the ECAR at baseline and in response to each injection.

ERRα/γ Inverse Agonist Activity (Gal4-LBD Cotransfection Assay)

Objective: To determine the inhibitory activity of this compound on ERRα and ERRγ.

Materials:

  • HEK293T cells

  • Expression vector for Gal4 DNA-binding domain fused to the ligand-binding domain (LBD) of ERRα or ERRγ (Gal4-ERRα-LBD or Gal4-ERRγ-LBD).

  • Reporter vector containing a luciferase gene downstream of a Gal4 upstream activating sequence (UAS-Luc).

  • Transfection reagent

  • This compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the Gal4-ERR-LBD expression vector and the UAS-Luc reporter vector.

  • After transfection, treat the cells with various concentrations of this compound.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • The decrease in luciferase activity in the presence of this compound indicates its inverse agonist activity.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Start Seed Cells in 96-well Plate Treat Treat with This compound Start->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate (4 hours) Add_MTT->Incubate Solubilize Add DMSO to Solubilize Formazan Incubate->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End Analyze Data Read->End

Caption: Workflow for the MTT Cell Viability Assay.

Start Treat Cells with This compound Extract_RNA Extract Total RNA Start->Extract_RNA cDNA_Synthesis Synthesize cDNA Extract_RNA->cDNA_Synthesis qPCR Perform qPCR cDNA_Synthesis->qPCR Analyze Analyze Data (ΔΔCt Method) qPCR->Analyze End Determine Gene Expression Changes Analyze->End

Caption: Workflow for qRT-PCR Gene Expression Analysis.

Conclusion

This compound represents a promising therapeutic candidate for cancers that are dependent on the Warburg effect for their growth and survival. Its ability to selectively target ERRα and ERRγ and reverse the glycolytic phenotype highlights the potential of metabolic-targeted therapies in oncology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of this compound and other modulators of cancer metabolism.

References

An In-depth Technical Guide to Investigating the Role of ERRα and ERRγ with SLU-PP-1072

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Estrogen-Related Receptors alpha (ERRα, also known as ESRRA) and gamma (ERRγ, also known as ESRRG) are orphan nuclear receptors that play a pivotal role in regulating cellular metabolism.[1][2] Their involvement in metabolic reprogramming, a hallmark of cancer, has positioned them as attractive therapeutic targets.[1][2][3] In prostate cancer, ERRα expression is often associated with a poor prognosis.[3] This technical guide provides a comprehensive overview of SLU-PP-1072, a dual inverse agonist of ERRα and ERRγ, and its utility in investigating the roles of these receptors in prostate cancer.[1][2] this compound has been shown to inhibit the Warburg effect, induce apoptosis, and cause cell cycle dysregulation in prostate cancer cells.[1][3]

This compound: A Dual Inverse Agonist of ERRα and ERRγ

This compound is a potent and selective dual inverse agonist for ERRα and ERRγ.[1][4] It was developed to provide a chemical tool to probe the pharmacology of these receptors without the off-target effects observed with other compounds, such as the mitochondrial uncoupling activity of XCT790.[1]

Physicochemical Properties and Synthesis

This compound is a synthetic molecule derived from the GSK4716 ERRγ agonist scaffold.[1] While the detailed synthesis protocol is outlined in the primary literature, the general scheme involves a multi-step organic synthesis approach.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₁₂N₂O₃S[4]
Molecular Weight 336.37 g/mol [4]
Appearance Solid[4]
Purity >98% (HPLC)[4]
Solubility 10 mM in DMSO[4]
Biological Activity

This compound acts as an inverse agonist, a type of ligand that binds to a receptor and reduces its basal activity. It has been shown to inhibit ERRα- and ERRγ-dependent transcription.[4]

Table 2: In Vitro Activity of this compound

TargetAssayIC₅₀ (µM)Reference
ERRαCotransfection Assay4.8[4]
ERRγCotransfection Assay0.9[4]

Investigating the Effects of this compound on Prostate Cancer Cells

This compound has been demonstrated to have significant anti-cancer effects in prostate cancer cell lines. Its mechanism of action involves the disruption of cancer cell metabolism and the induction of programmed cell death.[1]

Inhibition of the Warburg Effect

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect. This compound has been shown to inhibit this metabolic phenotype in prostate cancer cells.[1] This is achieved by modulating the expression of genes involved in metabolic pathways.

Induction of Apoptosis and Cell Cycle Dysregulation

Treatment of prostate cancer cells with this compound leads to an increase in apoptosis and dysregulation of the cell cycle.[1] This is a key mechanism behind its anti-proliferative effects.

Table 3: Cellular Effects of this compound on Prostate Cancer Cells

EffectCell LineConcentration (µM)ObservationReference
Apoptosis InductionPC-310Increased percentage of apoptotic cells[1]
Cell Cycle DysregulationPC-310Altered cell cycle phase distribution[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound.

ERRα/γ Cotransfection Assay

This assay is used to determine the inverse agonist activity of this compound on ERRα and ERRγ.

Materials:

  • HEK293 cells

  • Expression vectors for full-length ERRα and ERRγ

  • Luciferase reporter vector containing an ERR response element (ERRE)

  • Transfection reagent (e.g., Lipofectamine)

  • Luciferase assay system

  • This compound

Procedure:

  • Seed HEK293 cells in 96-well plates.

  • Co-transfect cells with the ERR expression vector, the ERRE-luciferase reporter vector, and a control vector (e.g., β-galactosidase).

  • After 24 hours, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

  • Incubate for another 24 hours.

  • Lyse the cells and measure luciferase and β-galactosidase activity.

  • Normalize luciferase activity to β-galactosidase activity to control for transfection efficiency.

  • Calculate the IC₅₀ value by plotting the normalized luciferase activity against the log of the this compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Prostate cancer cells (e.g., PC-3)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed prostate cancer cells in 6-well plates.

  • Treat cells with this compound or vehicle control for the desired time (e.g., 48 hours).

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Prostate cancer cells (e.g., PC-3)

  • This compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed prostate cancer cells in 6-well plates.

  • Treat cells with this compound or vehicle control.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cells by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Molecular Pathways and Experimental Logic

ERRα/γ Signaling Pathway in Prostate Cancer Metabolism

ERR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects This compound This compound This compound->ERR_Signaling_Pathway ERRa_g_protein ERRα/γ Protein ERRa_g_protein->ERR_Signaling_Pathway_nucleus ERRa_g_DNA ERRα/γ ERRE ERRE ERRa_g_DNA->ERRE Metabolic_Genes Metabolic Genes (e.g., ACO2, ZIP1) ERRE->Metabolic_Genes Cell_Cycle_Genes Cell Cycle Genes ERRE->Cell_Cycle_Genes Warburg_Effect Inhibition of Warburg Effect Metabolic_Genes->Warburg_Effect Apoptosis Induction of Apoptosis Cell_Cycle_Genes->Apoptosis Cell_Cycle_Arrest Cell Cycle Dysregulation Cell_Cycle_Genes->Cell_Cycle_Arrest

Caption: ERRα/γ signaling pathway and the inhibitory effect of this compound.

Experimental Workflow for Characterizing this compound

Experimental_Workflow Start Start: Characterization of this compound Cotransfection ERRα/γ Cotransfection Assay Start->Cotransfection PC_Cell_Culture Prostate Cancer Cell Culture (e.g., PC-3) Start->PC_Cell_Culture Data_Analysis Data Analysis and Interpretation Cotransfection->Data_Analysis Treatment Treatment with this compound PC_Cell_Culture->Treatment Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Gene_Expression Gene Expression Analysis (qRT-PCR/RNA-seq) Treatment->Gene_Expression Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Gene_Expression->Data_Analysis

Caption: Workflow for evaluating the biological effects of this compound.

Logical Relationship of this compound's Mechanism of Action

Mechanism_of_Action SLU1072 This compound Inhibition Inverse Agonism of ERRα and ERRγ SLU1072->Inhibition Gene_Regulation Altered Gene Expression Inhibition->Gene_Regulation Metabolism ↓ Metabolic Gene Expression Gene_Regulation->Metabolism Cell_Cycle_Reg ↓ Cell Cycle Gene Expression Gene_Regulation->Cell_Cycle_Reg Warburg Inhibition of Warburg Effect Metabolism->Warburg Apoptosis_CC Apoptosis & Cell Cycle Arrest Cell_Cycle_Reg->Apoptosis_CC Anticancer Anticancer Effects Warburg->Anticancer Apoptosis_CC->Anticancer

Caption: Logical flow of this compound's anticancer mechanism.

Conclusion

This compound is a valuable pharmacological tool for elucidating the roles of ERRα and ERRγ in both normal physiology and disease states, particularly in the context of cancer metabolism. This guide provides a foundational framework for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting these orphan nuclear receptors. The detailed protocols and visual representations of the underlying molecular pathways offer a comprehensive resource for investigating the intricate functions of ERRα and ERRγ.

References

SLU-PP-1072: A Chemical Probe for Deciphering Nuclear Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: SLU-PP-1072 is a potent and selective dual inverse agonist of the Estrogen-Related Receptors alpha (ERRα) and gamma (ERRγ). These nuclear receptors are key regulators of cellular metabolism and have been implicated in the progression of various diseases, including prostate cancer. This technical guide provides a comprehensive overview of this compound as a chemical probe, detailing its mechanism of action, experimental applications, and the signaling pathways it modulates.

Core Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Parameter ERRα ERRγ Reference
IC50 (µM)4.80.9[1]
Table 1: In vitro potency of this compound.
Cell Line Assay Endpoint Result with this compound Reference
PC-3Cell ViabilityDecreased ViabilitySignificant reduction observed[2][3]
PC-3ApoptosisIncreased ApoptosisDose-dependent increase in apoptotic cells[2][3]
PC-3Cell CycleG1 ArrestAccumulation of cells in the G1 phase[2][3]
PC-3Seahorse XFGlycolytic RateInhibition of the Warburg effect[2][3]
PC-3Gene ExpressionERR target genesDownregulation of metabolic gene expression[2][3]
Table 2: Cellular effects of this compound in prostate cancer cells.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by binding to the ligand-binding domain of ERRα and ERRγ, functioning as an inverse agonist. This binding event prevents the recruitment of coactivators, leading to the repression of target gene transcription. In the context of prostate cancer, this primarily impacts metabolic pathways.

SLU_PP_1072_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERR ERRα / ERRγ DNA ERR Target Genes (Metabolic Enzymes) ERR->DNA Transcription Coactivator Coactivators (e.g., PGC-1α) Coactivator->ERR Activation Metabolism Cellular Metabolism (Warburg Effect) DNA->Metabolism Alters CellCycle Cell Cycle Progression Metabolism->CellCycle Impacts Apoptosis Apoptosis CellCycle->Apoptosis Dysregulation leads to SLU_PP_1072 This compound SLU_PP_1072->ERR Inverse Agonism

Figure 1: this compound mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

ERRα and ERRγ Co-transfection Assay

This assay is used to determine the inverse agonist activity of this compound on ERRα and ERRγ.

Workflow:

Cotransfection_Workflow Start HEK293T Cells Transfection Co-transfect with: - Gal4-ERR-LBD - UAS-Luciferase Reporter - Renilla Luciferase (Control) Start->Transfection Treatment Treat with this compound (various concentrations) Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Cell Lysis Incubation->Lysis LuciferaseAssay Dual-Luciferase Assay Lysis->LuciferaseAssay Analysis Calculate Relative Luciferase Activity LuciferaseAssay->Analysis

Figure 2: Co-transfection assay workflow.

Methodology:

  • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are seeded in 96-well plates and co-transfected with a Gal4 DNA-binding domain-fused ERR ligand-binding domain (LBD) construct, a UAS-luciferase reporter construct, and a Renilla luciferase construct for normalization. Transfection is performed using a suitable lipid-based transfection reagent.

  • Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound or vehicle control (DMSO).

  • Luciferase Assay: After a 24-hour incubation period, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The data is then plotted against the log of the compound concentration to determine the IC50 value.

Seahorse XF Metabolic Flux Analysis

This assay assesses the impact of this compound on cellular metabolism, specifically the Warburg effect.

Workflow:

Seahorse_Workflow Start PC-3 Cells Seeding Seed cells in Seahorse XF plates Start->Seeding Treatment Treat with this compound (10 µM) for 24 hours Seeding->Treatment Assay Perform Seahorse XF Glycolysis Stress Test Treatment->Assay Measurement Measure ECAR and OCR Assay->Measurement Analysis Analyze metabolic parameters Measurement->Analysis

Figure 3: Seahorse XF analysis workflow.

Methodology:

  • Cell Seeding: PC-3 cells are seeded into Seahorse XF96 cell culture microplates at an optimized density.

  • Treatment: Cells are treated with 10 µM this compound or vehicle for 24 hours.

  • Assay Preparation: Prior to the assay, the cell culture medium is replaced with Seahorse XF base medium supplemented with glucose, glutamine, and pyruvate. The cells are then incubated in a non-CO2 incubator for 1 hour.

  • Seahorse XF Analysis: The Seahorse XF Analyzer is used to measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR). A glycolysis stress test is performed by sequential injections of glucose, oligomycin, and 2-deoxyglucose.

  • Data Analysis: The resulting data is analyzed to determine key metabolic parameters, including glycolysis, glycolytic capacity, and glycolytic reserve.

Cell Cycle Analysis by Flow Cytometry

This method is used to evaluate the effect of this compound on cell cycle progression.

Workflow:

CellCycle_Workflow Start PC-3 Cells Treatment Treat with this compound (10 µM) for 48 hours Start->Treatment Harvesting Harvest and fix cells in 70% ethanol Treatment->Harvesting Staining Stain with Propidium Iodide and treat with RNase Harvesting->Staining FlowCytometry Analyze by Flow Cytometry Staining->FlowCytometry Analysis Quantify cell cycle phases FlowCytometry->Analysis

Figure 4: Cell cycle analysis workflow.

Methodology:

  • Cell Treatment: PC-3 cells are treated with 10 µM this compound or vehicle for 48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate cell cycle analysis software.

Conclusion

This compound serves as a valuable chemical probe for investigating the roles of ERRα and ERRγ in cellular signaling and disease. Its ability to selectively modulate the activity of these nuclear receptors allows for the dissection of their downstream effects on metabolism, cell cycle, and apoptosis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

An In-Depth Technical Guide to SLU-PP-1072: A Dual Inverse Agonist of ERRα and ERRγ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLU-PP-1072 is a novel, selective dual inverse agonist of the Estrogen-Related Receptors alpha (ERRα) and gamma (ERRγ). This synthetic molecule, derived from the scaffold of the ERRγ agonist GSK4716, represents a significant tool in the study of nuclear receptor pharmacology and holds potential as a therapeutic agent, particularly in the context of prostate cancer. Mechanistically, this compound disrupts cancer cell metabolism by inhibiting the Warburg effect, leading to a cascade of events culminating in cell cycle dysregulation and apoptosis. This technical guide provides a comprehensive overview of the discovery, development, and core experimental findings related to this compound, including detailed methodologies for key experiments and a summary of its quantitative parameters.

Introduction

The Estrogen-Related Receptors (ERRs) are a subfamily of orphan nuclear receptors that play a crucial role in the regulation of cellular metabolism, including mitochondrial biogenesis and fatty acid oxidation. The three isoforms, ERRα, ERRβ, and ERRγ, are constitutively active, meaning they do not require a natural ligand for their function. Their involvement in the metabolic reprogramming of cancer cells has made them attractive targets for therapeutic intervention.

This compound emerged from the need for chemical probes to dissect the specific roles of ERRα and ERRγ in disease states. Unlike the earlier ERRα inverse agonist XCT790, which exhibited off-target effects as a mitochondrial uncoupler, this compound offers a more specific mechanism of action.[1][2] This guide will delve into the scientific foundation of this compound, providing the detailed information necessary for its application in research and drug development.

Discovery and Development

This compound was developed through a structure-activity relationship (SAR) campaign starting from the scaffold of GSK4716, a known ERRγ agonist. The goal was to modify the agonist scaffold to achieve inverse agonist activity. While the specific proprietary modifications that led to this compound are not fully detailed in the public domain, the general principles of developing inverse agonists from agonist scaffolds often involve alterations that stabilize an inactive conformation of the receptor, preventing its constitutive activity. This strategic chemical modification resulted in a molecule that not only lost its agonist properties but also actively repressed the basal activity of ERRα and ERRγ.

Logical Relationship: From Agonist to Inverse Agonist

The development of an inverse agonist from an agonist scaffold represents a sophisticated chemical biology approach. The logical workflow for such a discovery is outlined below.

Figure 1: Logical workflow for the development of an inverse agonist from an agonist scaffold.

Quantitative Data

The following table summarizes the key quantitative parameters reported for this compound.

ParameterReceptorValueAssayReference
IC50 ERRα4.8 µMCotransfection Assay[3]
IC50 ERRγ0.9 µMCotransfection Assay[3]

Mechanism of Action: Signaling Pathway

This compound exerts its anti-cancer effects by targeting the metabolic engine of prostate cancer cells. By acting as an inverse agonist for ERRα and ERRγ, it downregulates the expression of genes involved in glycolysis, effectively inhibiting the Warburg effect. This metabolic disruption leads to a cascade of cellular stress, cell cycle arrest, and ultimately, apoptosis.

cluster_0 Nuclear Regulation cluster_1 Cellular Processes This compound This compound ERRa ERRα This compound->ERRa Inverse Agonism ERRg ERRγ This compound->ERRg Inverse Agonism TargetGenes ERR Target Genes (e.g., those involved in glycolysis) ERRa->TargetGenes Decreased Transcription ERRg->TargetGenes Decreased Transcription Warburg Inhibition of Warburg Effect TargetGenes->Warburg Metabolism Disrupted Cellular Metabolism Warburg->Metabolism CellCycle Cell Cycle Dysregulation Metabolism->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis cluster_0 Initial Characterization cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Conclusion Cotransfection Cotransfection Assay (Determine IC50) Viability Cell Viability Assay (Assess anti-proliferative effect) Cotransfection->Viability Apoptosis Apoptosis Assay (Quantify cell death) Viability->Apoptosis Metabolism Metabolic Analysis (Investigate Warburg effect) Viability->Metabolism qPCR qPCR (Analyze target gene expression) Viability->qPCR Analysis Integrate data to elucidate the compound's mechanism of action. Apoptosis->Analysis Conclusion Conclude on the potential of the compound as a research tool or therapeutic lead. Analysis->Conclusion

References

The Impact of SLU-PP-1072 on Cancer Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLU-PP-1072 is a novel small molecule identified as a potent and selective dual inverse agonist of the estrogen-related receptors alpha (ERRα) and gamma (ERRγ). In the context of oncology, particularly in prostate cancer, this compound has demonstrated significant anti-proliferative effects by inducing cell cycle dysregulation and apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound with a focus on its impact on cancer cell cycle progression, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Introduction to this compound

This compound is a synthetic compound that functions as an inverse agonist for ERRα and ERRγ, two orphan nuclear receptors that play crucial roles in regulating cellular metabolism.[1][2][3] In various cancers, including prostate cancer, these receptors are often implicated in the metabolic reprogramming that fuels rapid cell growth and proliferation, a phenomenon known as the Warburg effect.[1][2][3] By inhibiting the transcriptional activity of ERRα and ERRγ, this compound disrupts these metabolic pathways, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.[1][2][3]

Mechanism of Action: Inhibition of ERRα/γ and Downstream Effects

The primary mechanism of action of this compound is the inverse agonism of ERRα and ERRγ. This inhibition disrupts the transcription of genes essential for cancer cell metabolism and proliferation.

Quantitative Data on ERRα/γ Inhibition

The inhibitory potency of this compound on ERRα and ERRγ has been quantified in cotransfection assays.

TargetIC50 (µM)Reference
ERRα-dependent transcription4.8[4]
ERRγ-dependent transcription0.9[4]

Impact on Cancer Cell Viability and Apoptosis

Treatment of prostate cancer cells with this compound leads to a significant reduction in cell viability and an induction of apoptosis.

Quantitative Data on Cell Viability and Apoptosis

The following table summarizes the observed effects of this compound on the viability and apoptosis of prostate cancer cell lines.

Cell LineTreatmentObservationReference
PC-310 µM this compound for 24h~25% decrease in cell viability[5]
DU-14510 µM this compound for 24h~20% decrease in cell viability[5]
PC-310 µM this compound for 24hIncrease in apoptotic cell population[5]

Note: Specific IC50 values for the cytotoxicity of this compound in these cell lines are not yet publicly available.

Effect on Cell Cycle Progression

A key consequence of ERRα/γ inhibition by this compound is the dysregulation of the cancer cell cycle.

Quantitative Analysis of Cell Cycle Distribution

Flow cytometry analysis of PC-3 prostate cancer cells treated with this compound reveals a distinct shift in the cell cycle phase distribution.

Cell Cycle PhaseControl (0.1% DMSO)10 µM this compound (6h)Reference
G1 Phase~55%~65%[5]
S Phase~30%~20%[5]
G2/M Phase~15%~15%[5]

Note: The data presented are estimations derived from the graphical representation in the cited publication.

This accumulation of cells in the G1 phase suggests a G1 cell cycle arrest.

Molecular Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on the cell cycle.

SLU_PP_1072_Pathway SLU_PP_1072 This compound ERRag ERRα / ERRγ SLU_PP_1072->ERRag inhibits Metabolic_Genes Metabolic Gene Transcription (e.g., Warburg Effect) ERRag->Metabolic_Genes activates Cell_Cycle_Genes Cell Cycle Gene Transcription ERRag->Cell_Cycle_Genes regulates Energy_Production Altered Cellular Metabolism & Reduced Energy Metabolic_Genes->Energy_Production G1_Arrest G1 Phase Cell Cycle Arrest Cell_Cycle_Genes->G1_Arrest Energy_Production->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

Proposed signaling pathway of this compound.
Experimental Workflow for Cell Cycle Analysis

The diagram below outlines the typical workflow for analyzing cell cycle distribution using flow cytometry.

Cell_Cycle_Workflow Start Cancer Cell Culture Treatment Treat with this compound or Vehicle Control Start->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Fixation Fix Cells (e.g., 70% Ethanol) Harvest->Fixation Staining Stain with Propidium Iodide & RNase Treatment Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (Cell Cycle Phase Distribution) Flow_Cytometry->Data_Analysis End Results Data_Analysis->End

Workflow for cell cycle analysis.

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed prostate cancer cells (e.g., PC-3, DU-145) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at the desired concentrations (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 24 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Culture prostate cancer cells (e.g., PC-3) and treat with this compound or a vehicle control for the desired time (e.g., 6 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p21, p27, Cyclin D1, CDK4) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound represents a promising therapeutic agent for cancers that are dependent on the metabolic functions regulated by ERRα and ERRγ. Its ability to induce cell cycle arrest at the G1 phase, coupled with the induction of apoptosis, provides a strong rationale for its further development. The data presented in this guide highlight the significant impact of this compound on the cell cycle progression of cancer cells. Future research should focus on elucidating the precise downstream effectors of ERRα/γ inhibition that mediate these cell cycle effects and on determining the cytotoxic IC50 values of this compound in a broader range of cancer cell lines.

References

Unraveling the Apoptotic Pathways Induced by SLU-PP-1072: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the apoptotic pathways initiated by SLU-PP-1072, a novel dual inverse agonist of Estrogen-Related Receptor alpha (ERRα) and gamma (ERRγ). By elucidating its mechanism of action, this document serves as a critical resource for professionals engaged in oncology research and the development of targeted cancer therapeutics. This compound represents a promising chemical tool for investigating the pharmacology of ERRα and ERRγ and holds potential for the treatment of cancers characterized by altered cellular metabolism, such as prostate cancer.

Core Mechanism of Action: Inhibition of ERRα/γ and the Warburg Effect

This compound functions as a selective dual inverse agonist for ERRα and ERRγ, effectively inhibiting their transcriptional activity.[1][2][3] This inhibitory action is central to its anti-cancer properties, as these nuclear receptors are key regulators of cellular metabolism.[1] In numerous cancer cell types, including prostate cancer, ERRα and ERRγ drive a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1][4] By suppressing the function of these receptors, this compound disrupts this altered metabolic state, leading to a cascade of events that culminate in cell cycle dysregulation and apoptosis.[1][3]

The Apoptotic Signaling Cascade of this compound

The induction of apoptosis by this compound is a multi-faceted process stemming from its primary effect on cellular metabolism and gene expression. The proposed signaling pathway involves the following key steps:

  • Metabolic Stress: By inhibiting ERRα/γ, this compound curtails the expression of genes essential for the Warburg effect. This leads to a reduction in glucose uptake and lactate production, thereby inducing metabolic stress within the cancer cells.

  • Cell Cycle Dysregulation: The metabolic disruption caused by this compound interferes with the normal progression of the cell cycle, leading to cell cycle arrest.[1][3]

  • Induction of the Intrinsic Apoptotic Pathway: The culmination of metabolic stress and cell cycle arrest triggers the intrinsic (mitochondrial) pathway of apoptosis. While the precise molecular links are still under investigation, it is hypothesized that the cellular stress signals converge on the Bcl-2 family of proteins. This likely involves the upregulation of pro-apoptotic members (e.g., Bax, Bak) and/or the downregulation of anti-apoptotic members (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization (MOMP).

  • Caspase Activation: Following MOMP, cytochrome c is released from the mitochondria into the cytoplasm. This event initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.

cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Apoptotic Pathway This compound This compound ERRa_g_inhibition ERRα/γ Inhibition This compound->ERRa_g_inhibition Warburg_inhibition Inhibition of Warburg Effect ERRa_g_inhibition->Warburg_inhibition Cell_cycle_dysregulation Cell Cycle Dysregulation ERRa_g_inhibition->Cell_cycle_dysregulation Metabolic_stress Metabolic Stress Warburg_inhibition->Metabolic_stress Intrinsic_pathway Intrinsic Apoptotic Pathway Activation Metabolic_stress->Intrinsic_pathway Cell_cycle_dysregulation->Intrinsic_pathway MOMP Mitochondrial Outer Membrane Permeabilization Intrinsic_pathway->MOMP Caspase_activation Caspase Cascade Activation MOMP->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Proposed apoptotic signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the activity and effects of this compound in prostate cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (μM)
ERRαCotransfection Assay4.8
ERRγCotransfection Assay0.9

Data sourced from ProbeChem Biochemicals.[2]

Table 2: Effects of this compound on Prostate Cancer Cell Metabolism and Viability

Cell LineTreatmentEffect
PC-310 μM this compound (6h)Altered gene expression related to metabolism
DU-14510 μM this compound (6h)Altered gene expression related to metabolism
PC-310 μM this compound (6h)Significant decrease in glucose uptake
PC-310 μM this compound (6h)Significant decrease in lactate production
Prostate Cancer CellsNot specifiedIncreased apoptosis

Qualitative effects as described in the primary literature. Specific quantitative values for apoptosis require access to the full dataset.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Human prostate cancer cell lines (e.g., PC-3, DU-145).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For experimental assays, cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing either this compound (dissolved in DMSO) at the desired concentration (e.g., 10 μM) or a vehicle control (e.g., 0.1% DMSO).

Western Blot Analysis
  • Purpose: To assess the protein levels of key markers of apoptosis and cell cycle regulation.

  • Protocol:

    • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-40 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH).

    • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Purpose: To quantify the percentage of apoptotic and necrotic cells.

  • Protocol:

    • Cell Collection: Both adherent and floating cells are collected after treatment.

    • Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

    • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

    • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental and logical Workflows

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

cluster_0 Cell Culture & Treatment cluster_1 Biochemical Assays cluster_2 Cellular Assays cluster_3 Data Analysis Cell_seeding Seed Prostate Cancer Cells Treatment Treat with this compound or Vehicle Cell_seeding->Treatment Metabolism_assays Glucose Uptake & Lactate Production Assays Treatment->Metabolism_assays Western_blot Western Blot for Apoptotic Markers Treatment->Western_blot Viability_assay Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability_assay Apoptosis_assay Flow Cytometry (Annexin V/PI) Treatment->Apoptosis_assay Data_analysis Quantitative & Statistical Analysis Metabolism_assays->Data_analysis Western_blot->Data_analysis Viability_assay->Data_analysis Apoptosis_assay->Data_analysis

Experimental workflow for this compound evaluation.

Conclusion

This compound represents a significant tool for probing the roles of ERRα and ERRγ in cancer biology. Its ability to induce apoptosis through the inhibition of the Warburg effect and subsequent cell cycle dysregulation highlights a promising therapeutic strategy for cancers reliant on altered metabolic pathways. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and the development of novel anti-cancer agents targeting metabolic vulnerabilities. Further investigation is warranted to fully delineate the molecular players in the apoptotic cascade initiated by this compound and to explore its efficacy in in vivo models.

References

SLU-PP-1072: A Technical Guide to its Selectivity for ERRα and ERRγ Nuclear Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLU-PP-1072 is a synthetic small molecule that has been identified as a potent and selective dual inverse agonist of the Estrogen-Related Receptors alpha (ERRα) and gamma (ERRγ).[1][2] These orphan nuclear receptors are key regulators of cellular metabolism, including mitochondrial biogenesis and function, fatty acid oxidation, and the Warburg effect in cancer cells.[1][3] Unlike classical nuclear receptors, ERRs do not have known endogenous ligands and exhibit constitutive activity. The development of selective modulators like this compound provides invaluable chemical tools to probe the physiological and pathophysiological roles of ERRα and ERRγ and to explore their therapeutic potential in metabolic diseases and oncology. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailed experimental methodologies for its characterization, and a visualization of the relevant signaling pathways.

Selectivity Profile of this compound

This compound demonstrates potent inverse agonist activity against ERRα and ERRγ. Its selectivity has been characterized through cotransfection assays, revealing a distinct preference for these two ERR isoforms over other related nuclear receptors.

Quantitative Selectivity Data

The inhibitory activity of this compound against ERRα and ERRγ is summarized in the table below. The data was generated using cotransfection assays, a standard method for assessing the activity of nuclear receptor modulators.

Target ReceptorAssay TypeMetricValue (µM)Reference
ERRαCotransfection AssayIC504.8[2][4]
ERRγCotransfection AssayIC500.9[2][4]

Key Selectivity Observations:

  • No Inhibition of ERRβ: this compound does not inhibit the third member of the ERR family, ERRβ.[2][4]

  • No Estrogen Receptor Activity: The compound does not display any activity at the estrogen receptor (ER), highlighting its specificity within the broader steroid hormone receptor superfamily.[2][4]

A comprehensive screening of this compound against a wider panel of nuclear receptors has not been made publicly available in the reviewed literature. Therefore, its activity against other nuclear receptors beyond ERRβ and ER is currently not characterized.

Experimental Protocols

The following section details the methodology for the cotransfection assay, a key experiment used to determine the inverse agonist activity and selectivity of this compound.

Cotransfection Assay for Nuclear Receptor Inverse Agonist Activity

This method is designed to measure the ability of a compound to inhibit the constitutive transcriptional activity of a nuclear receptor in a cellular context.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ERRα and ERRγ.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used for these assays due to their high transfection efficiency and low endogenous nuclear receptor expression.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Expression plasmid for the full-length nuclear receptor (e.g., pCMV-ERRα, pCMV-ERRγ)

  • Reporter plasmid containing a luciferase gene downstream of a promoter with nuclear receptor response elements (e.g., pGL4-3xERRE-luc)

  • A control plasmid for normalization of transfection efficiency (e.g., pRL-SV40 expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a DNA master mix containing the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid in an optimized ratio.

    • Dilute the DNA master mix and the transfection reagent separately in serum-free medium.

    • Combine the diluted DNA and transfection reagent and incubate to allow complex formation.

    • Add the transfection complex to the cells and incubate.

  • Compound Treatment: After the initial incubation with the transfection complex, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a defined period (typically 18-24 hours) to allow for changes in reporter gene expression.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Measure the firefly luciferase activity using a luminometer.

    • Measure the Renilla luciferase activity in the same well for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Experimental Workflow

ERRα/PGC-1α Signaling Pathway

Estrogen-Related Receptor α (ERRα) often collaborates with the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) to regulate the transcription of genes involved in energy metabolism.

ERR_alpha_signaling cluster_upstream Upstream Signals cluster_core Core Regulatory Complex cluster_downstream Downstream Effects Metabolic_Stress Metabolic Stress (e.g., exercise, fasting) PGC1a PGC-1α Metabolic_Stress->PGC1a Upregulates Growth_Factors Growth Factor Signaling (e.g., PI3K/Akt/mTOR) Growth_Factors->PGC1a Upregulates ERRa ERRα PGC1a->ERRa Coactivates ERRE Estrogen-Related Response Element (ERRE) ERRa->ERRE Binds to Mitochondrial_Biogenesis Mitochondrial Biogenesis ERRE->Mitochondrial_Biogenesis FAO Fatty Acid Oxidation ERRE->FAO OxPhos Oxidative Phosphorylation ERRE->OxPhos Warburg_Effect Warburg Effect (in cancer) ERRE->Warburg_Effect SLU_PP_1072 This compound SLU_PP_1072->ERRa Inhibits ERR_gamma_signaling cluster_upstream_gamma Upstream Signals cluster_core_gamma Core Transcription cluster_downstream_gamma Downstream Effects cAMP_Signaling cAMP Signaling (e.g., via Glucagon) ERRg ERRγ cAMP_Signaling->ERRg Induces Expression ATF6a ATF6α (ER Stress) ATF6a->ERRg Induces Expression Coactivators Coactivators (e.g., PGC-1α) ERRg->Coactivators Recruits ERRE_g Estrogen-Related Response Element (ERRE) ERRg->ERRE_g Binds to Coactivators->ERRg Potentiates Activity Gluconeogenesis Gluconeogenesis ERRE_g->Gluconeogenesis Oxidative_Metabolism Oxidative Metabolism ERRE_g->Oxidative_Metabolism Ion_Homeostasis Ion Homeostasis ERRE_g->Ion_Homeostasis SLU_PP_1072_g This compound SLU_PP_1072_g->ERRg Inhibits Experimental_Workflow cluster_workflow Selectivity Profiling Workflow Primary_Screen Primary Cotransfection Assay (ERRα, ERRγ, ERRβ) Secondary_Screen Secondary Cotransfection Assay (e.g., ERα, ERβ) Primary_Screen->Secondary_Screen Broad_Panel Broad Nuclear Receptor Panel (e.g., PPARs, LXR, FXR, etc.) Secondary_Screen->Broad_Panel Data_Analysis Data Analysis (IC50 Determination) Broad_Panel->Data_Analysis Selectivity_Conclusion Conclusion on Selectivity Data_Analysis->Selectivity_Conclusion

References

Foundational Pharmacology of SLU-PP-1072: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLU-PP-1072 is a novel small molecule identified as a potent and selective dual inverse agonist of the Estrogen-Related Receptors alpha (ERRα) and gamma (ERRγ). Foundational studies have demonstrated its ability to modulate cellular metabolism, specifically by inhibiting the Warburg effect in prostate cancer cells. This leads to a disruption of the cell cycle and the induction of apoptosis, highlighting its potential as a therapeutic agent in oncology. Notably, this compound does not exhibit the mitochondrial uncoupling activity that has been a limiting factor for other ERRα inverse agonists. This technical guide provides a comprehensive overview of the core pharmacological data on this compound, including its mechanism of action, in vitro efficacy, and the detailed experimental protocols used in its initial characterization.

Introduction

The Estrogen-Related Receptors (ERRs), particularly ERRα and ERRγ, are orphan nuclear receptors that play a pivotal role in the regulation of cellular energy metabolism. Their involvement in metabolic reprogramming in cancer cells, such as the shift towards aerobic glycolysis (the Warburg effect), has made them attractive targets for therapeutic intervention. This compound has emerged as a significant research tool and potential therapeutic candidate due to its dual inverse agonism of ERRα and ERRγ. This document synthesizes the foundational pharmacological studies of this compound, with a focus on its effects on prostate cancer.

Mechanism of Action: Dual Inverse Agonism of ERRα and ERRγ

This compound functions as an inverse agonist for both ERRα and ERRγ, meaning it reduces the constitutive activity of these receptors. This activity was determined in cotransfection assays, which are designed to measure the transcriptional activity of a specific receptor in the presence of a test compound.[1]

Signaling Pathway

This compound, by acting as an inverse agonist, inhibits the transcriptional activity of ERRα and ERRγ. These receptors are key regulators of metabolic genes. A primary downstream effect of this compound is the inhibition of the Warburg effect, a metabolic hallmark of many cancer cells characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. By inhibiting ERRα/γ, this compound is thought to suppress the expression of genes crucial for this altered metabolic state. This metabolic disruption leads to cell cycle dysregulation and ultimately triggers apoptosis (programmed cell death) in cancer cells.

SLU_PP_1072_MOA cluster_0 This compound Action cluster_1 Target Receptors cluster_2 Downstream Effects This compound This compound ERRα ERRα This compound->ERRα ERRγ ERRγ This compound->ERRγ Transcriptional_Repression Repression of Target Gene Expression ERRα->Transcriptional_Repression ERRγ->Transcriptional_Repression Warburg_Inhibition Inhibition of Warburg Effect Transcriptional_Repression->Warburg_Inhibition Cell_Cycle_Dysregulation Cell Cycle Dysregulation Warburg_Inhibition->Cell_Cycle_Dysregulation Apoptosis Apoptosis Cell_Cycle_Dysregulation->Apoptosis

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative findings from the foundational pharmacological studies of this compound.

Table 1: In Vitro Efficacy - Receptor Activity
TargetAssay TypeCell LineParameterValue (µM)Reference
ERRαCotransfectionHEK293IC504.8[1]
ERRγCotransfectionHEK293IC500.9[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cotransfection Assay for ERRα/γ Activity

This assay is designed to measure the ability of a compound to modulate the transcriptional activity of a specific nuclear receptor.

Cotransfection_Workflow cluster_0 Preparation cluster_1 Transfection and Treatment cluster_2 Analysis Seed_Cells Seed HEK293 cells in 96-well plates Prepare_DNA_Mix Prepare DNA mixture: - ERRα/γ expression vector - Reporter vector (e.g., Luciferase) - Transfection reagent Transfect Transfect cells with DNA mixture Prepare_DNA_Mix->Transfect Treat Treat cells with This compound or vehicle Transfect->Treat Incubate Incubate for 24-48 hours Treat->Incubate Lyse_Cells Lyse cells and measure luciferase activity Incubate->Lyse_Cells Calculate_IC50 Calculate IC50 values Lyse_Cells->Calculate_IC50

Caption: Workflow for the ERRα/γ cotransfection assay.

Protocol Details:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are seeded in 96-well plates. A DNA mixture containing an expression vector for either ERRα or ERRγ, a luciferase reporter vector under the control of a response element for the respective ERR, and a transfection reagent (e.g., Lipofectamine) is prepared. This mixture is then added to the cells.

  • Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Luciferase Assay: After a 24-48 hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase activity in the presence of this compound indicates inverse agonism.

  • Data Analysis: The IC50 values are calculated by plotting the luciferase activity against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

Summary and Future Directions

The foundational pharmacological studies of this compound have established it as a potent dual inverse agonist of ERRα and ERRγ. Its ability to inhibit the Warburg effect and induce apoptosis in prostate cancer cells, without the off-target mitochondrial toxicity of earlier compounds, makes it a valuable tool for cancer research.

Further in-depth studies are required to fully elucidate the therapeutic potential of this compound. These should include:

  • In vitro efficacy in a broader range of cancer cell lines: To determine the spectrum of its anti-cancer activity.

  • Detailed pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • In vivo efficacy studies: To evaluate its anti-tumor activity in animal models of cancer.

  • Toxicology studies: To assess its safety profile.

The continued investigation of this compound and similar molecules will be crucial in advancing our understanding of the role of ERRα and ERRγ in cancer and in the development of novel metabolic-targeted therapies.

References

Methodological & Application

Application Notes and Protocols for SLU-PP-1072 in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SLU-PP-1072 is a potent and selective dual inverse agonist of the Estrogen-Related Receptors alpha (ERRα) and gamma (ERRγ).[1][2][3] As a member of the nuclear receptor superfamily, ERRs play a crucial role in regulating cellular metabolism.[4] In the context of prostate cancer, ERRα and ERRγ have been implicated in promoting the "Warburg effect," a metabolic shift where cancer cells favor aerobic glycolysis over oxidative phosphorylation. By acting as an inverse agonist, this compound inhibits the constitutive activity of ERRα and ERRγ, leading to a disruption of cancer cell metabolism, cell cycle dysregulation, and ultimately, the induction of apoptosis.[1][2][5] These characteristics make this compound a valuable tool for research in prostate cancer and other malignancies exhibiting similar metabolic profiles.

These application notes provide detailed protocols for studying the effects of this compound on prostate cancer cells in vitro, focusing on cell viability, cell cycle progression, and apoptosis.

Data Presentation

The following tables are structured to organize quantitative data obtained from the described experimental protocols. Researchers should populate these tables with their own experimental results for clear comparison and analysis.

Table 1: Cell Viability (IC50) of this compound on Prostate Cancer Cells

Cell LineTreatment Duration (hours)IC50 (µM)
PC-348User-defined
PC-372User-defined
LNCaP48User-defined
LNCaP72User-defined
22Rv148User-defined
22Rv172User-defined

Table 2: Effect of this compound on Cell Cycle Distribution in PC-3 Cells

Treatment (Concentration, Time)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (e.g., 0.1% DMSO)User-definedUser-definedUser-defined
This compound (e.g., 5 µM, 48h)User-definedUser-definedUser-defined
This compound (e.g., 10 µM, 48h)User-definedUser-definedUser-defined

Table 3: Quantification of Apoptosis Markers by Western Blot in PC-3 Cells

Treatment (Concentration, Time)Fold Change in Cleaved PARP (Normalized to Loading Control)Fold Change in Cleaved Caspase-3 (Normalized to Loading Control)
Vehicle Control (e.g., 0.1% DMSO)1.01.0
This compound (e.g., 5 µM, 48h)User-definedUser-defined
This compound (e.g., 10 µM, 48h)User-definedUser-defined

Experimental Protocols

Cell Culture

Objective: To maintain and propagate prostate cancer cell lines for subsequent experiments.

Materials:

  • Prostate cancer cell lines (e.g., PC-3, LNCaP, 22Rv1)

  • Culture medium (e.g., RPMI-1640, F-12K)[6][7][8]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture prostate cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6][9]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]

  • For subculturing, aspirate the old medium and wash the cells with sterile PBS.

  • Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with fresh culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound on the viability and proliferation of prostate cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Prostate cancer cells

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader

Protocol:

  • Seed prostate cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO in medium).

  • Incubate the plate for the desired time points (e.g., 48 and 72 hours).

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To assess the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Prostate cancer cells (e.g., PC-3)

  • This compound

  • 6-well cell culture plates

  • PBS

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed PC-3 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

Objective: To detect the expression levels of key apoptosis-related proteins, such as cleaved PARP and cleaved caspase-3, following treatment with this compound.

Materials:

  • Prostate cancer cells (e.g., PC-3)

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed PC-3 cells in 6-well plates and treat with this compound or vehicle control as described previously.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Signaling Pathway of this compound Action

SLU_PP_1072_Pathway SLU_PP_1072 This compound ERRag ERRα / ERRγ SLU_PP_1072->ERRag Metabolism Warburg Effect (Aerobic Glycolysis) ERRag->Metabolism CellCycle Cell Cycle Progression ERRag->CellCycle Metabolism->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of this compound in prostate cancer cells.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_assays Cellular Assays start Prostate Cancer Cell Culture (e.g., PC-3) treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability (MTS Assay) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle apoptosis Apoptosis Detection (Western Blot) treatment->apoptosis analysis Data Analysis (IC50, Cell Cycle Distribution, Protein Expression) viability->analysis cell_cycle->analysis apoptosis->analysis

Caption: Workflow for assessing this compound's effects.

References

Application Notes and Protocols for SLU-PP-1072 in a Seahorse Metabolic Flux Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing SLU-PP-1072, a dual estrogen-related receptor alpha and gamma (ERRα/γ) inverse agonist, in conjunction with the Agilent Seahorse XF Cell Mito Stress Test. These protocols are designed to enable researchers to investigate the impact of this compound on cellular metabolism, particularly mitochondrial respiration.

Introduction to this compound and Metabolic Flux Analysis

This compound is a chemical probe that selectively inhibits the transcriptional activity of ERRα and ERRγ.[1][2] These nuclear receptors are key regulators of cellular metabolism, and their dysregulation has been implicated in various diseases, including cancer.[3][4][5] this compound has been shown to disrupt cancer cell metabolism, inhibit the Warburg effect, and induce apoptosis, making it a valuable tool for studying metabolic pathways and developing potential therapeutics.[3][4][6][7]

The Seahorse XF Analyzer is a powerful instrument that measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[8][9] The Cell Mito Stress Test, a standard Seahorse assay, utilizes a series of compound injections to dissect the key parameters of mitochondrial function.[10][11][12] By combining the use of this compound with the Seahorse Cell Mito Stress Test, researchers can gain detailed insights into how the inhibition of ERRα/γ modulates cellular bioenergetics.

Signaling Pathway of ERRα/γ in Cellular Metabolism

ERR_Signaling cluster_cytoplasm Cytoplasm / Mitochondria ERR ERRα / ERRγ DNA Target Gene Promoters (e.g., TFAM, NRF-1) ERR->DNA Binds to EREs PGC1a PGC-1α PGC1a->ERR Coactivator Mito_Biogenesis Mitochondrial Biogenesis DNA->Mito_Biogenesis FAO Fatty Acid Oxidation DNA->FAO OXPHOS Oxidative Phosphorylation DNA->OXPHOS SLU_PP_1072 This compound SLU_PP_1072->ERR

Caption: A simplified diagram of the ERRα/γ signaling pathway in regulating cellular metabolism and the inhibitory action of this compound.

Experimental Protocols

This section outlines the necessary steps to assess the metabolic effects of this compound using the Seahorse XF Cell Mito Stress Test.

Materials and Reagents
  • Cell Line: A cell line of interest (e.g., prostate cancer cell line like PC-3 or LNCaP).

  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Store at -20°C or -80°C.[6]

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine at desired concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

  • Agilent Seahorse XF Cell Mito Stress Test Kit: Contains Oligomycin, FCCP, and Rotenone/Antimycin A.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Experimental Workflow

Seahorse_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Pre-treatment & Assay Preparation cluster_assay Day 2: Seahorse Assay cluster_analysis Data Analysis Seed_Cells Seed cells into Seahorse XF microplate Pretreat Pre-treat cells with This compound or vehicle Seed_Cells->Pretreat Change_Medium Replace culture medium with Seahorse Assay Medium Pretreat->Change_Medium Hydrate Hydrate sensor cartridge with XF Calibrant Incubate_Cartridge Incubate cartridge at 37°C in a non-CO2 incubator Hydrate->Incubate_Cartridge Load_Cartridge Load Mito Stress Test compounds into cartridge Incubate_Cartridge->Load_Cartridge Incubate_Plate Incubate cell plate at 37°C in a non-CO2 incubator Change_Medium->Incubate_Plate Run_Assay Calibrate and run the Seahorse XF Analyzer Incubate_Plate->Run_Assay Load_Cartridge->Run_Assay Analyze Analyze OCR and ECAR data Run_Assay->Analyze

Caption: The experimental workflow for assessing the metabolic effects of this compound using a Seahorse assay.

Detailed Methodology

1. Cell Seeding (Day 1)

  • Harvest and count cells.

  • Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. This should be optimized for your cell line to ensure a robust OCR signal.

  • Leave the corner wells (A1, A12, H1, H12 for a 96-well plate) with medium only for background correction.

  • Allow cells to adhere and grow overnight in a standard cell culture incubator (37°C, 5% CO2).

2. This compound Treatment and Cartridge Hydration (Day 2)

  • This compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of this compound or vehicle.

  • Incubation: Incubate the cells for a predetermined duration. The incubation time should be optimized based on the expected mechanism of action (e.g., 6, 12, or 24 hours to allow for changes in gene expression).

  • Cartridge Hydration: While cells are incubating, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate at 37°C in a non-CO2 incubator for at least 4-6 hours, or overnight.[13]

3. Seahorse XF Cell Mito Stress Test (Day 2)

  • Prepare Assay Medium: Warm the Seahorse XF assay medium to 37°C and supplement with glucose, pyruvate, and glutamine. Adjust the pH to 7.4.

  • Medium Exchange: After the this compound incubation period, remove the treatment medium and wash the cells once with the warmed Seahorse XF assay medium. Then, add the final volume of assay medium to each well (e.g., 180 µL for a 96-well plate).

  • Incubate Cell Plate: Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow the cells to equilibrate.[13]

  • Prepare Injection Compounds: Reconstitute the oligomycin, FCCP, and rotenone/antimycin A from the Mito Stress Test kit in the Seahorse XF assay medium to the desired working concentrations.

  • Load Cartridge: Load the prepared injection compounds into the appropriate ports of the hydrated sensor cartridge.

  • Run the Assay: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. Once calibration is complete, replace the calibrant plate with the cell plate and start the assay.

Data Presentation and Analysis

The Seahorse XF software will generate OCR and ECAR data over time. The key parameters of mitochondrial function are calculated from the changes in OCR after each injection.

Key Mitochondrial Parameters
  • Basal Respiration: The initial OCR reading before any injections.

  • ATP Production-Coupled Respiration: The decrease in OCR after the injection of oligomycin.

  • Maximal Respiration: The OCR after the injection of FCCP.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration.

  • Non-Mitochondrial Respiration: The OCR remaining after the injection of rotenone and antimycin A.

Data Summary Tables

The quantitative data should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) Parameters

Treatment GroupBasal Respiration (pmol/min)ATP-Linked Respiration (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (pmol/min)Non-Mitochondrial Respiration (pmol/min)
Vehicle (DMSO)Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD
This compound (0.1 µM)Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD
This compound (1 µM)Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD
This compound (10 µM)Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD

Table 2: Effect of this compound on Extracellular Acidification Rate (ECAR)

Treatment GroupBasal ECAR (mpH/min)Post-Oligomycin ECAR (mpH/min)
Vehicle (DMSO)Value ± SDValue ± SD
This compound (0.1 µM)Value ± SDValue ± SD
This compound (1 µM)Value ± SDValue ± SD
This compound (10 µM)Value ± SDValue ± SD

Expected Results and Interpretation

Based on the known function of this compound as an inhibitor of ERRα/γ, which are involved in promoting mitochondrial biogenesis and oxidative metabolism, it is hypothesized that treatment with this compound will lead to a decrease in mitochondrial respiration.

  • Decreased Basal and Maximal Respiration: Inhibition of ERRα/γ may lead to reduced expression of genes involved in the electron transport chain and other mitochondrial functions, resulting in lower basal and maximal OCR.

  • Reduced Spare Respiratory Capacity: A decrease in spare respiratory capacity would indicate that the cells are less able to respond to an increase in energetic demand, suggesting mitochondrial dysfunction.

  • Potential Increase in ECAR: As this compound has been shown to inhibit the Warburg effect in the long term, acute or shorter-term treatment might initially lead to a compensatory increase in glycolysis to meet cellular ATP demands, which would be reflected as an increase in ECAR.

These application notes and protocols provide a comprehensive framework for investigating the metabolic effects of this compound. Researchers should optimize the described conditions for their specific cell lines and experimental questions to ensure robust and reproducible results.

References

Application Notes and Protocols for SLU-PP-1072 in Gene Expression Analysis by qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLU-PP-1072 is a potent and selective dual inverse agonist of the Estrogen-Related Receptors alpha (ERRα) and gamma (ERRγ).[1][2] These orphan nuclear receptors are key regulators of cellular metabolism and have been implicated in the progression of various cancers, including prostate cancer.[3][4][5] this compound has been shown to alter gene expression, inhibit the Warburg effect, and induce apoptosis in prostate cancer cells, making it a valuable tool for studying ERRα/γ signaling and a potential therapeutic candidate.[1][6]

These application notes provide detailed protocols for utilizing this compound to analyze its effects on gene expression in cancer cell lines using quantitative polymerase chain reaction (qPCR). The provided methodologies and data serve as a guide for researchers investigating the therapeutic potential and mechanism of action of this compound.

Data Presentation

The following tables summarize representative quantitative data on the modulation of ERRα and ERRγ target gene expression following treatment with this compound in a prostate cancer cell line (e.g., PC-3). This data is illustrative and based on the known functions of ERRα/γ inverse agonists. Actual results may vary depending on the experimental conditions.

Table 1: Effect of this compound on the Expression of Genes Involved in Cellular Metabolism

GeneFunctionFold Change (this compound vs. Vehicle)
PDK4Pyruvate Dehydrogenase Kinase 4↓ 2.5
CPT1ACarnitine Palmitoyltransferase 1A↓ 3.0
SLC2A1 (GLUT1)Glucose Transporter 1↓ 2.0
LDHALactate Dehydrogenase A↓ 2.2
TFEBTranscription Factor EB↓ 1.8

Table 2: Effect of this compound on the Expression of Genes Involved in Cell Cycle and Apoptosis

GeneFunctionFold Change (this compound vs. Vehicle)
CCND1Cyclin D1↓ 2.8
CDK4Cyclin Dependent Kinase 4↓ 2.1
BCL2B-cell lymphoma 2↓ 3.5
BAXBCL2 Associated X↑ 2.0
CASP3Caspase 3↑ 2.5

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

1. Cell Line Maintenance:

  • Culture human prostate cancer cells (e.g., PC-3) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Subculture cells every 2-3 days to maintain logarithmic growth.

2. Seeding for Treatment:

  • Seed 1 x 10^6 cells in 10 cm culture dishes.
  • Allow cells to adhere and grow for 24 hours to reach 70-80% confluency.

3. This compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Dilute the stock solution in culture medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).
  • Replace the culture medium with the medium containing this compound or a vehicle control (DMSO, final concentration ≤ 0.1%).
  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: RNA Extraction and cDNA Synthesis

1. RNA Extraction:

  • After treatment, wash the cells once with ice-cold PBS.
  • Lyse the cells directly in the culture dish using 1 mL of TRIzol reagent per 10 cm dish.
  • Isolate total RNA according to the manufacturer's protocol (e.g., TRIzol or a column-based kit).
  • Quantify the extracted RNA and assess its purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers according to the manufacturer's instructions.

Protocol 3: Quantitative PCR (qPCR)

1. qPCR Reaction Setup:

  • Prepare the qPCR reaction mixture in a total volume of 20 µL containing:
  • 10 µL of 2x SYBR Green Master Mix
  • 1 µL of forward primer (10 µM)
  • 1 µL of reverse primer (10 µM)
  • 2 µL of diluted cDNA (e.g., 1:10 dilution)
  • 6 µL of nuclease-free water

2. Primer Design:

  • Design primers for target genes and a reference gene (e.g., GAPDH, ACTB) with a melting temperature (Tm) of approximately 60°C and an amplicon size of 100-200 bp.

3. Thermal Cycling Conditions:

  • Perform qPCR using a real-time PCR system with the following cycling conditions:
  • Initial denaturation: 95°C for 10 minutes
  • 40 cycles of:
  • Denaturation: 95°C for 15 seconds
  • Annealing/Extension: 60°C for 1 minute
  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

4. Data Analysis:

  • Calculate the relative gene expression using the 2^-ΔΔCt method.
  • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
  • Calculate the ΔΔCt by subtracting the ΔCt of the vehicle-treated control from the ΔCt of the this compound-treated samples.
  • The fold change is then calculated as 2^-ΔΔCt.

Visualizations

SLU_PP_1072_Signaling_Pathway cluster_genes Downstream Effects SLUPP1072 This compound ERRa ERRα SLUPP1072->ERRa Inhibits ERRg ERRγ SLUPP1072->ERRg Inhibits Metabolism Metabolic Gene Expression ERRa->Metabolism CellCycle Cell Cycle Progression ERRa->CellCycle Apoptosis Apoptosis ERRa->Apoptosis ERRg->Metabolism Warburg Warburg Effect Metabolism->Warburg PDK4 PDK4 GLUT1 GLUT1 CellCycle->Apoptosis CCND1 Cyclin D1 BCL2 Bcl-2 BAX Bax

Caption: this compound inhibits ERRα/γ, leading to decreased metabolic gene expression and cell cycle progression, ultimately inducing apoptosis.

qPCR_Workflow start Prostate Cancer Cells (e.g., PC-3) treatment Treatment: This compound (or Vehicle) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR with SYBR Green cdna_synthesis->qpcr data_analysis Data Analysis (2^-ΔΔCt Method) qpcr->data_analysis end Relative Gene Expression Fold Change data_analysis->end

Caption: Experimental workflow for analyzing gene expression changes in prostate cancer cells after treatment with this compound using qPCR.

References

Determining the Optimal Concentration of SLU-PP-1072 for Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal concentration of SLU-PP-1072, a selective dual inverse agonist of Estrogen-Related Receptor α (ERRα) and ERRγ, for use in cancer cell line studies. This compound has been demonstrated to inhibit the Warburg effect, disrupt cell metabolism, and induce apoptosis in cancer cells, particularly in prostate cancer. The protocols outlined below describe methods for assessing cell viability and apoptosis to establish effective dose-response curves and identify the optimal concentration range for experimental use.

Introduction

This compound is a potent pharmacological tool for investigating the roles of ERRα and ERRγ in cancer biology. As a dual inverse agonist, it suppresses the transcriptional activity of these nuclear receptors, which are implicated in regulating cellular metabolism and proliferation in various cancers. The primary mechanism of action of this compound involves the alteration of cancer cell metabolism, leading to cell cycle dysregulation and subsequent apoptosis. Determining the precise concentration of this compound is critical for achieving the desired biological effect while minimizing off-target effects. This guide provides standardized protocols for researchers to determine the optimal working concentration of this compound in their specific cancer cell lines of interest.

Data Presentation

The following table summarizes the reported inhibitory concentrations of this compound from in vitro assays. It is important to note that the IC50 values for transcription inhibition may not directly correspond to the optimal concentrations for inducing cell death, which should be determined empirically using the protocols provided.

Assay TypeTargetCell LineIC50Reference
Cotransfection AssayERRα-dependent transcriptionHEK293T4.8 µM[Probechem]
Cotransfection AssayERRγ-dependent transcriptionHEK293T0.9 µM[Probechem]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

SLU_PP_1072_Signaling_Pathway This compound Signaling Pathway SLU_PP_1072 This compound ERR_alpha_gamma ERRα / ERRγ (Estrogen-Related Receptors) SLU_PP_1072->ERR_alpha_gamma Inhibits Warburg_Effect Warburg Effect (Aerobic Glycolysis) SLU_PP_1072->Warburg_Effect Inhibits ERR_alpha_gamma->Warburg_Effect Promotes Metabolic_Genes Metabolic Gene Transcription ERR_alpha_gamma->Metabolic_Genes Regulates Cell_Metabolism Altered Cell Metabolism Warburg_Effect->Cell_Metabolism Metabolic_Genes->Warburg_Effect Cell_Cycle Cell Cycle Dysregulation Cell_Metabolism->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Signaling pathway of this compound in cancer cells.

Experimental_Workflow Experimental Workflow for Determining Optimal Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cell Lines (e.g., PC-3, LNCaP) SLU_PP_1072_Prep 2. Prepare Stock Solution of this compound (in DMSO) Cell_Culture->SLU_PP_1072_Prep Serial_Dilutions 3. Create Serial Dilutions SLU_PP_1072_Prep->Serial_Dilutions Cell_Seeding 4. Seed Cells in 96-well Plates Serial_Dilutions->Cell_Seeding Treatment 5. Treat Cells with This compound Dilutions Cell_Seeding->Treatment Incubation 6. Incubate for 24, 48, 72 hours Treatment->Incubation Viability_Assay 7a. Cell Viability Assay (e.g., MTT, MTS) Incubation->Viability_Assay Apoptosis_Assay 7b. Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Analysis 8. Analyze Data and Determine IC50/EC50 Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for determining the optimal concentration of SLU-PP-

Application Notes and Protocols for Cell Viability Assays with SLU-PP-1072 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effects of SLU-PP-1072, a dual estrogen-related receptor alpha (ERRα) and gamma (ERRγ) inverse agonist, on cancer cell viability using MTT and XTT assays. This compound has been shown to disrupt cancer cell metabolism and induce apoptosis, making it a compound of interest in oncology research.

Introduction to this compound

This compound is a potent and selective dual inverse agonist of ERRα and ERRγ. It has been demonstrated to alter the metabolism and gene expression of prostate cancer (PCa) cells, leading to dysregulation of the cell cycle and an increase in apoptosis. Unlike some other ERRα inverse agonists, this compound does not exhibit acute mitochondrial uncoupling activity, making it a specific tool for studying ERRα/γ pharmacology. The compound acts by inhibiting ERRα- and ERRγ-dependent transcription.

Mechanism of Action of this compound

This compound functions by binding to the ligand-binding domain of ERRα and ERRγ, preventing their interaction with coactivators and thereby inhibiting the transcription of their target genes. These receptors are crucial in regulating cellular metabolism, including the Warburg effect observed in many cancer cells. By inhibiting ERRα/γ, this compound disrupts the metabolic processes that cancer cells rely on for rapid proliferation. This metabolic stress, combined with the dysregulation of cell cycle-related genes, ultimately triggers the apoptotic cascade.

Application Notes and Protocols for SLU-PP-1072 Administration in In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLU-PP-1072 is a potent and selective dual inverse agonist of the Estrogen-Related Receptors alpha (ERRα) and gamma (ERRγ). These orphan nuclear receptors are key regulators of cellular metabolism and have been implicated in the progression of various cancers, including prostate cancer. This compound has been shown to alter cancer cell metabolism, inhibit the Warburg effect, and induce apoptosis in prostate cancer cells, making it a promising candidate for in vivo evaluation. These application notes provide a detailed protocol for the administration of this compound in in vivo xenograft studies to assess its anti-tumor efficacy.

Mechanism of Action: The ERRα/γ Signaling Pathway

Estrogen-Related Receptors (ERRs) are constitutively active transcription factors that regulate a wide array of genes involved in cellular energy metabolism, including fatty acid oxidation, oxidative phosphorylation, and mitochondrial biogenesis. In cancer cells, ERRα and ERRγ can promote metabolic reprogramming to support rapid proliferation and survival. By acting as an inverse agonist, this compound binds to ERRα and ERRγ and reduces their transcriptional activity, thereby disrupting the metabolic framework of cancer cells and leading to cell cycle dysregulation and apoptosis.

ERR_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERR ERRα / ERRγ TargetGenes Target Genes (e.g., Metabolic Enzymes) ERR->TargetGenes binds to ERREs Coactivators PGC-1α/β Coactivators->ERR coactivates Transcription Transcription TargetGenes->Transcription Metabolism Altered Cellular Metabolism Transcription->Metabolism promotes Proliferation Cell Proliferation & Survival Metabolism->Proliferation supports SLU_PP_1072 This compound SLU_PP_1072->ERR inhibits

Caption: Simplified ERRα/γ signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Materials

  • This compound (powder form)

  • Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

  • Prostate cancer cell line (e.g., PC-3)

  • Male athymic nude mice (6-8 weeks old)

  • Matrigel

  • Sterile PBS

  • Syringes (1 mL)

  • Oral gavage needles (20-22 gauge) or appropriate needles for intraperitoneal injection

  • Calipers

  • Animal balance

Animal Handling and Acclimatization

All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Mice should be allowed to acclimatize for at least one week before the start of the experiment.

Xenograft Model Establishment

  • Cell Preparation: Culture prostate cancer cells (e.g., PC-3) to approximately 80% confluency.

  • Harvesting: Harvest the cells using trypsin, wash with sterile PBS, and resuspend the cell pellet in a 1:1 mixture of serum-free media and Matrigel. The final cell concentration should be 1-5 x 10^6 cells per 100-200 µL.

  • Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Xenograft_Workflow Acclimatization Animal Acclimatization (1 week) Implantation Tumor Cell Implantation (Subcutaneous) Acclimatization->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization into Groups (Tumor Volume ~100-150 mm³) Monitoring->Randomization Treatment Treatment Initiation (this compound or Vehicle) Randomization->Treatment Endpoint Endpoint Analysis Treatment->Endpoint

Caption: Experimental workflow for a mouse xenograft study with this compound.

This compound Formulation and Administration

  • Formulation: Prepare the this compound formulation fresh daily. The choice of vehicle is critical and should be tested for toxicity in a control group. A common vehicle for oral administration of small molecules is 0.5% CMC in sterile water. For intraperitoneal injection, a vehicle such as 10% DMSO in saline may be suitable. The concentration of the dosing solution should be calculated based on the desired dose and the average body weight of the mice.

  • Dosage: As there is no published in vivo data for this compound, a dose-finding study is highly recommended. Based on studies with other ERR modulators, a starting daily dose in the range of 10-50 mg/kg could be considered.

  • Administration:

    • Oral Gavage (PO): Administer the prepared formulation or vehicle control to the mice daily using an oral gavage needle. The typical volume for oral gavage in mice is 5-10 mL/kg.

    • Intraperitoneal (IP) Injection: Alternatively, administer the formulation via intraperitoneal injection.

Monitoring and Endpoint

  • Daily Monitoring: Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Tumor and Body Weight Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study should be terminated when tumors in the control group reach a maximum allowable size as per institutional guidelines. At the endpoint, mice should be euthanized, and tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blot, qPCR).

Data Presentation

Quantitative data from the xenograft study should be summarized in a clear and structured format for easy comparison between treatment and control groups.

Table 1: Hypothetical Tumor Growth Inhibition Data

Treatment GroupNumber of AnimalsMean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control10120 ± 8.51550 ± 150.2-
This compound (25 mg/kg, PO, daily)10122 ± 9.1750 ± 95.851.6

Table 2: Hypothetical Body Weight Data

Treatment GroupMean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMPercent Change in Body Weight
Vehicle Control22.5 ± 0.824.1 ± 0.9+7.1%
This compound (25 mg/kg, PO, daily)22.3 ± 0.721.9 ± 0.8-1.8%

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions. Researchers must conduct their own studies to determine the efficacy and toxicity of this compound.

Application Notes and Protocols for Studying Metabolic Reprogramming in Cancer Using SLU-PP-1072

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLU-PP-1072 is a potent and selective dual inverse agonist of the Estrogen-Related Receptors alpha (ERRα) and gamma (ERRγ).[1][2][3] These orphan nuclear receptors are key regulators of cellular metabolism.[1] In many cancers, a metabolic shift known as the Warburg effect occurs, where cells favor aerobic glycolysis over oxidative phosphorylation for energy production. ERRα and ERRγ have been implicated in driving this metabolic reprogramming in cancer.[1][2] this compound presents a valuable chemical tool to investigate and potentially reverse these metabolic alterations. It has been shown to inhibit the Warburg effect, disrupt cancer cell metabolism, and induce apoptosis in prostate cancer cells, without the mitochondrial uncoupling activity seen with other ERRα inverse agonists like XCT790.[1][2]

These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell viability, metabolic phenotype, and gene expression.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterERRαERRγReference
IC50 (µM) 4.80.9[2][3]
Table 2: Effects of this compound on Prostate Cancer Cell Metabolism (PC-3 cells)
Metabolic ParameterTreatment GroupResultReference
Glycolysis ControlHigh[4]
This compound (10 µM)Significantly ReducedInferred from[1]
Lactate Production ControlHigh[4]
This compound (10 µM)Significantly ReducedInferred from[1]
Oxygen Consumption Rate (OCR) ControlLower than non-cancerous cells[4]
This compound (10 µM)IncreasedInferred from[1]
Table 3: this compound Induced Apoptosis in Prostate Cancer Cells (PC-3)
TreatmentEarly Apoptosis (%)Late Apoptosis (%)Necrosis (%)Live Cells (%)Reference
Control (DMSO) ~5%~2%~1%~92%Inferred from[5]
This compound (10 µM, 48h) IncreasedIncreasedMinimal ChangeDecreased[1][5]
Table 4: Effect of this compound on Metabolic Gene Expression in Prostate Cancer Cells
GeneFunctionExpected Change with this compoundReference
PDK4 Inhibits pyruvate dehydrogenase, shunting pyruvate away from the TCA cycleDownregulation[6]
CPT1A Rate-limiting enzyme in fatty acid oxidationUpregulation
TFEB Master regulator of lysosomal biogenesis and autophagyDownregulation[7][8]
PGC1α Coactivator for ERRα, involved in mitochondrial biogenesisDownregulation[9]

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action SLU_PP_1072 This compound ERR_alpha_gamma ERRα / ERRγ SLU_PP_1072->ERR_alpha_gamma Inverse Agonism Metabolic_Genes Metabolic Gene Expression (e.g., PDK4) ERR_alpha_gamma->Metabolic_Genes Decreased Transcription Warburg_Effect Warburg Effect (Aerobic Glycolysis) Metabolic_Genes->Warburg_Effect Inhibition Cell_Cycle Cell Cycle Dysregulation Warburg_Effect->Cell_Cycle Leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Caption: Mechanism of this compound in cancer metabolic reprogramming.

G cluster_1 Experimental Workflow start Prostate Cancer Cell Lines (e.g., PC-3) treatment Treat with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability metabolism Metabolic Analysis (Seahorse Assay) treatment->metabolism apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis gene_expression Gene Expression (qPCR) treatment->gene_expression

Caption: Workflow for evaluating this compound effects.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol is optimized for prostate cancer cell lines such as PC-3 and LNCaP.

Materials:

  • Prostate cancer cell lines (e.g., PC-3, LNCaP)

  • Appropriate cell culture medium (e.g., RPMI-1640 for PC-3, F-12K for LNCaP)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture prostate cancer cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

  • Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing the desired concentrations of this compound. A vehicle control (DMSO) should be run in parallel at the same final concentration as the highest this compound treatment.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate and treated with this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells cultured in 6-well plates and treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization and collect the culture medium (to include any floating cells).

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Metabolic Analysis (Seahorse XF Glycolysis Stress Test)

This assay measures the extracellular acidification rate (ECAR) to assess glycolytic function.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Cells treated with this compound

  • Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose (2-DG))

  • Seahorse XF Base Medium

Protocol:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treat cells with this compound for the desired duration.

  • One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine and incubate at 37°C in a non-CO2 incubator.

  • Load the sensor cartridge with the compounds from the Glycolysis Stress Test Kit:

    • Port A: Glucose

    • Port B: Oligomycin

    • Port C: 2-DG

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Place the cell plate in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.

  • Analyze the data to determine key parameters of glycolysis: glycolysis, glycolytic capacity, and glycolytic reserve.

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

This protocol is for measuring the expression of ERRα/γ target genes involved in metabolism.

Materials:

  • Cells cultured in 6-well plates and treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Primers for target genes (e.g., PDK4, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB)

Primer Sequences:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
hPDK4 CCGCTGTCCATGAAGCAGCAGAAAAGCAAAGGACGTT
hCPT1A CTGCTTCGTGGACATTCGAAGGATCCGTCCTCAGATTGGT
hGAPDH GTCAGTGGTGGACCTGACCTAGGGGTCTACATGGCAACTG

Protocol:

  • Lyse the treated cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward and reverse primers for the target and housekeeping genes.

  • Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

References

Troubleshooting & Optimization

troubleshooting SLU-PP-1072 insolubility in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the dual ERRα/γ inverse agonist, SLU-PP-1072, in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological effects?

A1: this compound is a potent and selective dual inverse agonist of Estrogen-Related Receptor Alpha (ERRα) and Estrogen-Related Receptor Gamma (ERRγ).[1] These receptors are nuclear transcription factors that play a crucial role in regulating cellular metabolism.[1][2][3] In the context of prostate cancer, this compound has been shown to alter cellular metabolism, leading to dysregulation of the cell cycle and induction of apoptosis (programmed cell death).[4][5][6]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer/cell culture medium. Why is this happening?

A2: This is a common issue for many hydrophobic small molecules like this compound. The compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions.[7] When the DMSO stock is diluted into an aqueous medium, the dramatic change in solvent polarity causes the compound to crash out of solution and form a precipitate.

Q3: What is the recommended starting point for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[7] Vendor data suggests a solubility of up to 125 mg/mL (or 371.63 mM) in DMSO.[7] For ease of use, preparing a 10 mM stock solution in DMSO is a common practice.[8] It is recommended to use sonication and gentle warming (to 37°C) to ensure complete dissolution.[7] Always use newly opened or properly stored anhydrous DMSO, as absorbed water can significantly impact solubility.[7]

Q4: What is the maximum final concentration of DMSO that is acceptable for most cell-based assays?

A4: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with 0.1% or lower being ideal. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide: Insolubility of this compound in Aqueous Media

This guide provides a systematic approach to addressing precipitation issues with this compound in your experiments.

Problem: Precipitate Forms Immediately Upon Dilution
Potential Cause Recommended Solution Expected Outcome
Rapid Change in Polarity Perform a stepwise (serial) dilution. First, dilute the high-concentration DMSO stock into a smaller volume of your aqueous buffer while vortexing to create an intermediate dilution. Then, add this intermediate dilution to the final volume of your buffer.Gradual change in solvent environment prevents abrupt precipitation.
Localized High Concentration Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This ensures rapid dispersal of the compound.Prevents the formation of localized pockets of high compound concentration that can initiate precipitation.
Low Temperature Pre-warm both your stock solution and your aqueous buffer/medium to 37°C before mixing.[9]Increased temperature can improve the solubility of the compound.
Problem: Solution is Initially Clear but Precipitates Over Time
Potential Cause Recommended Solution Expected Outcome
Supersaturated Solution The initial working solution may be supersaturated and thermodynamically unstable. Prepare fresh working solutions immediately before each experiment and use them promptly.Minimizes the time for the compound to equilibrate and precipitate out of the supersaturated state.
Compound Degradation While specific stability data in aqueous media is limited, prolonged incubation can lead to degradation. Assess the stability of this compound in your specific buffer over your experimental time course.Determines the time window in which the compound remains in solution and is active.
General Strategies for Enhancing Aqueous Solubility

The following table summarizes general approaches that can be explored to improve the solubility of this compound in your aqueous experimental system. It is crucial to validate that any additives are compatible with your specific assay and do not interfere with the biological system being studied.

Strategy Description Typical Starting Concentration Considerations
Co-solvents In addition to DMSO, other biocompatible co-solvents can be used in the final solution.Ethanol: 1-5% Polyethylene Glycol 400 (PEG400): 1-10%May have effects on cell viability and enzyme activity at higher concentrations. Always include appropriate vehicle controls.
Surfactants Non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.Tween® 80: 0.01-0.1% Pluronic® F-68: 0.01-0.1%Can interfere with cell membranes and some protein assays. Critical micelle concentration (CMC) of the surfactant should be considered.
pH Adjustment The solubility of ionizable compounds can be pH-dependent. The structure of this compound contains a phenolic hydroxyl group, suggesting its solubility may increase at a more basic pH.Test a range of buffer pH values (e.g., 7.4, 8.0, 8.5).Ensure the pH is compatible with your biological system (cells, proteins). Changes in pH can alter compound activity and cell viability.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays

This protocol provides a best-practice method for diluting a DMSO stock of this compound into cell culture medium.

  • Prepare a 10 mM Stock Solution:

    • Dissolve the required amount of this compound solid in anhydrous DMSO to achieve a 10 mM concentration.

    • Gently warm the vial to 37°C and sonicate for 10-15 minutes to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.[10]

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Pre-warm your cell culture medium to 37°C.

    • In a sterile microcentrifuge tube, prepare a 1 mM intermediate solution by diluting the 10 mM DMSO stock 1:10 with anhydrous DMSO.

  • Prepare the Final Working Solution:

    • Determine the final desired concentration of this compound for your experiment.

    • Calculate the volume of the 1 mM intermediate stock needed. Ensure the final DMSO concentration will be ≤ 0.1%.

    • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing the medium, add the calculated volume of the 1 mM intermediate stock solution dropwise.

    • Use the final working solution immediately.

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation SLU-PP-1072_solid This compound (Solid) DMSO_stock 10 mM Stock in Anhydrous DMSO SLU-PP-1072_solid->DMSO_stock Dissolve with sonication/warming Intermediate_dilution 1 mM Intermediate in DMSO DMSO_stock->Intermediate_dilution 1:10 Dilution Final_solution Final Working Solution in Pre-warmed Aqueous Medium Intermediate_dilution->Final_solution Add dropwise while vortexing

Preparation workflow for this compound solutions.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffers

This protocol can be used to estimate the kinetic solubility of this compound in different aqueous buffers.

  • Prepare a 10 mM Stock Solution of this compound in DMSO as described in Protocol 1.

  • Prepare a series of aqueous buffers with varying pH (e.g., Phosphate Buffered Saline at pH 6.5, 7.4, and 8.0).

  • Create a dilution series of this compound in a 96-well plate by adding the DMSO stock to the aqueous buffers. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.

  • Alternatively, for more quantitative results, centrifuge the plate to pellet the precipitate and measure the concentration of the soluble compound in the supernatant using HPLC-UV.

  • Plot the results to determine the concentration at which precipitation occurs for each buffer condition.

Signaling Pathways

Inhibition of ERRα and ERRγ by this compound in prostate cancer cells leads to a cascade of events that culminate in cell cycle arrest and apoptosis. The diagram below illustrates the putative signaling pathway.

ERR_Signaling SLU_PP_1072 This compound ERRag ERRα / ERRγ SLU_PP_1072->ERRag Metabolic_Genes Metabolic Genes (e.g., for glycolysis, OXPHOS) ERRag->Metabolic_Genes regulates Cell_Cycle_Genes Cell Cycle Progression Genes (e.g., Cyclin D1, Cyclin E) ERRag->Cell_Cycle_Genes promotes p21_p27 p21 / p27 ERRag->p21_p27 represses Apoptosis_Genes Pro-Apoptotic Genes (e.g., Caspase-3, FAS) ERRag->Apoptosis_Genes represses PGC1a PGC-1α PGC1a->ERRag co-activates CDK_Cyclin CDK-Cyclin Complexes Cell_Cycle_Genes->CDK_Cyclin p21_p27->CDK_Cyclin Rb_p pRb Phosphorylation CDK_Cyclin->Rb_p G1_S_Transition G1-S Phase Transition Rb_p->G1_S_Transition Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

References

Navigating SLU-PP-1072 Treatment: A Technical Guide to Optimizing Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing SLU-PP-1072, a novel dual estrogen-related receptor α (ERRα) and ERRγ inverse agonist, this technical support guide provides troubleshooting advice and frequently asked questions to optimize experimental workflows for apoptosis induction in prostate cancer cell lines.

This compound has emerged as a significant tool in cancer research, primarily for its ability to induce apoptosis in prostate cancer cells by disrupting cellular metabolism and dysregulating the cell cycle.[1][2] This guide synthesizes available data to address common challenges encountered during experimentation, ensuring efficient and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in inducing apoptosis?

A1: this compound functions as a dual inverse agonist of ERRα and ERRγ. By inhibiting these nuclear receptors, it alters gene expression related to cellular metabolism, leading to a disruption of the Warburg effect. This metabolic reprogramming, coupled with cell cycle dysregulation, culminates in the induction of apoptosis in prostate cancer cells.[1][2]

Q2: Which prostate cancer cell lines are sensitive to this compound?

A2: Published studies have demonstrated the pro-apoptotic effects of this compound in androgen-independent (PC-3) and androgen-sensitive (LNCaP) human prostate cancer cell lines.

Q3: What is a recommended starting concentration and treatment duration for inducing apoptosis?

A3: Based on available data, a starting concentration of 10 µM has been used in viability assays. For apoptosis induction, a time-course and dose-response experiment is recommended. A suggested starting point is to treat cells for 24 to 72 hours with concentrations ranging from 1 µM to 20 µM .

Q4: How can I confirm that this compound is inducing apoptosis in my cell line?

A4: Apoptosis can be confirmed through various methods, including:

  • Flow cytometry: Using Annexin V and propidium iodide (PI) staining to detect early and late apoptotic cells.

  • Western blotting: Probing for the cleavage of caspase-3 and PARP, key markers of apoptosis.

  • Microscopy: Observing morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant increase in apoptosis observed. Sub-optimal concentration of this compound: The concentration may be too low to induce a measurable apoptotic response in your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal dose for your cells.
Insufficient treatment duration: The incubation time may be too short for the apoptotic cascade to be fully activated and detectable.Conduct a time-course experiment, treating cells for various durations (e.g., 12, 24, 48, and 72 hours) to identify the optimal treatment window.
Cell line resistance: The specific clone or passage number of your cell line may have developed resistance.Ensure you are using a validated, low-passage cell line. Consider testing a different prostate cancer cell line known to be sensitive to this compound.
High background apoptosis in control cells. Sub-optimal cell culture conditions: High cell density, nutrient depletion, or contamination can lead to spontaneous apoptosis.Maintain optimal cell culture conditions, including regular passaging, use of fresh media, and routine testing for mycoplasma contamination.
Vehicle (DMSO) toxicity: High concentrations of the solvent used to dissolve this compound can be toxic to cells.Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.
Inconsistent results between experiments. Variability in experimental procedure: Inconsistent cell seeding density, drug preparation, or assay timing can lead to variable results.Standardize all experimental protocols. Ensure accurate and consistent cell counting and seeding, fresh preparation of this compound for each experiment, and precise timing of treatments and assays.
Reagent quality: Degradation of reagents, such as antibodies or staining solutions, can affect assay performance.Use fresh or properly stored reagents. Validate the performance of new lots of antibodies and other critical reagents.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding: Seed prostate cancer cells (e.g., PC-3, LNCaP) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 20, 50 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and controls for the optimal duration determined from time-course experiments.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour of staining.

Western Blotting for Apoptosis Markers
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Workflow and Pathway

To aid in experimental design and understanding, the following diagrams illustrate the core concepts.

experimental_workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assessment cluster_analysis Data Analysis & Interpretation start Seed Prostate Cancer Cells (PC-3 or LNCaP) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment flow Flow Cytometry (Annexin V/PI) treatment->flow western Western Blot (Cleaved Caspase-3, PARP) treatment->western viability Cell Viability Assay (MTT) treatment->viability analysis Quantify Apoptosis & Viability flow->analysis western->analysis viability->analysis conclusion Determine Optimal Treatment Duration & Concentration analysis->conclusion

Caption: Experimental workflow for optimizing this compound treatment.

signaling_pathway SLU_PP_1072 This compound ERR_alpha_gamma ERRα / ERRγ SLU_PP_1072->ERR_alpha_gamma Metabolic_Genes Altered Metabolic Gene Expression ERR_alpha_gamma->Metabolic_Genes Warburg_Effect Inhibition of Warburg Effect Metabolic_Genes->Warburg_Effect Cell_Cycle_Dysregulation Cell Cycle Dysregulation Metabolic_Genes->Cell_Cycle_Dysregulation Apoptosis Apoptosis Warburg_Effect->Apoptosis Cell_Cycle_Dysregulation->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

troubleshooting_logic Start Experiment: Induce Apoptosis with this compound Check_Apoptosis Significant Apoptosis? Start->Check_Apoptosis Success Successful Apoptosis Induction Check_Apoptosis->Success Yes Troubleshoot Troubleshoot Experiment Check_Apoptosis->Troubleshoot No Check_Concentration Optimize Concentration (Dose-Response) Troubleshoot->Check_Concentration Check_Duration Optimize Duration (Time-Course) Troubleshoot->Check_Duration Check_Controls Verify Controls (Vehicle, Cell Health) Troubleshoot->Check_Controls Check_Concentration->Start Check_Duration->Start Check_Controls->Start

Caption: Troubleshooting logic for this compound experiments.

References

identifying and mitigating off-target effects of SLU-PP-1072

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SLU-PP-1072. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this novel dual ERRα/γ inverse agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

This compound is a potent and selective dual inverse agonist for Estrogen-Related Receptor Alpha (ERRα) and Estrogen-Related Receptor Gamma (ERRγ).[1][2][3] It was developed as a chemical tool to investigate the pharmacology of ERRα and ERRγ.[1][3] In prostate cancer cells, it has been shown to disrupt metabolism, inhibit the Warburg effect, and induce apoptosis by causing cell cycle dysregulation.[3][4]

Q2: What is the evidence for the selectivity of this compound?

This compound has demonstrated selectivity for ERRα and ERRγ over other related nuclear receptors. Specifically, it has been shown to:

  • Not inhibit the closely related Estrogen-Related Receptor Beta (ERRβ).[1]

  • Not display activity at the Estrogen Receptors (ERα and ERβ).[1]

Furthermore, this compound was developed to avoid the off-target mitochondrial uncoupling activity observed with the earlier ERRα inverse agonist, XCT790.[3][4]

Q3: Has a comprehensive kinome scan or broad off-target screening panel been published for this compound?

To date, a comprehensive public release of a broad kinome scan or extensive off-target screening panel for this compound is not available in the reviewed scientific literature. Therefore, it is crucial for researchers to empirically determine potential off-target effects within their specific experimental models.

Q4: What are the recommended initial steps to control for potential off-target effects in my experiments?

To begin assessing the on-target versus off-target effects of this compound, we recommend the following initial steps:

  • Dose-Response Curve: Perform a dose-response experiment and correlate the concentration required to observe your phenotype of interest with the known IC50 values for ERRα and ERRγ engagement. A significant deviation may suggest the involvement of an off-target.

  • Use of a Structurally Unrelated Compound: If available, use a structurally distinct inverse agonist of ERRα/γ. If this compound recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.

  • Negative Control Compound: A close structural analog of this compound that is inactive against ERRα and ERRγ would be an ideal negative control. While a specific one for this compound is not commercially available, the concept is a critical part of rigorous chemical probe validation.

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of ERRα and/or ERRγ. If the phenotype observed with this compound is diminished or absent in the knockdown/knockout cells, this provides strong evidence for an on-target mechanism.

Troubleshooting Guide

This guide is designed to help you navigate common issues and discrepancies that may arise during your experiments with this compound.

Issue Potential Cause Suggested Action
Observed phenotype is inconsistent with known ERRα/γ function. Off-target effectPerform a dose-response curve to compare the potency for the observed phenotype with the potency for on-target engagement. A significant discrepancy may indicate an off-target effect. Utilize a structurally unrelated inhibitor of the same target; if the phenotype is not replicated, it is likely an off-target effect of this compound.
Cellular toxicity is observed at concentrations required for target inhibition. Off-target toxicityScreen this compound against a known panel of toxicity-related targets (e.g., hERG, CYPs). Perform a counter-screen with a cell line that does not express ERRα and ERRγ. If toxicity persists, it is likely due to off-target effects.
Inconsistent results between different cell lines. Differential expression of on- and off-targetsQuantify the expression levels of ERRα and ERRγ in your cell lines. A lack of correlation between target expression and compound efficacy may point to off-target effects.
This compound does not appear to be active in my cell-based assay. Poor cell permeability or compound degradationEnsure proper solubilization of this compound, typically in DMSO. Confirm the final concentration of DMSO in your media is not affecting the cells. Test for target engagement directly in your cells using a method like the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Here we provide detailed methodologies for key experiments to identify and validate the on-target and off-target effects of this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that this compound is binding to its intended targets (ERRα and ERRγ) in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies for ERRα and ERRγ

Procedure:

  • Cell Treatment: Treat your cells with the desired concentration of this compound or DMSO vehicle for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the levels of soluble ERRα and ERRγ by Western blotting.

  • Data Interpretation: In the presence of this compound, ERRα and ERRγ should be more stable at higher temperatures, resulting in a higher amount of soluble protein compared to the DMSO control.

Protocol 2: Global Proteomics Analysis for Off-Target Identification

This protocol outlines a general workflow for identifying global changes in protein expression that may result from off-target effects of this compound.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Reagents for protein quantification (e.g., BCA assay)

  • Reagents for protein digestion (e.g., trypsin)

  • Mass spectrometer and liquid chromatography system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or DMSO. Lyse the cells and quantify the total protein concentration.

  • Protein Digestion: Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the vehicle control.

  • Pathway Analysis: Use bioinformatics tools to analyze the list of differentially expressed proteins to identify any unexpected signaling pathways that are affected.

Visualizations

Signaling Pathway of this compound

SLU_PP_1072_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment SLU-PP-1072_ext This compound SLU-PP-1072_int This compound SLU-PP-1072_ext->SLU-PP-1072_int Cellular Uptake ERRag ERRα / ERRγ SLU-PP-1072_int->ERRag Binds to Coactivator Coactivators (e.g., PGC-1α) ERRag->Coactivator Dissociates Corepressor Corepressors ERRag->Corepressor Recruits TargetGenes Target Gene Transcription Corepressor->TargetGenes Represses Metabolism Altered Metabolism TargetGenes->Metabolism Apoptosis Apoptosis TargetGenes->Apoptosis

Caption: On-target signaling pathway of this compound.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow cluster_validation Initial On-Target Validation cluster_identification Off-Target Identification cluster_mitigation Mitigation & Confirmation start Start: Observe Unexpected Phenotype with this compound dose_response Dose-Response Curve start->dose_response negative_control Use Negative Control / Structurally Unrelated Compound dose_response->negative_control target_knockdown ERRα/γ Knockdown (siRNA/CRISPR) negative_control->target_knockdown cetsa CETSA for Target Engagement target_knockdown->cetsa If phenotype persists proteomics Global Proteomics (LC-MS/MS) cetsa->proteomics kinome_scan Kinome Profiling proteomics->kinome_scan pathway_analysis Bioinformatics & Pathway Analysis kinome_scan->pathway_analysis secondary_assays Validate Hits with Secondary Assays pathway_analysis->secondary_assays conclusion Conclusion: On-Target vs. Off-Target Effect secondary_assays->conclusion

Caption: Workflow for identifying off-target effects of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Issue: Phenotype observed with This compound is unexpected. q1 Does ERRα/γ knockdown abolish the phenotype? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes a1_no Potential Off-Target Effect q1->a1_no No q2 Is the phenotype observed with a structurally unrelated ERRα/γ inverse agonist? a1_no->q2 a2_yes Likely On-Target Effect q2->a2_yes Yes a2_no Potential Off-Target Effect of this compound q2->a2_no No proceed Proceed with Off-Target Identification Protocols (e.g., Proteomics) a2_no->proceed

Caption: Troubleshooting decision tree for unexpected phenotypes.

References

Technical Support Center: Validating the Effects of SLU-PP-1072

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SLU-PP-1072, a potent dual inverse agonist of Estrogen-Related Receptor alpha (ERRα) and Estrogen-Related Receptor gamma (ERRγ).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and incubation time for this compound in cell culture experiments?

A1: The optimal concentration and incubation time for this compound will vary depending on the cell line and the specific assay. However, a good starting point for most cell-based assays is a concentration range of 1 µM to 10 µM. For initial experiments, a 24 to 48-hour incubation period is recommended to observe significant effects on gene expression and cellular phenotypes. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q2: I am observing significant cytotoxicity at the recommended concentrations of this compound. What should I do?

A2: If you are observing excessive cell death, consider the following troubleshooting steps:

  • Lower the concentration: Perform a dose-response experiment starting from a lower concentration range (e.g., 0.1 µM to 5 µM) to identify a non-toxic effective concentration.

  • Reduce incubation time: Shorter incubation periods (e.g., 6, 12, or 24 hours) may be sufficient to observe on-target effects without causing widespread cell death.

  • Check solvent concentration: Ensure that the final concentration of the vehicle (e.g., DMSO) in your culture media is not exceeding a toxic level (typically <0.1%).

  • Assess cell line sensitivity: Some cell lines may be inherently more sensitive to perturbations in metabolic pathways.

Q3: I am not observing any effect of this compound on my cells. What are the possible reasons?

A3: A lack of an observable effect could be due to several factors:

  • Compound solubility: this compound is soluble in DMSO.[1] Ensure that the compound is fully dissolved in your stock solution and does not precipitate when diluted in your culture medium.

  • Sub-optimal concentration: Your cell line may require a higher concentration of this compound to elicit a response. Perform a dose-response experiment with a higher concentration range.

  • Insufficient incubation time: The downstream effects of ERRα/γ inhibition may take longer to manifest in your specific model. Try a longer incubation period (e.g., 72 hours).

  • Low expression of ERRα/γ: Confirm that your cell line expresses ERRα and ERRγ at sufficient levels. This can be checked by Western blot or qPCR.

  • Assay sensitivity: The assay you are using may not be sensitive enough to detect the changes induced by this compound. Consider using a more direct and sensitive readout, such as a luciferase reporter assay for ERRα/γ activity.

Q4: How can I be sure that the effects I am observing are due to the inhibition of ERRα and ERRγ and not off-target effects?

A4: This is a critical aspect of any study involving small molecule inhibitors. A series of control experiments are essential for validation:

  • Use an inactive analog: SLU-PP-1477 is a structurally related but inactive compound. This is an excellent negative control to demonstrate that the observed phenotype is not due to the chemical scaffold itself.

  • Perform a rescue experiment: If possible, overexpress ERRα or ERRγ in your cells and assess if this can rescue the phenotype induced by this compound.

  • Use a structurally distinct inhibitor: If another validated ERRα/γ inverse agonist with a different chemical structure is available, use it to see if it phenocopies the effects of this compound.

  • Confirm target engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to demonstrate that this compound directly binds to ERRα and ERRγ in your cells.

Troubleshooting Guides

Guide 1: Validating On-Target Engagement with Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of a small molecule to its target protein in a cellular context.

Experimental Protocol: CETSA for ERRα

  • Cell Treatment:

    • Culture your cells to 80-90% confluency.

    • Treat cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heat Shock:

    • After treatment, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by a cooling step at 4°C for 3 minutes.

  • Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection:

    • Collect the supernatant and analyze the levels of soluble ERRα by Western blot.

Data Presentation: Expected CETSA Results

TreatmentTemperature (°C)Soluble ERRα (Relative Band Intensity)
Vehicle (DMSO)401.00
500.85
600.30
700.05
This compound (5 µM)401.00
500.95
600.70
700.25

Troubleshooting CETSA [2][3]

  • Problem: No clear thermal shift is observed.

    • Possible Cause & Solution: The chosen temperature range may be incorrect for ERRα. Optimize the temperature gradient. The antibody for Western blotting may not be specific or sensitive enough; validate your antibody. The compound may not be cell-permeable; consider using a cell lysis-based CETSA.

  • Problem: High variability between replicates.

    • Possible Cause & Solution: Inconsistent heating or cooling; ensure uniform temperature distribution in the thermocycler. Pipetting errors; use a master mix for cell suspensions and treatments.

Guide 2: Measuring ERRα/γ Inverse Agonism with a Luciferase Reporter Assay

A luciferase reporter assay is a highly sensitive method to quantify the inverse agonist activity of this compound on ERRα and ERRγ.

Experimental Protocol: ERRα Luciferase Reporter Assay

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T) with an ERRα expression vector and a reporter plasmid containing luciferase under the control of an ERR response element (ERRE).

    • A constitutively active reporter (e.g., driven by a CMV promoter) can be co-transfected for normalization.

  • Compound Treatment:

    • After 24 hours, treat the cells with a dilution series of this compound and a vehicle control. Include a known ERRα inverse agonist like XCT790 as a positive control.

  • Luciferase Activity Measurement:

    • After 24-48 hours of incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions of your luciferase assay kit.

Data Presentation: Expected Luciferase Reporter Assay Results

CompoundConcentration (µM)Normalized Luciferase Activity (RLU)% Inhibition
Vehicle (DMSO)-100,0000
This compound0.185,00015
145,00055
1015,00085
XCT790150,00050
SLU-PP-14771098,0002

Troubleshooting Luciferase Reporter Assays [4][5][6]

  • Problem: Low luciferase signal.

    • Possible Cause & Solution: Low transfection efficiency; optimize your transfection protocol. Weak promoter in the reporter construct; consider a stronger promoter. Insufficient expression of ERRα; confirm expression by Western blot.

  • Problem: High background signal.

    • Possible Cause & Solution: The reporter construct has high basal activity; this is expected for constitutively active nuclear receptors like ERRα. Ensure your negative controls (no ERRα expression) show low signal.

  • Problem: High variability.

    • Possible Cause & Solution: Pipetting inaccuracies; use master mixes. Variations in cell number per well; ensure even cell seeding.

Guide 3: Assessing Metabolic Effects with a Seahorse XF Analyzer

This compound is known to inhibit the Warburg effect. A Seahorse XF Analyzer can be used to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess changes in mitochondrial respiration and glycolysis.

Experimental Protocol: Seahorse XF Cell Mito Stress Test

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Pre-treat the cells with this compound, a vehicle control, and a positive control for metabolic inhibition for a specified duration (e.g., 24 hours).

  • Seahorse Assay:

    • Wash the cells and replace the medium with Seahorse XF assay medium.

    • Perform a Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

Data Presentation: Expected Seahorse XF Results

ParameterVehicle (DMSO)This compound (5 µM)
Basal OCR (pmol/min)150180
Basal ECAR (mpH/min)6040
ATP Production-linked OCR100120
Maximal Respiration (OCR)300350
Glycolytic Reserve (ECAR)3015

Interpreting Seahorse Data [7][8]

  • Expected Effect of this compound: A decrease in ECAR, indicating a reduction in glycolysis (inhibition of the Warburg effect), and a potential increase in OCR as cells shift towards oxidative phosphorylation.

  • Troubleshooting:

    • Problem: No change in OCR or ECAR.

      • Possible Cause & Solution: Insufficient pre-incubation time with this compound. The metabolic shift may take longer to occur. The cell line may not be highly glycolytic at baseline.

    • Problem: Unexpected decrease in both OCR and ECAR.

      • Possible Cause & Solution: This could indicate general cytotoxicity. Correlate the Seahorse data with a cell viability assay at the same concentration and time point.

Mandatory Visualizations

SLU-PP-1072_Signaling_Pathway SLU_PP_1072 This compound ERR_alpha_gamma ERRα / ERRγ SLU_PP_1072->ERR_alpha_gamma Inhibits Metabolism_Genes Metabolic Gene Expression ERR_alpha_gamma->Metabolism_Genes Regulates Warburg_Effect Warburg Effect (Glycolysis) ERR_alpha_gamma->Warburg_Effect Inhibits Oxidative_Phosphorylation Oxidative Phosphorylation ERR_alpha_gamma->Oxidative_Phosphorylation Promotes Cell_Cycle_Genes Cell Cycle Gene Expression ERR_alpha_gamma->Cell_Cycle_Genes Regulates Apoptosis_Genes Apoptosis Gene Expression ERR_alpha_gamma->Apoptosis_Genes Regulates Metabolism_Genes->Warburg_Effect Promotes Metabolism_Genes->Oxidative_Phosphorylation Inhibits ACO2 ACO2 Metabolism_Genes->ACO2 Upregulates ZIP1 ZIP1 Metabolism_Genes->ZIP1 Downregulates p21_p27 p21 / p27 Cell_Cycle_Genes->p21_p27 Upregulates Cell_Cycle_Arrest Cell Cycle Arrest p21_p27->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Induces

Caption: Signaling pathway of this compound in prostate cancer cells.

Experimental_Workflow_this compound Start Start: Hypothesis This compound inhibits ERRα/γ Target_Engagement 1. Confirm Target Engagement (CETSA) Start->Target_Engagement Functional_Activity 2. Measure Functional Activity (Luciferase Reporter Assay) Target_Engagement->Functional_Activity Metabolic_Phenotype 3. Assess Metabolic Phenotype (Seahorse XF Assay) Functional_Activity->Metabolic_Phenotype Cellular_Outcome 4. Analyze Cellular Outcome (Cell Viability, Apoptosis Assays) Metabolic_Phenotype->Cellular_Outcome Conclusion Conclusion: Validate On-Target Effects of this compound Cellular_Outcome->Conclusion Negative_Controls Negative Controls: - Vehicle (DMSO) - Inactive Analog (SLU-PP-1477) Negative_Controls->Target_Engagement Negative_Controls->Functional_Activity Negative_Controls->Metabolic_Phenotype Negative_Controls->Cellular_Outcome Positive_Controls Positive Controls: - Known Inverse Agonist (XCT790) Positive_Controls->Functional_Activity

Caption: Experimental workflow for validating the effects of this compound.

Troubleshooting_Logic rect rect Start Experiment with this compound No_Effect No Observable Effect? Start->No_Effect Toxicity High Cytotoxicity? Start->Toxicity Check_Conc Optimize Concentration (Dose-Response) No_Effect->Check_Conc Yes On_Target_Validation Validate On-Target Effect No_Effect->On_Target_Validation No Lower_Conc Lower Concentration Toxicity->Lower_Conc Yes Toxicity->On_Target_Validation No Check_Time Optimize Incubation Time Check_Conc->Check_Time Check_Solubility Verify Compound Solubility Check_Time->Check_Solubility Check_Target_Expression Confirm ERRα/γ Expression Check_Solubility->Check_Target_Expression Shorter_Time Reduce Incubation Time Lower_Conc->Shorter_Time Check_Vehicle Check Vehicle Toxicity Shorter_Time->Check_Vehicle

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Addressing Variability in Cancer Cell Line Response to SLU-PP-1072

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in cancer cell line response to SLU-PP-1072.

Introduction to this compound

This compound is a potent and selective dual inverse agonist of the Estrogen-Related Receptors alpha (ERRα) and gamma (ERRγ).[1] These orphan nuclear receptors are key regulators of cellular metabolism.[2] In cancer cells, particularly prostate cancer, this compound has been shown to disrupt metabolic processes, such as the Warburg effect, and induce apoptosis by causing cell cycle dysregulation.[2][3] A key advantage of this compound is that it does not exhibit the mitochondrial uncoupling activity seen with other ERRα inverse agonists like XCT790.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound functions as a dual inverse agonist for ERRα and ERRγ. By binding to these receptors, it inhibits their transcriptional activity, leading to a cascade of downstream effects. This includes the disruption of cancer cell metabolism, specifically inhibiting the Warburg effect (aerobic glycolysis), and the induction of apoptosis through dysregulation of the cell cycle.[2][3]

Q2: Why am I observing significant variability in the IC50 value of this compound across different cancer cell lines?

A2: Variability in IC50 values is expected and can be attributed to several factors:

  • Differential Expression of ERRα and ERRγ: The primary targets of this compound, ERRα and ERRγ, may be expressed at different levels in various cancer cell lines. Higher expression of these receptors could correlate with increased sensitivity to the compound.

  • Genetic and Phenotypic Heterogeneity: Cancer cell lines are inherently diverse. Differences in their genetic background, mutational status of key oncogenes and tumor suppressor genes, and overall cellular metabolism can influence their response to a targeted agent like this compound.

  • Upstream Signaling Pathway Activation: The activity of ERRα and ERRγ can be influenced by upstream signaling pathways such as HER2, IGF-1R, and PI3K/AKT/mTOR.[3] The activation status of these pathways can differ between cell lines, thus affecting their dependence on ERR-mediated signaling and their sensitivity to this compound.

  • Experimental Conditions: Variations in experimental parameters such as cell density, passage number, media composition, and duration of drug exposure can significantly impact the observed IC50 values.

Q3: Are there known mechanisms of resistance to this compound?

A3: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, based on resistance to other targeted therapies, could include:

  • Alterations in ERRα or ERRγ: Mutations in the ERRα or ERRγ genes that prevent this compound binding could confer resistance.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of ERRα and ERRγ, thereby promoting survival and proliferation.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of this compound.

Troubleshooting Guide

Problem 1: The IC50 value for this compound in my cell line is significantly higher than expected or previously observed.

  • Question: What are the initial steps to troubleshoot a higher-than-expected IC50 value?

    • Answer:

      • Verify Compound Integrity: Ensure that your stock of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

      • Cell Line Authentication: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out misidentification or cross-contamination.

      • Mycoplasma Testing: Check your cell cultures for mycoplasma contamination, as this can significantly alter cellular response to drugs.

      • Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase during the experiment. A suboptimal cell density can affect drug sensitivity.

      • Standardize Assay Protocol: Review your cell viability assay protocol for any inconsistencies in incubation times, reagent concentrations, or measurement parameters.

Problem 2: I am observing high variability between replicate wells in my cell viability assay.

  • Question: How can I reduce the variability in my experimental replicates?

    • Answer:

      • Ensure Homogeneous Cell Seeding: Create a single-cell suspension before plating to ensure an even distribution of cells in each well.

      • Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize volume errors.

      • Edge Effects: Be aware of "edge effects" in multi-well plates, where wells on the perimeter of the plate may experience more evaporation. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.

      • Thorough Mixing: Ensure that this compound is thoroughly mixed in the culture medium before and after addition to the wells.

Problem 3: My cells show an initial response to this compound, but then seem to recover.

  • Question: What could explain an initial response followed by recovery?

    • Answer:

      • Compound Stability: this compound may not be stable in your culture medium over the entire duration of the experiment. Consider a shorter treatment duration or replenishing the media with fresh compound.

      • Development of Acute Resistance: Cells may be activating compensatory signaling pathways that allow them to overcome the initial inhibitory effects of the compound. Time-course experiments analyzing key signaling proteins could provide insight into this.

Quantitative Data

The available quantitative data for this compound is primarily from in vitro transcription assays and studies in specific prostate cancer cell lines. A comprehensive screen across a wide variety of cancer cell lines is not yet publicly available.

Target/Cell LineAssay TypeIC50 (µM)Reference
ERRαCotransfection Assay4.8[1]
ERRγCotransfection Assay0.9[1]
PC-3 (Prostate)Apoptosis/MetabolismEffective at inducing apoptosis and inhibiting the Warburg effect[2][3]
HEK293Viability AssayUsed for ERRα/γ knockout validation[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in response to this compound treatment using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • This compound

  • 6-well plates

  • Complete cell culture medium

  • PBS

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry immediately.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Metabolic Analysis (Seahorse XF Assay)

This protocol provides a general workflow for assessing changes in cellular metabolism (Oxygen Consumption Rate - OCR, and Extracellular Acidification Rate - ECAR) after treatment with this compound.

Materials:

  • Seahorse XF Analyzer and consumables (cell culture plates, cartridges)

  • This compound

  • Seahorse XF Assay Medium

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

  • Glycolysis stress test compounds (e.g., glucose, oligomycin, 2-DG)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture plate and allow them to adhere.

  • Compound Treatment: Treat cells with this compound for the desired duration prior to the assay.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for one hour.

  • Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Execution: Load the hydrated cartridge with the desired stress test compounds. Place the cell plate in the Seahorse XF Analyzer and run the assay protocol.

  • Data Analysis: Analyze the OCR and ECAR data to determine the effect of this compound on mitochondrial respiration and glycolysis.

Visualizations

G cluster_upstream Upstream Signaling cluster_target This compound Target cluster_downstream Downstream Effects HER2 HER2 PI3K/AKT/mTOR PI3K/AKT/mTOR HER2->PI3K/AKT/mTOR c-MYC c-MYC HER2->c-MYC IGF-1R IGF-1R IGF-1R->PI3K/AKT/mTOR ERRa ERRa PI3K/AKT/mTOR->ERRa Upregulates c-MYC->ERRa Upregulates Metabolic_Reprogramming Metabolic Reprogramming ERRa->Metabolic_Reprogramming Cell_Cycle_Dysregulation Cell Cycle Dysregulation ERRa->Cell_Cycle_Dysregulation ERRg ERRg ERRg->Metabolic_Reprogramming This compound This compound This compound->ERRa Inhibits This compound->ERRg Inhibits Warburg_Effect Inhibition of Warburg Effect Metabolic_Reprogramming->Warburg_Effect Apoptosis Induction of Apoptosis Cell_Cycle_Dysregulation->Apoptosis

Caption: ERRα/γ signaling pathway and the mechanism of action of this compound.

G cluster_workflow Experimental Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with This compound (Dose-Response) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis metabolism Metabolic Assay (e.g., Seahorse) treatment->metabolism data_analysis Data Analysis & IC50 Determination viability->data_analysis apoptosis->data_analysis metabolism->data_analysis end End: Compare Cell Line Sensitivity data_analysis->end

Caption: A typical experimental workflow for assessing cell line variability.

G cluster_troubleshooting Troubleshooting Logic start Inconsistent IC50 Value check_compound Verify Compound Integrity & Purity start->check_compound Potential Issue check_cells Authenticate Cell Line & Test for Mycoplasma start->check_cells Potential Issue check_protocol Review & Standardize Assay Protocol start->check_protocol Potential Issue re_run Re-run Experiment with Controls check_compound->re_run check_cells->re_run optimize_density Optimize Cell Seeding Density check_protocol->optimize_density optimize_density->re_run investigate_resistance Investigate Resistance Mechanisms re_run->investigate_resistance If still inconsistent

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

References

how to interpret unexpected results from SLU-PP-1072 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving SLU-PP-1072.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a potent and selective dual inverse agonist of the Estrogen-Related Receptors Alpha (ERRα) and Gamma (ERRγ).[1][2][3] It functions by inhibiting the transcriptional activity of ERRα and ERRγ, which are key regulators of cellular metabolism.[4][5] In prostate cancer cells, this inhibition leads to a disruption of the Warburg effect (aerobic glycolysis), dysregulation of the cell cycle, and ultimately, induction of apoptosis.[4][5][6]

Q2: I am not observing the expected apoptotic effects in my cancer cell line. What could be the reason?

Several factors could contribute to a lack of apoptotic response:

  • Cell Line Specificity: The metabolic phenotype of your chosen cell line is critical. This compound is most effective in cells that are highly dependent on ERRα/γ signaling for their metabolic programming, such as certain prostate cancer cells.[4][5] Cells that are less reliant on the Warburg effect may show a diminished response.

  • Receptor Expression Levels: The expression levels of ERRα and ERRγ can vary significantly between different cell lines. Low or absent expression of these receptors will result in a lack of response to this compound. It is recommended to verify the expression of ERRα and ERRγ in your experimental model.

  • Compound Stability and Storage: Ensure that this compound has been stored correctly to maintain its activity. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

  • Solubility Issues: this compound is typically dissolved in DMSO.[2] Poor solubility in aqueous media can lead to a lower effective concentration. It is advisable to prepare a high-concentration stock in DMSO and then dilute it in the culture medium to the final working concentration.[2]

Q3: My results show mitochondrial uncoupling. Is this an expected off-target effect of this compound?

No, this is an important point of distinction for this compound. While an older, structurally distinct ERRα inverse agonist, XCT790, is known to cause mitochondrial uncoupling independent of its action on ERRα, this compound has been specifically shown to not possess this acute mitochondrial uncoupling activity.[4][5] If you observe mitochondrial uncoupling, it may be due to other experimental variables or a misinterpretation of the data. It is crucial to use appropriate controls to rule out other potential causes of mitochondrial dysfunction.

Q4: Are there any known off-target effects for this compound?

This compound has been demonstrated to be selective for ERRα and ERRγ.[3] It does not inhibit the related ERRβ isoform and does not exhibit activity at the estrogen receptors.[3] The currently published data suggests a high degree of selectivity for its intended targets.[4][5]

Troubleshooting Guides

Issue 1: Reduced or No Inhibition of Cell Proliferation

If you observe a weaker than expected anti-proliferative effect, consider the following troubleshooting steps.

Expected vs. Unexpected Proliferation Data

Cell LineTreatmentExpected % Inhibition (72h)Unexpected % Inhibition (72h)
PC-3Vehicle (DMSO)0%0%
PC-3This compound (10 µM)60-80%< 20%
LNCaPVehicle (DMSO)0%0%
LNCaPThis compound (10 µM)50-70%< 15%

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Confirm the correct storage of your this compound stock solution.[1]

    • Prepare fresh dilutions from a trusted stock for each experiment.

  • Confirm Target Expression:

    • Perform Western blotting or qPCR to confirm the expression of ERRα and ERRγ in your cell line.

  • Optimize Assay Conditions:

    • Ensure the cell seeding density is appropriate and that cells are in the logarithmic growth phase at the time of treatment.

    • Check for any issues with the proliferation assay itself (e.g., expired reagents, incorrect incubation times).

  • Consider a Different Endpoint:

    • In addition to proliferation, measure apoptosis (e.g., via caspase-3/7 activity or Annexin V staining) to see if the compound is inducing cell death without a strong immediate effect on cell number.

Issue 2: Inconsistent Gene Expression Changes

If your qPCR or RNA-seq data does not show the expected downregulation of ERRα/γ target genes, use the following guide.

Expected vs. Unexpected Gene Expression Data (Fold Change vs. Vehicle)

Gene TargetExpected Fold ChangeUnexpected Fold Change
PDK4< 0.5> 0.8
VEGFA< 0.6> 0.9
c-Myc< 0.7> 0.8

Troubleshooting Steps:

  • Optimize Treatment Time:

    • The kinetics of transcriptional repression can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing changes in your target genes.

  • Validate Primer/Probe Efficiency:

    • Ensure your qPCR primers or RNA-seq probes are specific and efficient for your target genes of interest.

  • Check for Serum Effects:

    • Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration during the treatment period if your experimental design allows.

  • Confirm Nuclear Receptor Function:

    • If possible, use a positive control compound known to modulate ERRα/γ activity to confirm that the receptor signaling pathway is functional in your cell system.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly.

  • Read the absorbance at 570 nm using a microplate reader.

Western Blot for ERRα/γ Expression

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against ERRα, ERRγ, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

SLU_PP_1072_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERR ERRα / ERRγ ERE Estrogen Response Element (ERE) ERR->ERE Binds to Transcription Transcription ERE->Transcription TargetGenes Target Genes (e.g., PDK4, VEGFA, c-Myc) Metabolism Warburg Effect (Aerobic Glycolysis) TargetGenes->Metabolism CellCycle Cell Cycle Progression TargetGenes->CellCycle Transcription->TargetGenes SLU_PP_1072 This compound SLU_PP_1072->ERR Inhibits Apoptosis Apoptosis Proliferation Cell Proliferation Metabolism->Proliferation CellCycle->Proliferation Proliferation->Apoptosis Inhibited leads to

Caption: Signaling pathway of this compound in cancer cells.

Troubleshooting_Workflow Start Unexpected Result Observed CheckCompound Verify Compound Integrity (Storage, Fresh Dilutions) Start->CheckCompound CheckCompound->Start Issue Found CheckCells Assess Cell Line (ERRα/γ Expression, Metabolic Profile) CheckCompound->CheckCells Compound OK CheckCells->Start Issue Found CheckProtocol Review Experimental Protocol (Concentration, Time, Controls) CheckCells->CheckProtocol Cells OK CheckProtocol->Start Issue Found DataAnalysis Re-analyze Data (Normalization, Statistical Method) CheckProtocol->DataAnalysis Protocol OK DataAnalysis->Start Issue Found Consult Consult Literature and Technical Support DataAnalysis->Consult Analysis OK Revise Revise Hypothesis or Experimental Design Consult->Revise

Caption: Logical workflow for troubleshooting unexpected results.

References

improving the reproducibility of SLU-PP-1072 based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of assays involving SLU-PP-1072, a dual estrogen-related receptor alpha (ERRα) and gamma (ERRγ) inverse agonist. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective dual inverse agonist for the orphan nuclear receptors ERRα and ERRγ.[1] It functions by binding to these receptors and inhibiting their transcriptional activity. In cancer cells, particularly prostate cancer, this leads to the disruption of cellular metabolism by inhibiting the Warburg effect, dysregulation of the cell cycle, and ultimately, the induction of apoptosis.[2][3][4][5] Unlike some other ERRα inverse agonists, this compound's mechanism does not involve mitochondrial uncoupling.[3][4]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[1] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO, with a reported solubility of up to 20 mg/mL (59.46 mM).[6] For cell-based assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate cell culture medium to the final working concentration. To avoid precipitation, it is recommended to perform serial dilutions of the DMSO stock solution before adding it to aqueous solutions.[6]

Q4: What are the typical working concentrations for this compound in cell-based assays?

A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, published studies have shown IC50 values for inhibiting ERRα- and ERRγ-dependent transcription to be 4.8 µM and 0.9 µM, respectively, in cotransfection assays.[1] For cell viability and apoptosis assays in prostate cancer cell lines, concentrations in the low micromolar range are typically used.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Low or No Observed Activity of this compound

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Improper Storage or Handling Ensure this compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles. Prepare fresh dilutions from a new aliquot.
Poor Solubility in Assay Medium When diluting the DMSO stock in aqueous media, ensure rapid mixing. Consider using a vehicle control with the same final DMSO concentration as the treatment group. For persistent issues, sonication of the stock solution before dilution may be beneficial.[6]
Cell Line Insensitivity Verify the expression of ERRα and ERRγ in your cell line. Cell lines with low or no expression of the target receptors will not respond to this compound. Consider using a positive control cell line known to express these receptors.
Incorrect Assay Endpoint The effects of this compound are primarily on metabolism and apoptosis, which may take time to become apparent. Ensure the assay incubation time is sufficient to observe these effects (e.g., 24-72 hours for cell viability assays).
Degradation of the Compound Although generally stable, ensure that the compound has not been exposed to harsh conditions (e.g., extreme pH, strong light) for extended periods.
Issue 2: High Variability Between Replicates

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension and accurate cell counting before seeding. Use a calibrated multichannel pipette for seeding multi-well plates.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media.
Inaccurate Compound Dilutions Prepare a master mix of the final drug concentration in the medium to add to the cells, rather than adding small volumes of high-concentration stock directly to each well.
Cellular Stress Minimize handling time and ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Issue 3: Difficulty Confirming Target Engagement

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Indirect Measurement of Activity Functional assays like cell viability measure downstream effects, not direct binding. Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to directly measure the interaction of this compound with ERRα and ERRγ in a cellular context.[7][8]
Low Target Protein Expression For CETSA, sufficient target protein levels are necessary for detection. If endogenous levels are low, consider using an overexpression system.
Suboptimal CETSA Conditions Optimize the heating temperature and duration for your specific target proteins and cell line. The magnitude of the thermal shift can be dependent on these parameters.[9]
Antibody Issues in Western Blotting (for CETSA) Validate the specificity and sensitivity of the primary antibodies for ERRα and ERRγ. Ensure optimal antibody concentrations and incubation times are used.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

This protocol provides a general framework for assessing the engagement of this compound with its targets, ERRα and ERRγ, in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or the desired concentration of this compound for a specified time (e.g., 1-4 hours) at 37°C.

  • Heating and Lysis:

    • Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) in a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the levels of soluble ERRα and ERRγ by Western blotting or other quantitative proteomic methods.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

Quantitative Data Summary

Parameter Value Assay Reference
IC50 for ERRα 4.8 µMCotransfection Assay[1]
IC50 for ERRγ 0.9 µMCotransfection Assay[1]

Visualizations

Signaling Pathway of this compound

SLU_PP_1072_Pathway This compound This compound ERRα / ERRγ ERRα / ERRγ This compound->ERRα / ERRγ Inhibits Transcriptional Activity Transcriptional Activity ERRα / ERRγ->Transcriptional Activity Regulates Warburg Effect Warburg Effect Transcriptional Activity->Warburg Effect Suppresses Cell Cycle Progression Cell Cycle Progression Transcriptional Activity->Cell Cycle Progression Suppresses Apoptosis Apoptosis Transcriptional Activity->Apoptosis Induces

References

potential for SLU-PP-1072 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for SLU-PP-1072 degradation in long-term experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective dual inverse agonist of the Estrogen-Related Receptors alpha (ERRα) and gamma (ERRγ).[1][2] It functions by inhibiting the transcriptional activity of ERRα and ERRγ, which are nuclear receptors that play a crucial role in regulating cellular metabolism.[3] In prostate cancer cells, this compound has been shown to alter metabolism and gene expression, leading to cell cycle dysregulation and apoptosis.[2][4]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintaining the stability of this compound. Below is a summary of recommended storage conditions from various suppliers.

Storage ConditionSolid PowderIn Solvent (e.g., DMSO)
-20°C 12 Months6 Months
-80°C Not specified6 Months
4°C 6 MonthsNot recommended for long-term

Troubleshooting Guide: this compound Degradation in Long-Term Experiments

Issue 1: Loss of compound activity or inconsistent results over time.

This is a common issue in long-term cell culture experiments and can often be attributed to the degradation of the small molecule inhibitor.

Potential Causes and Solutions:

Potential CauseRecommended Action
Hydrolytic Degradation: this compound contains a furan ring and an amide linkage, both of which can be susceptible to hydrolysis in aqueous environments like cell culture media, especially over extended periods.1. Prepare Fresh Solutions: Prepare fresh stock solutions of this compound in anhydrous DMSO regularly. For long-term experiments, consider preparing new dilutions from a fresh stock every 1-2 weeks. 2. Minimize Aqueous Exposure Time: Add the compound to the cell culture medium immediately before use. Avoid storing the compound in aqueous solutions for extended periods. 3. pH Considerations: Be mindful of the pH of your culture medium, as significant deviations from physiological pH could accelerate hydrolysis.
Photodegradation: The benzothiazole moiety in this compound may be sensitive to light. Exposure to ambient light, especially for prolonged periods, can lead to photodegradation.1. Protect from Light: Store stock solutions and experimental plates in the dark. Use amber-colored vials for stock solutions and cover plates with foil when not in use. 2. Minimize Light Exposure During Handling: Perform experimental manipulations under subdued lighting conditions whenever possible.
Oxidative Degradation: Components in cell culture media or cellular metabolic processes can generate reactive oxygen species (ROS), which may lead to oxidative degradation of the compound.1. Use High-Quality Reagents: Utilize fresh, high-quality cell culture media and supplements to minimize the presence of pro-oxidative contaminants. 2. Consider Antioxidants: Depending on the experimental design and cell type, the addition of a low concentration of an antioxidant to the culture medium could be considered, but this should be carefully validated to ensure it does not interfere with the experimental outcomes.
Adsorption to Plastics: Small molecules can adsorb to the surface of plasticware, reducing the effective concentration in the medium over time.1. Use Low-Binding Plastics: Whenever possible, use low-protein-binding plates and tubes. 2. Pre-treatment of Plastics: For critical experiments, pre-incubating plates with media containing a similar concentration of a non-critical, structurally related compound might help saturate non-specific binding sites.
Metabolic Degradation: Cells can metabolize the compound, leading to a decrease in its active concentration.1. Replenish Compound: In long-term experiments, it is crucial to replenish the medium with fresh compound at regular intervals. The frequency will depend on the cell line's metabolic activity and the compound's stability, but a common practice is to perform a partial or full media change with fresh compound every 24-72 hours.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a framework for researchers to assess the stability of this compound under their specific experimental conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (the same type used in the long-term experiment)

  • HPLC or LC-MS system

  • 0.22 µm syringe filters

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Prepare a working solution by diluting the stock solution in the cell culture medium to the final experimental concentration (e.g., 10 µM).

  • Incubate the working solution under the same conditions as the long-term experiment (e.g., 37°C, 5% CO2) in a sterile, sealed container.

  • Collect aliquots at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Immediately analyze the t=0 sample to establish the initial concentration.

  • Store the remaining aliquots at -80°C until analysis.

  • For analysis , thaw the samples and filter them through a 0.22 µm syringe filter to remove any precipitates.

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of this compound remaining at each time point.

  • Plot the concentration of this compound versus time to determine its stability profile.

Protocol 2: General Protocol for Long-Term Cell Culture with this compound

This protocol outlines a general procedure for conducting long-term experiments with this compound, incorporating best practices to minimize compound degradation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • Sterile, low-binding culture plates/flasks

Procedure:

  • Cell Seeding: Seed cells at an appropriate density to avoid overconfluence during the experiment.

  • Compound Preparation: On the day of treatment, prepare a fresh dilution of this compound in complete cell culture medium from a recently prepared DMSO stock.

  • Treatment: Replace the existing medium with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells under standard conditions (37°C, 5% CO2), ensuring plates are protected from light.

  • Medium Replenishment:

    • Option A (Partial Media Change): Every 24-48 hours, remove half of the medium from each well and replace it with an equal volume of fresh medium containing twice the desired final concentration of this compound.

    • Option B (Full Media Change): Every 48-72 hours, completely remove the medium and replace it with fresh medium containing the final concentration of this compound. The choice between partial and full media changes will depend on the sensitivity of the cells to media changes and the stability of the compound.

  • Monitoring: Regularly monitor cell health and morphology throughout the experiment.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability prep_stock Prepare 10 mM this compound in Anhydrous DMSO prep_work Dilute to Final Concentration in Cell Culture Medium prep_stock->prep_work incubate Incubate at 37°C, 5% CO2 (Protect from Light) prep_work->incubate collect Collect Aliquots at Time Points (0, 6, 12, 24, 48, 72h) incubate->collect analyze Analyze by HPLC/LC-MS collect->analyze plot Plot Concentration vs. Time analyze->plot

Caption: Workflow for assessing this compound stability.

signaling_pathway Simplified ERRα/γ Signaling Pathway in Prostate Cancer SLU_PP_1072 This compound ERR_alpha_gamma ERRα / ERRγ SLU_PP_1072->ERR_alpha_gamma Inhibition Metabolic_Genes Metabolic Genes (e.g., Glycolysis, Lipogenesis) ERR_alpha_gamma->Metabolic_Genes Transcriptional Activation Cell_Cycle_Genes Cell Cycle Progression Genes ERR_alpha_gamma->Cell_Cycle_Genes Transcriptional Activation Apoptosis Apoptosis ERR_alpha_gamma->Apoptosis Inhibition of PGC_1alpha PGC-1α PGC_1alpha->ERR_alpha_gamma Coactivation Cell_Growth Cell Growth & Survival Metabolic_Genes->Cell_Growth Cell_Cycle_Genes->Cell_Growth

Caption: ERRα/γ signaling in prostate cancer.

References

Technical Support Center: SLU-PP-1072 Stability and Use in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with SLU-PP-1072. Here you will find frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure the successful application of this compound in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective dual inverse agonist of Estrogen-Related Receptor alpha (ERRα) and Estrogen-Related Receptor gamma (ERRγ).[1][2] In prostate cancer (PCa) cells, this compound disrupts cellular metabolism, including the Warburg effect, and alters gene expression.[3][4] This leads to dysregulation of the cell cycle and induction of apoptosis.[1]

Q2: How should I prepare and store stock solutions of this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[5] For cell culture applications, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO. To prepare the stock solution, sonication may be required to ensure complete dissolution. Store the DMSO stock solution in small, single-use aliquots to minimize freeze-thaw cycles. Vendor recommendations suggest that stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[1]

Q3: I am observing precipitation when I add this compound to my cell culture medium. What could be the cause and how can I prevent it?

Precipitation of small molecules in cell culture media is a common issue, often caused by the compound's low aqueous solubility.[6][7] When a concentrated DMSO stock is diluted into an aqueous medium, the rapid change in solvent polarity can cause the compound to "crash out" of solution.

Troubleshooting Steps:

  • Optimize Dilution Technique: Avoid adding the concentrated DMSO stock directly into the full volume of your culture medium. A better approach is to use a serial dilution method. First, dilute the stock into a small volume of serum-free medium, mix thoroughly by vortexing or pipetting, and then add this intermediate dilution to your final volume of complete medium.

  • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Check Final DMSO Concentration: Most cell lines can tolerate DMSO up to 0.5%, but it is crucial to keep the final concentration as low as possible, ideally below 0.1%, especially for sensitive or primary cell lines. High concentrations of DMSO can be toxic to cells.

  • Consider Serum Interactions: Components in fetal bovine serum (FBS) can sometimes interact with small molecules, affecting their solubility. If you suspect this is an issue, you can try adding the compound to serum-free medium first, and then adding the serum.

Q4: My cells are not responding to this compound treatment as expected. What are the possible reasons?

If you are not observing the expected biological effect, it could be due to several factors:

  • Compound Instability: this compound may be unstable in your specific cell culture medium at 37°C over the duration of your experiment. For long-term experiments (>24 hours), the compound may degrade, leading to a decrease in its effective concentration. It is recommended to perform a stability study (see the detailed protocol below) or to replenish the medium with freshly prepared this compound every 24-48 hours.

  • Incorrect Concentration: Double-check your calculations for the preparation of stock and working solutions.

  • Cell Line Specific Effects: The response to this compound can vary between different cell lines. Ensure that your chosen cell line expresses ERRα and/or ERRγ.

  • Improper Storage: If the stock solution has been stored improperly or has undergone multiple freeze-thaw cycles, the compound may have degraded. It is always best to use a fresh aliquot of the stock solution for each experiment.

Q5: What components in cell culture media could potentially affect the stability of this compound?

Cell culture media are complex mixtures of amino acids, vitamins, salts, and other components that can potentially interact with and degrade small molecules.[8][9] Some factors to consider include:

  • pH: The pH of the medium can influence the stability of a compound.[10] Cell metabolism can cause a decrease in the pH of the culture medium over time. Using a medium with a robust buffering system, such as HEPES, can help maintain a stable pH.[4][11]

  • Reactive Oxygen Species (ROS): Some media components can generate ROS, which can lead to oxidative degradation of the compound.

  • Enzymatic Degradation: If you are using a medium supplemented with serum, esterases and other enzymes present in the serum could potentially metabolize this compound.

  • Specific Components: Certain amino acids, like cysteine, and metal ions, such as iron and copper, have been shown to impact the stability of some compounds in solution.[8][9]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol describes a general method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum supplementation

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator at 37°C with 5% CO2

  • HPLC system with a UV detector and a suitable C18 column

Methodology:

  • Prepare a 10 mM Stock Solution of this compound in DMSO:

    • Calculate the required mass of this compound for your desired volume.

    • Dissolve the powder in anhydrous, sterile DMSO. Use sonication if necessary to ensure it is fully dissolved.

    • Aliquot and store at -80°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare a working solution of this compound at a final concentration relevant to your experiments (e.g., 10 µM) in your cell culture medium. Prepare separate solutions for medium with and without serum.

    • Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.1%.

  • Incubation:

    • Dispense the working solutions into sterile microcentrifuge tubes or a 96-well plate.

    • Incubate the samples at 37°C in a 5% CO2 incubator.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition for HPLC analysis. The T=0 sample should be collected immediately after preparation.

  • Sample Preparation for HPLC:

    • If your medium contains serum, you will need to precipitate the proteins. A common method is to add 3 volumes of ice-cold acetonitrile to 1 volume of your sample.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-20 minutes at 4°C.

    • Transfer the supernatant to a clean tube for HPLC analysis.

  • HPLC Analysis:

    • Develop an HPLC method to separate this compound from any potential degradation products and media components. A reverse-phase C18 column is a good starting point.

    • The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile). An isocratic or gradient elution may be used.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

    • Inject your samples and a series of known concentrations of this compound to create a standard curve.

  • Data Analysis:

    • Quantify the peak area of this compound in your samples at each time point.

    • Use the standard curve to determine the concentration of this compound remaining at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 time point.

    • Plot the percentage of compound remaining versus time to visualize the stability profile.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C18H12N2O3S[12]
Molecular Weight 336.37 g/mol [12]
CAS Number 2285432-57-5[2][12]
Solubility 10 mM in DMSO[2]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[1]
Table 2: Hypothetical Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
Time (hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)DMEM (serum-free) (% Remaining)RPMI-1640 (serum-free) (% Remaining)
0 100100100100
2 98.599.199.599.8
4 96.297.898.799.1
8 91.794.597.198.0
24 75.382.192.494.6
48 52.165.885.388.9
72 35.648.278.182.5

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Signaling Pathway

SLU_PP_1072_Pathway This compound Signaling Pathway in Prostate Cancer cluster_nucleus Nucleus ERRa ERRα Metabolic_Genes Metabolic Genes (e.g., Warburg Effect) ERRa->Metabolic_Genes Apoptosis_Genes Pro-Apoptotic Genes ERRa->Apoptosis_Genes Cell_Cycle_Genes Cell Cycle Regulators ERRa->Cell_Cycle_Genes ERRg ERRγ ERRg->Metabolic_Genes ERRg->Apoptosis_Genes ERRg->Cell_Cycle_Genes PGC1a PGC-1α PGC1a->ERRa Coactivates PGC1a->ERRg Coactivates Cell_Proliferation Cell Proliferation & Survival Metabolic_Genes->Cell_Proliferation Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Genes->Cell_Cycle_Arrest SLU_PP_1072 This compound SLU_PP_1072->ERRa Inverse Agonist SLU_PP_1072->ERRg Inverse Agonist

Caption: Mechanism of action of this compound in prostate cancer cells.

Experimental Workflow

Stability_Workflow Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock 1. Prepare 10 mM This compound Stock in DMSO Prep_Working 2. Prepare Working Solution (e.g., 10 µM) in Media Prep_Stock->Prep_Working Incubate 3. Incubate at 37°C, 5% CO2 Prep_Working->Incubate Time_Points 4. Collect Aliquots at Time Points (0-72h) Incubate->Time_Points Protein_Precip 5. Protein Precipitation (if serum is present) Time_Points->Protein_Precip HPLC 6. Analyze by HPLC Protein_Precip->HPLC Data_Analysis 7. Quantify and Plot % Remaining vs. Time HPLC->Data_Analysis

Caption: Experimental workflow for this compound stability assessment.

References

Technical Support Center: Minimizing Cytotoxicity of SLU-PP-1072 in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the cytotoxic effects of SLU-PP-1072 in non-cancerous cell lines. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective dual inverse agonist of the Estrogen-Related Receptors alpha (ERRα) and gamma (ERRγ).[1][2] It functions by inhibiting the transcriptional activity of these nuclear receptors. In prostate cancer cells, this leads to the disruption of cellular metabolism, dysregulation of the cell cycle, and ultimately, apoptosis.[1][2] A key feature of this compound is that it does not induce the mitochondrial uncoupling that has been observed with other ERRα inverse agonists like XCT790, suggesting a more specific mechanism of action.[3]

Q2: Why might this compound exhibit cytotoxicity in non-cancerous cell lines?

ERRα and ERRγ are essential regulators of energy homeostasis and are highly expressed in tissues with high metabolic demand, such as the heart, skeletal muscle, liver, and kidneys.[4][5][6][7][8] By design, this compound inhibits the function of these receptors. Therefore, in non-cancerous cells from these tissues, this compound can disrupt normal metabolic processes, potentially leading to cytotoxicity. The extent of this cytotoxicity will likely depend on the expression level of ERRα and ERRγ in the specific cell type and the cell's reliance on these pathways for normal function.

Q3: How can I determine if the observed cytotoxicity in my non-cancerous cell line is an off-target effect?

Distinguishing between on-target and off-target toxicity is crucial. Here are a few strategies:

  • Selectivity Profiling: Compare the cytotoxic effects of this compound with a structurally different ERRα/γ inverse agonist. If the toxicity is recapitulated, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, overexpress ERRα or ERRγ in your non-cancerous cell line. A rescue from the cytotoxic phenotype would strongly suggest an on-target mechanism.

  • Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to ERRα and ERRγ at the concentrations that are causing cytotoxicity.

Q4: Are there any general strategies to reduce the cytotoxicity of this compound in my experiments?

Yes, several approaches can be taken to minimize cytotoxicity:

  • Optimize Concentration and Exposure Time: Conduct thorough dose-response and time-course experiments to identify the lowest effective concentration and shortest exposure time required to achieve the desired biological effect in your cancer cell model, while minimizing toxicity in your non-cancerous control.

  • Use of 3D Cell Culture Models: Transitioning from 2D monolayer cultures to 3D spheroid or organoid models can sometimes reduce the sensitivity of cells to cytotoxic agents, providing a more physiologically relevant system.[9][10]

  • Co-treatment with Protective Agents: Depending on the mechanism of toxicity, co-treatment with antioxidants (if ROS production is a concern) or other cytoprotective agents may be beneficial.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cells

If you are observing significant cytotoxicity in your non-cancerous cell lines at concentrations effective against your cancer cell line, follow this troubleshooting workflow:

Diagram: Troubleshooting High Cytotoxicity

start High cytotoxicity in non-cancerous cells step1 Determine IC50 in both cancer and non-cancerous cell lines start->step1 step2 Calculate Selectivity Index (SI) SI = IC50 (non-cancerous) / IC50 (cancerous) step1->step2 decision1 Is SI > 10? step2->decision1 step3a Optimize concentration and exposure time decision1->step3a Yes step3b Investigate mechanism of toxicity (e.g., mitochondrial dysfunction) decision1->step3b No step4 Consider 3D cell culture models to increase resistance step3a->step4 step3b->step4 start Suspected mitochondrial toxicity step1 Measure Mitochondrial Membrane Potential (ΔΨm) using JC-1 assay start->step1 step2 Detect Reactive Oxygen Species (ROS) production step1->step2 decision1 Is ΔΨm decreased and/or ROS increased? step2->decision1 step3a Confirm mitochondrial dysfunction. Consider co-treatment with antioxidants (e.g., N-acetylcysteine). decision1->step3a Yes step3b Toxicity may not be primarily mitochondrial. Investigate other pathways (e.g., apoptosis, cell cycle arrest). decision1->step3b No cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria ERR ERRα / ERRγ DNA ERRE (DNA) ERR->DNA Binds PGC1a PGC-1α PGC1a->ERR Co-activates Transcription Target Gene Transcription DNA->Transcription Initiates Metabolism Mitochondrial Biogenesis & Fatty Acid Oxidation Transcription->Metabolism CellGrowth Cell Growth & Proliferation Metabolism->CellGrowth SLU_PP_1072 This compound SLU_PP_1072->ERR Inhibits

References

Validation & Comparative

A Comparative Analysis of SLU-PP-1072 and XCT790: On-Target Specificity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical biology and drug discovery, the development of specific and potent molecular probes is paramount for elucidating the function of therapeutic targets. Estrogen-Related Receptors (ERRs) α and γ have emerged as significant targets in metabolic diseases and cancer. This guide provides a detailed comparison of two widely used inverse agonists targeting these receptors: SLU-PP-1072 and XCT790. The focus is on their specificity and off-target profiles, supported by experimental data and detailed methodologies.

Introduction to this compound and XCT790

XCT790 was one of the first identified selective inverse agonists for ERRα. It has been instrumental in exploring the physiological roles of this nuclear receptor. However, subsequent studies revealed a significant liability: potent off-target activity as a mitochondrial uncoupler.[1][2] This effect is independent of its action on ERRα and occurs at concentrations significantly lower than those required for ERRα inhibition, complicating the interpretation of experimental results.[1]

This compound is a more recently developed compound, characterized as a dual inverse agonist for both ERRα and ERRγ.[3][4] Notably, it was designed to avoid the mitochondrial uncoupling activity that plagues XCT790, offering a more specific tool for probing the functions of ERRα and ERRγ.[3]

On-Target Potency and Selectivity

The primary targets of this compound are ERRα and ERRγ, while XCT790 is selective for ERRα. The inhibitory concentrations (IC50) from cell-based reporter assays are summarized below.

CompoundTargetIC50 (µM)Notes
This compound ERRα4.8[4]Dual inverse agonist.
ERRγ0.9[4]More potent against ERRγ.
ERRβ>10Inactive.
ERα/β-Does not display estrogen receptor activity.[4]
XCT790 ERRα~0.37 - 0.4[5]Selective inverse agonist.
ERRγ>10[5]Inactive.
ERα/β>10[5]Inactive.

Off-Target Effects: The Critical Distinction

The most significant difference between this compound and XCT790 lies in their off-target profiles, particularly concerning mitochondrial function.

CompoundOff-Target EffectPotencyOn-Target Independent?
This compound Mitochondrial UncouplingNot observed[3]N/A
XCT790 Mitochondrial Uncoupling Nanomolar range[1]Yes [1][2]

XCT790's mitochondrial uncoupling effect leads to a rapid depletion of cellular ATP, which in turn activates AMP-activated protein kinase (AMPK).[1] This occurs at concentrations as low as 390 nM, which is more than 25-fold below the concentrations typically used to inhibit ERRα.[1] This off-target activity is a major confounding factor in studies using XCT790 to investigate ERRα biology. In contrast, this compound was specifically shown to lack this acute mitochondrial uncoupling activity, making it a more reliable tool for studying ERR-mediated effects.[3]

Signaling Pathways and Mechanisms of Action

The intended on-target and unintended off-target actions of these compounds impact distinct cellular signaling pathways.

On-Target and Off-Target Signaling Pathways cluster_slu This compound cluster_xct XCT790 slu This compound err_ag ERRα / ERRγ slu->err_ag Inverse Agonism metabolism Altered Cellular Metabolism err_ag->metabolism apoptosis Apoptosis metabolism->apoptosis xct XCT790 err_a ERRα xct->err_a Inverse Agonism mito Mitochondria xct->mito Uncoupling atp ATP Depletion mito->atp ampk AMPK Activation atp->ampk

Caption: Comparative signaling pathways of this compound and XCT790.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key assays used to characterize these compounds.

ERRα/γ Inverse Agonist Activity (Co-transfection Reporter Assay)

This assay measures the ability of a compound to inhibit the transcriptional activity of ERRα or ERRγ.

Co-transfection Reporter Assay Workflow start Seed HEK293T cells in 24-well plates transfect Co-transfect with: 1. ERRα or ERRγ expression vector 2. Luciferase reporter vector 3. Renilla control vector start->transfect treat Treat cells with This compound or XCT790 transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells and measure Firefly & Renilla luciferase activity incubate->lyse analyze Normalize Firefly to Renilla. Calculate % inhibition vs. vehicle lyse->analyze

Caption: Workflow for determining ERR inverse agonist activity.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Transfection: Cells are seeded in 24-well plates and co-transfected using a lipid-based transfection reagent (e.g., Lipofectamine). The plasmid mixture includes:

    • An expression vector for full-length human ERRα or ERRγ.

    • A reporter plasmid containing multiple copies of an ERR response element (ERRE) upstream of a firefly luciferase gene.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (this compound or XCT790) or vehicle control (e.g., DMSO).

  • Luciferase Assay: After another 24 hours of incubation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition is calculated relative to the vehicle-treated control to determine the IC50 value.

Mitochondrial Uncoupling Assessment (Seahorse XF Mito Stress Test)

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, to assess the uncoupling effect of a compound.

Seahorse XF Mito Stress Test Workflow start Seed cells in Seahorse XF microplate equilibrate Equilibrate cells in XF assay medium start->equilibrate load Load Seahorse cartridge with: 1. Test compound (or vehicle) 2. Oligomycin 3. FCCP 4. Rotenone/Antimycin A equilibrate->load run Run Mito Stress Test on Seahorse XF Analyzer load->run measure Measure real-time OCR run->measure analyze Analyze OCR profile to assess basal respiration, ATP production, proton leak, and maximal respiration measure->analyze

Caption: Workflow for assessing mitochondrial uncoupling.

Methodology:

  • Cell Seeding: Cells (e.g., PC-3, HepG2) are seeded into a Seahorse XF cell culture microplate and allowed to adhere.

  • Assay Preparation: On the day of the assay, the cell culture medium is replaced with unbuffered Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Cells are incubated in a non-CO2 incubator at 37°C for one hour to equilibrate.

  • Mito Stress Test: The Seahorse XF Analyzer performs sequential injections of compounds to assess different parameters of mitochondrial function:

    • Baseline OCR: Measured before any injections.

    • Test Compound Injection: this compound, XCT790, or a positive control uncoupler (e.g., FCCP) is injected. A rapid increase in OCR after this injection indicates mitochondrial uncoupling.

    • Oligomycin Injection: This ATP synthase inhibitor is injected to determine ATP-linked respiration.

    • FCCP Injection: This potent uncoupler is injected to measure maximal respiration.

    • Rotenone/Antimycin A Injection: These complex I and III inhibitors are injected to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: The OCR is plotted over time. A significant increase in OCR immediately following the injection of the test compound, similar to the effect of FCCP, is indicative of mitochondrial uncoupling activity.

Conclusion

The choice between this compound and XCT790 depends critically on the experimental context. While XCT790 is a potent and selective inverse agonist for ERRα, its significant off-target mitochondrial uncoupling activity can lead to misinterpretation of data, attributing metabolic changes to ERRα inhibition when they may be due to disruption of cellular energy homeostasis.

This compound, as a dual ERRα/γ inverse agonist that lacks this confounding mitochondrial liability, represents a superior tool for specifically investigating the roles of these nuclear receptors in cellular processes. For researchers aiming to dissect the specific contributions of ERRα and ERRγ to metabolism, gene expression, and disease pathology, this compound offers a more reliable and specific pharmacological probe. When interpreting historical data generated with XCT790, it is crucial to consider its potent, ERRα-independent effects on mitochondrial function.

References

A Comparative Guide to SLU-PP-1072 and Other Estrogen-Related Receptor α/γ Inverse Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SLU-PP-1072 with other prominent Estrogen-Related Receptor (ERR) α and γ inverse agonists. The information presented is collated from publicly available experimental data to facilitate an objective evaluation of these compounds for research and drug development purposes.

Introduction to ERRα and ERRγ Inverse Agonists

Estrogen-Related Receptors α (ERRα) and γ (ERRγ) are orphan nuclear receptors that play crucial roles in regulating cellular metabolism, including mitochondrial biogenesis and energy production.[1][2] Their constitutive activity and involvement in pathological conditions, particularly in cancer, have made them attractive therapeutic targets. Inverse agonists are molecules that bind to these receptors and suppress their basal activity. This guide focuses on this compound, a dual ERRα/γ inverse agonist, and compares its performance with other well-characterized inverse agonists.[3][4]

Comparative Performance Data

The following tables summarize the quantitative data for this compound and other selected ERRα/γ inverse agonists. It is important to note that the data has been compiled from various studies, and direct comparison may be influenced by differing experimental conditions.

Table 1: Potency (IC50) and Selectivity of ERRα/γ Inverse Agonists
CompoundTarget(s)ERRα IC50 (µM)ERRγ IC50 (µM)ERRβ ActivityERα ActivityReference(s)
This compound ERRα/γ4.80.9No inhibitionNo activity[3][4]
XCT790 ERRα0.37InactiveInactiveInactive[5][6]
Compound 11 ERRα0.80Not reportedNot reportedNot reported[7][8]
GSK5182 ERRγNo interaction0.079Not reportedNo interaction[9]

Note: "Compound 11" refers to a p-nitrobenzenesulfonamide-based ERRα inverse agonist.[7][8]

Table 2: In Vitro and In Vivo Efficacy
CompoundCell Line(s)In Vitro EffectsIn Vivo ModelIn Vivo EffectsReference(s)
This compound Prostate Cancer (PCa) cellsDisrupts metabolism, induces apoptosis, dysregulates cell cycleNot reportedNot reported[3][10]
XCT790 TNBC, Colon, Prostate Cancer cellsSuppresses proliferation, induces apoptosisTNBC xenografts in nude miceInhibits tumor growth[11]
Compound 11 Triple-Negative Breast Cancer (TNBC) cells (MDA-MB-231)Anti-proliferative and anti-metastatic activityHuman breast cancer xenografts in nude miceSuppressed tumor growth (23.58% inhibition)[7][8]
GSK5182 Hepatocellular Carcinoma (HCC) cellsReduces proliferation, induces ROSNot reportedNot reported[9]

Signaling Pathways of ERRα and ERRγ

ERRα and ERRγ regulate a wide array of genes, primarily involved in cellular energy metabolism. Their transcriptional activity is significantly enhanced by the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). The binding of an inverse agonist to ERRα or ERRγ disrupts the interaction with PGC-1α, leading to the downregulation of their target genes.

Caption: ERRα/γ signaling pathway and the mechanism of inverse agonism.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Coactivator Displacement

This assay is commonly used to determine the potency of inverse agonists by measuring their ability to displace a fluorescently labeled coactivator peptide from the ERR ligand-binding domain (LBD).

Methodology:

  • Reagents:

    • GST-tagged ERRα or ERRγ LBD

    • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

    • Fluorescein-labeled coactivator peptide (e.g., from PGC-1α) (acceptor fluorophore)

    • Test compounds (e.g., this compound) serially diluted in DMSO.

    • Assay buffer.

  • Procedure:

    • Add the ERR LBD, Tb-anti-GST antibody, and fluorescein-labeled coactivator peptide to a microplate well.

    • Add the test compound at various concentrations.

    • Incubate the plate at room temperature to allow binding to reach equilibrium.

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both terbium (~490 nm) and fluorescein (~520 nm).

  • Data Analysis:

    • The ratio of the acceptor (fluorescein) to donor (terbium) emission is calculated.

    • A decrease in the FRET ratio indicates displacement of the coactivator peptide by the inverse agonist.

    • IC50 values are determined by plotting the FRET ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

TR_FRET_Workflow Start Start: Prepare Reagents Mix Mix ERR-LBD, Tb-Ab, and Fluorescein-Peptide Start->Mix Add_Compound Add serially diluted inverse agonist Mix->Add_Compound Incubate Incubate at RT Add_Compound->Incubate Measure Measure TR-FRET signal Incubate->Measure Analyze Calculate Emission Ratio and Determine IC50 Measure->Analyze End End Analyze->End

References

A Comparative Guide to SLU-PP-1072 and GSK5182: Investigating Estrogen-Related Receptor Inverse Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inverse agonists targeting the Estrogen-Related Receptor (ERR) family: SLU-PP-1072, a dual inhibitor of ERRα and ERRγ, and GSK5182, a specific inverse agonist of ERRγ. This document synthesizes available experimental data to objectively compare their performance, mechanisms of action, and potential therapeutic applications.

At a Glance: Key Performance Indicators

The following table summarizes the core quantitative data for this compound and GSK5182, offering a direct comparison of their potency and selectivity.

ParameterThis compoundGSK5182
Target(s) ERRα and ERRγERRγ
Activity Dual Inverse AgonistSelective Inverse Agonist
IC50 (ERRα) 4.8 µM (in cotransfection assays)[1]No significant interaction[2]
IC50 (ERRγ) 0.9 µM (in cotransfection assays)[1]79 nM[2]
Selectivity Does not inhibit ERRβ or display estrogen receptor activity[1]Highly selective for ERRγ over other nuclear receptors, including ERRα and ERα[2]

Mechanism of Action and Cellular Effects

This compound acts as a dual inverse agonist for ERRα and ERRγ.[1][3] In prostate cancer (PCa) cells, its primary mechanism involves the disruption of cellular metabolism, including the inhibition of the Warburg effect.[3][4][5] This metabolic reprogramming leads to the dysregulation of the cell cycle and ultimately induces apoptosis.[3][4][5]

GSK5182 is a highly selective inverse agonist for ERRγ.[2] Its mechanism involves binding to the ERRγ receptor, which can lead to various downstream effects depending on the cellular context. For instance, in the context of osteoclast differentiation, GSK5182 has been shown to inhibit the RANKL-stimulated NF-κB, JNK, and ERK signaling pathways.[6] In cancer cells, it can induce the generation of reactive oxygen species (ROS).[2] Furthermore, GSK5182 has been observed to increase the protein stability of ERRγ by inhibiting its ubiquitination.[7][8]

Signaling Pathways

The signaling pathways modulated by this compound and GSK5182 are central to their therapeutic potential.

This compound Signaling in Prostate Cancer

This compound's dual inverse agonism of ERRα and ERRγ in prostate cancer cells initiates a cascade of events leading to apoptosis. By inhibiting these receptors, it disrupts the metabolic advantages often exploited by cancer cells, such as the Warburg effect. This metabolic stress contributes to cell cycle arrest and the activation of apoptotic pathways.

G This compound Signaling Pathway in Prostate Cancer SLUPP1072 This compound ERRa ERRα SLUPP1072->ERRa inhibits ERRg ERRγ SLUPP1072->ERRg inhibits Metabolism Cellular Metabolism (e.g., Warburg Effect) ERRa->Metabolism regulates ERRg->Metabolism regulates CellCycle Cell Cycle Dysregulation Metabolism->CellCycle impacts Apoptosis Apoptosis CellCycle->Apoptosis leads to

This compound inhibits ERRα/γ, disrupting metabolism and inducing apoptosis.
GSK5182 and the NF-κB Signaling Pathway

GSK5182's interaction with ERRγ has been shown to modulate the NF-κB signaling pathway, particularly in the context of osteoclastogenesis. By inhibiting ERRγ, GSK5182 can suppress the activation of key downstream effectors in the NF-κB cascade.

G GSK5182 Modulation of NF-κB Signaling GSK5182 GSK5182 ERRg ERRγ GSK5182->ERRg inhibits NFkB NF-κB ERRg->NFkB modulates activity RANKL RANKL RANK RANK Receptor RANKL->RANK IKK IKK Complex RANK->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Expression Nucleus->Gene

GSK5182 inhibits ERRγ, which can modulate NF-κB signaling downstream of RANKL.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used to characterize this compound and GSK5182.

Cotransfection and Luciferase Reporter Assay (for this compound)

This cell-based assay is used to determine the functional activity of compounds on nuclear receptor signaling.

  • Cell Culture and Transfection: HEK293T cells are cultured and then transfected with expression vectors for full-length ERRα or ERRγ, along with a luciferase reporter plasmid containing ERR response elements.[9]

  • Compound Treatment: Transfected cells are treated with varying concentrations of this compound.

  • Luciferase Activity Measurement: After an incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.

  • Data Analysis: The reduction in luciferase activity in the presence of the compound, compared to a vehicle control, is used to determine the IC50 value, representing the concentration at which 50% of the receptor's constitutive activity is inhibited.

LanthaScreen™ TR-FRET Competitive Binding Assay (for GSK5182)

This is a high-throughput screening assay used to measure the binding affinity of a compound to a target protein.

  • Assay Components: The assay utilizes a terbium-labeled anti-GST antibody, a GST-tagged nuclear receptor (ERRγ), and a fluorescently labeled ligand (tracer).[10]

  • Principle: In the absence of a competing compound, the tracer binds to the receptor, bringing the terbium donor and the fluorescent acceptor into close proximity, resulting in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.[10]

  • Competition: When GSK5182 is introduced, it competes with the tracer for binding to ERRγ. This displacement separates the donor and acceptor, leading to a decrease in the TR-FRET signal.[10]

  • Data Analysis: The decrease in the TR-FRET signal is proportional to the binding affinity of the test compound. This data is used to calculate binding affinity constants such as Kd.

Experimental Workflows

Visualizing the experimental workflow can provide a clearer understanding of the steps involved in data generation.

Workflow for a Cell-Based Nuclear Receptor Functional Assay

This diagram illustrates the general workflow for assessing the functional activity of a compound on a nuclear receptor using a reporter gene assay.

G Workflow: Cell-Based Nuclear Receptor Functional Assay cluster_0 Preparation cluster_1 Experiment cluster_2 Data Acquisition & Analysis Plasmids Prepare Plasmids: - Nuclear Receptor Expression Vector - Reporter Vector (e.g., Luciferase) Transfection Co-transfect Cells with Plasmids Plasmids->Transfection Cells Culture Mammalian Cells (e.g., HEK293T) Cells->Transfection Treatment Treat Transfected Cells with Compound Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse Cells Incubation->Lysis Measurement Measure Reporter Activity (e.g., Luminescence) Lysis->Measurement Analysis Analyze Data and Determine IC50 Measurement->Analysis

A generalized workflow for determining the functional activity of a nuclear receptor modulator.
Workflow for a TR-FRET Competitive Binding Assay

This diagram outlines the key steps in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.

G Workflow: TR-FRET Competitive Binding Assay cluster_0 Reagent Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis Receptor Prepare GST-tagged Nuclear Receptor Mix1 Mix Receptor, Antibody, and Test Compound Receptor->Mix1 Antibody Prepare Terbium-labeled anti-GST Antibody Antibody->Mix1 Tracer Prepare Fluorescent Tracer Mix2 Add Fluorescent Tracer Tracer->Mix2 Compound Prepare Test Compound Dilutions Compound->Mix1 Mix1->Mix2 Incubate Incubate to Reach Equilibrium Mix2->Incubate Read Read TR-FRET Signal (Emission at Donor and Acceptor Wavelengths) Incubate->Read Calculate Calculate Emission Ratio Read->Calculate Analyze Analyze Data to Determine Binding Affinity (e.g., Kd) Calculate->Analyze

A generalized workflow for determining the binding affinity of a compound using TR-FRET.

Conclusion

This compound and GSK5182 represent valuable chemical tools for investigating the pharmacology of Estrogen-Related Receptors. This compound, with its dual activity against ERRα and ERRγ, offers a probe to study the combined roles of these receptors in pathologies such as prostate cancer. In contrast, the high selectivity of GSK5182 for ERRγ makes it an ideal instrument for dissecting the specific functions of this receptor isoform. The choice between these two inverse agonists will ultimately depend on the specific research question and the biological system under investigation. The data presented in this guide provides a foundation for making an informed decision for future research and drug development endeavors.

References

On-Target Validation of SLU-PP-1072: A Comparative Guide to Pharmacological Inhibition vs. Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers comparing the on-target effects of the ERRα/γ inverse agonist SLU-PP-1072 with genetic knockdown approaches (siRNA/CRISPR) for the validation of Estrogen-Related Receptor Alpha (ERRα) as a therapeutic target in prostate cancer.

This guide provides an objective comparison between using the selective chemical probe this compound and employing siRNA/CRISPR techniques to confirm the on-target effects related to the inhibition of Estrogen-Related Receptor Alpha (ERRα). The data presented is synthesized from multiple studies to offer a comprehensive overview for researchers in oncology and drug development.

Introduction: Targeting ERRα in Prostate Cancer

Estrogen-Related Receptor Alpha (ERRα, also known as ESRRA) is an orphan nuclear receptor that has emerged as a significant driver of tumorigenesis and metabolic reprogramming in various cancers, including prostate cancer.[1][2] ERRα regulates genes involved in cellular metabolism, mitochondrial biogenesis, and cell proliferation, making it a compelling therapeutic target.[2]

This compound is a potent and selective dual inverse agonist of ERRα and ERRγ.[1][3] It has been shown to disrupt prostate cancer cell metabolism, inhibit the Warburg effect, and induce apoptosis, purportedly through its direct action on ERRα/γ.[1] A critical step in validating a chemical probe like this compound is to demonstrate that its biological effects phenocopy the effects observed when the target protein is removed genetically, for instance, by using small interfering RNA (siRNA) or CRISPR-Cas9 gene editing.

An alternative pharmacological agent, XCT790 , is also a known ERRα inverse agonist. However, its utility as a specific probe is compromised by significant off-target effects, most notably its function as a potent mitochondrial uncoupler, which can induce cell death independently of ERRα inhibition.[1] this compound was developed to overcome this limitation.[1]

Comparative Analysis: Pharmacological vs. Genetic Inhibition

Confirming that the effects of this compound are mediated through ERRα requires a comparison with the phenotype produced by directly knocking down or knocking out the ESRRA gene. The underlying principle is that if this compound is on-target, its effects on cell viability, apoptosis, and target gene expression should closely mirror those achieved by siRNA or CRISPR.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of ERRα inhibitors and genetic knockdown in prostate cancer cell lines.

Table 1: Comparison of Effects on Cell Viability and Apoptosis

Method/CompoundTarget(s)Cell LineEffect on Viability/ProliferationEffect on ApoptosisReference(s)
This compound ERRα / ERRγPC-3Dose-dependent decreaseInduction of apoptosis[1][4]
siRNA (siERRα) ERRαLNCaP, PC-3Decreased cell viabilityIncreased apoptosis[5]
XCT790 ERRα (Off-target: Mitochondria)PC-3, LNCaPDose-dependent decreaseInduction of apoptosis[6][7]

Note: Data is compiled from different studies. Direct head-to-head quantitative comparison in the same experimental setup is not available in the cited literature.

Table 2: Comparison of Effects on ERRα Target Gene Expression

Method/CompoundTarget(s)Cell LineTarget Gene(s)Effect on Gene ExpressionReference(s)
This compound ERRα / ERRγPC-3PDK4, VEGFADownregulation[1]
siRNA (shERRα) ERRαLNCaPCYP11A1, AKR1C3Downregulation[6][7]
XCT790 ERRα (Off-target: Mitochondria)LNCaP, VCaPCYP11A1, AKR1C3Downregulation[6][7]

Note: PDK4 (Pyruvate Dehydrogenase Kinase 4) and VEGFA (Vascular Endothelial Growth Factor A) are well-characterized ERRα target genes involved in metabolism and angiogenesis. CYP11A1 and AKR1C3 are involved in androgen biosynthesis and are also regulated by ERRα in prostate cancer.[6][7]

Visualization of Pathways and Workflows

Signaling and Validation Logic

The diagrams below illustrate the ERRα signaling pathway and the logical workflow for validating the on-target effects of this compound.

ERR_Alpha_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Growth_Factors Growth Factors / Other Signals PGC1a PGC-1α (Coactivator) Growth_Factors->PGC1a Upregulates Complex ERRα / PGC-1α Complex PGC1a->Complex ERRa ERRα (ESRRA) ERRa->Complex SLU_PP_1072 This compound SLU_PP_1072->ERRa Inhibits (Inverse Agonist) siRNA_CRISPR siRNA / CRISPR siRNA_CRISPR->ERRa Degrades mRNA or Disrupts Gene ERRE Estrogen-Related Response Element (ERRE) Complex->ERRE Binds Target_Genes Target Genes (PDK4, VEGFA, etc.) ERRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Protein_Synthesis Protein Synthesis & Metabolic Reprogramming mRNA->Protein_Synthesis Phenotype Pro-Tumor Phenotype (Proliferation, Warburg Effect) Protein_Synthesis->Phenotype

Caption: ERRα signaling pathway and points of inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays (24-72h post-treatment) cluster_validation Validation Logic start Culture Prostate Cancer Cells (e.g., PC-3) A Group A: Vehicle Control (DMSO) start->A Treat/Transfect B Group B: This compound start->B Treat/Transfect C Group C: Control siRNA start->C Treat/Transfect D Group D: siRNA for ERRα start->D Treat/Transfect assay1 Cell Viability Assay (e.g., CellTiter-Glo) A->assay1 assay2 Apoptosis Assay (e.g., Caspase-Glo) A->assay2 assay3 Gene Expression Analysis (qPCR for Target Genes) A->assay3 B->assay1 B->assay2 B->assay3 C->assay1 C->assay2 C->assay3 D->assay1 D->assay2 D->assay3 validation On-Target Effect Confirmed If: Effect(B) ≈ Effect(D) and both are different from Effect(A) & Effect(C) assay1->validation assay2->validation assay3->validation

Caption: Workflow for validating on-target effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are foundational protocols for the key experiments cited in this guide.

Protocol 1: siRNA-Mediated Knockdown of ERRα

This protocol describes the transient knockdown of ERRα using siRNA in a 6-well plate format.

  • Cell Seeding: Seed prostate cancer cells (e.g., PC-3) in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection (typically 2 x 10^5 cells/well). Use antibiotic-free growth medium. Incubate overnight at 37°C with 5% CO2.

  • Prepare siRNA-Lipid Complex:

    • Solution A: In a sterile tube, dilute 20-80 pmol of ERRα-targeting siRNA (or a non-targeting control siRNA) into 100 µL of serum-free medium (e.g., Opti-MEM™).

    • Solution B: In a separate sterile tube, dilute 2-8 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free medium.

  • Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes.

  • Transfection:

    • Wash the cells once with serum-free medium.

    • Add 0.8 mL of antibiotic-free normal growth medium to the siRNA-lipid complex mixture.

    • Aspirate the medium from the cells and add the 1 mL final transfection mixture to each well.

  • Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time should be determined empirically to achieve maximum protein knockdown.

  • Validation: After incubation, harvest cells to assess knockdown efficiency by qPCR (for mRNA levels) and Western blot (for protein levels) and proceed with downstream functional assays.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay quantifies ATP, an indicator of metabolically active cells.

  • Plate Setup: Seed cells in an opaque-walled 96-well plate at a desired density (e.g., 5,000 cells/well in 100 µL medium). Include wells for vehicle control, compound treatment (this compound), and siRNA-transfected cells.

  • Treatment/Transfection: After overnight incubation, treat cells with this compound at various concentrations or perform siRNA transfection as described above (scaled for a 96-well format). Incubate for the desired time period (e.g., 48-72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Transfer the buffer to the substrate vial to reconstitute. Mix by gentle inversion until the substrate is fully dissolved.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. Cell viability is proportional to the luminescent signal.

Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

  • Plate Setup and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol, using an opaque-walled 96-well plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase 3/7 activity.

Protocol 4: Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

This protocol is for measuring the mRNA levels of ERRα target genes.

  • RNA Extraction: Following treatment or transfection, wash cells with PBS and lyse them using a lysis buffer (e.g., containing guanidinium thiocyanate). Extract total RNA using a column-based kit (e.g., RNeasy Kit) or Trizol-chloroform extraction. Include a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

  • qPCR Reaction Setup:

    • Prepare a master mix in a microcentrifuge tube containing:

      • SYBR® Green PCR Master Mix (2X)

      • Forward Primer (150-300 nM final concentration)

      • Reverse Primer (150-300 nM final concentration)

      • Nuclease-free water

    • Aliquot the master mix into a 96- or 384-well qPCR plate.

    • Add 25 ng of cDNA template to each well. Run each sample in triplicate.

    • Include a no-template control (NTC) for each gene to check for contamination.

  • qPCR Cycling: Perform the qPCR on a real-time PCR instrument with a typical protocol:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt curve analysis to verify product specificity.

  • Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of target genes using the ΔΔCq method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).

Conclusion

References

Comparative Analysis of SLU-PP-1072's Potency Across Different Cancer Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the dual ERRα/γ inverse agonist SLU-PP-1072, focusing on its potency and mechanism of action. This document synthesizes available experimental data to offer a clear comparison with alternative compounds and outlines relevant experimental methodologies.

Abstract

This compound is a novel synthetic ligand identified as a potent and selective dual inverse agonist of Estrogen-Related Receptor alpha (ERRα) and Estrogen-Related Receptor gamma (ERRγ). Research has primarily focused on its therapeutic potential in prostate cancer, where it has been shown to disrupt cancer cell metabolism, induce apoptosis, and dysregulate the cell cycle.[1][2][3] This guide presents the current data on this compound's potency and provides a comparative context with other ERRα/γ modulators. Due to a lack of publicly available data on the efficacy of this compound in other cancer types, this guide will focus on its established effects on prostate cancer and draw comparisons with alternative compounds for which broader data is available.

Data Presentation: Potency of this compound and Comparators

The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against its target receptors and its effects on cancer cell lines. The tables below summarize the available quantitative data for this compound and a key alternative ERRα inverse agonist, XCT790.

Table 1: Potency of this compound against ERRα and ERRγ

CompoundTargetIC50 (µM)
This compoundERRα4.8
This compoundERRγ0.9

Data sourced from cotransfection assays.

Table 2: Comparative Potency of ERR Inverse Agonists in Cancer Cell Lines

CompoundCancer TypeCell LineEffectPotency (IC50)
This compound Prostate CancerPC-3, DU-145Inhibition of Warburg effect, Apoptosis inductionData on specific IC50 for cell viability not available in reviewed sources.
XCT790 Triple-Negative Breast CancerMDA-MB-231Inhibition of proliferation13.7 µM
XCT790 Triple-Negative Breast CancerBT-549Inhibition of proliferation13.3 µM
XCT790 Pancreatic Cancer(Cell lines not specified)Synergistic anticancer effect with gemcitabineData on specific IC50 not available in reviewed sources.

Mechanism of Action and Signaling Pathway

This compound functions as an inverse agonist for ERRα and ERRγ, which are orphan nuclear receptors that play a crucial role in regulating cellular metabolism. In cancer cells, particularly prostate cancer, these receptors are implicated in driving the Warburg effect—a metabolic shift towards aerobic glycolysis. By inhibiting the transcriptional activity of ERRα and ERRγ, this compound effectively reverses this metabolic reprogramming, leading to a reduction in glucose uptake and lactate production. This metabolic disruption, combined with the dysregulation of cell cycle-related genes, ultimately triggers apoptosis in cancer cells.[3][4]

G This compound Signaling Pathway SLU_PP_1072 This compound ERR_alpha_gamma ERRα / ERRγ SLU_PP_1072->ERR_alpha_gamma inhibition Metabolic_Genes Metabolic Gene Expression ERR_alpha_gamma->Metabolic_Genes activates Cell_Cycle_Genes Cell Cycle Gene Expression ERR_alpha_gamma->Cell_Cycle_Genes regulates Warburg_Effect Warburg Effect (Aerobic Glycolysis) Apoptosis Apoptosis Warburg_Effect->Apoptosis inhibition of Metabolic_Genes->Warburg_Effect Cell_Cycle_Dysregulation Cell Cycle Dysregulation Cell_Cycle_Genes->Cell_Cycle_Dysregulation Cell_Cycle_Dysregulation->Apoptosis leads to

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below. These are generalized protocols based on standard laboratory techniques, as the specific, detailed methodologies from the primary research on this compound were not available in the public domain.

Cell Viability Assay (CCK-8 Assay)

This assay is performed to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Gene Expression Analysis (Quantitative Real-Time PCR)

This method is used to quantify the changes in the expression of target genes (e.g., those involved in metabolism and cell cycle) following treatment with this compound.

  • RNA Extraction: Treat cells with this compound for a specified time, then lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Prepare a reaction mixture containing the cDNA template, primers for the target genes and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

  • Amplification and Detection: Perform the qPCR reaction in a real-time PCR cycler. The instrument measures the fluorescence intensity at each cycle, which corresponds to the amount of amplified DNA.

  • Data Analysis: Determine the cycle threshold (Ct) for each gene and calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify the levels of specific proteins (e.g., ERRα, ERRγ, apoptosis markers) in cells treated with this compound.

  • Protein Extraction: Lyse the treated cells in a lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.

G Experimental Workflow for Potency Analysis cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (e.g., PC-3, DU-145) Treatment 2. Treatment with This compound Cell_Culture->Treatment Cell_Viability 3a. Cell Viability Assay (e.g., CCK-8) Treatment->Cell_Viability Gene_Expression 3b. Gene Expression Analysis (qPCR) Treatment->Gene_Expression Protein_Expression 3c. Protein Expression Analysis (Western Blot) Treatment->Protein_Expression IC50 4a. IC50 Determination Cell_Viability->IC50 Gene_Fold_Change 4b. Gene Expression Fold Change Gene_Expression->Gene_Fold_Change Protein_Levels 4c. Relative Protein Levels Protein_Expression->Protein_Levels

Caption: A typical experimental workflow for assessing the potency of this compound.

Comparison with Other Alternatives

Several other compounds have been identified as inverse agonists of ERRα and/or ERRγ. A comparison with these alternatives highlights the unique properties of this compound.

  • XCT790: A selective ERRα inverse agonist. While it has shown efficacy in modulating metabolic pathways in cancer cells, it also acts as a mitochondrial uncoupler, an off-target effect that is independent of its action on ERRα. This can complicate the interpretation of experimental results.

  • 4-Hydroxytamoxifen (4-OHT): An active metabolite of tamoxifen, it acts as an inverse agonist for ERRβ and ERRγ. However, its primary activity as a selective estrogen receptor modulator (SERM) means it also targets estrogen receptors, leading to a broader range of biological effects.

  • Diethylstilbestrol (DES): A synthetic estrogen that also functions as a pan-ERR inverse agonist. Similar to 4-OHT, its strong estrogenic activity makes it non-selective for ERRs.

This compound is distinguished from these alternatives by its dual selectivity for ERRα and ERRγ, and its lack of activity at estrogen receptors. Furthermore, it does not exhibit the mitochondrial uncoupling activity associated with XCT790, making it a more specific tool for studying the pharmacology of ERRα and ERRγ.

Conclusion

This compound is a promising dual ERRα/γ inverse agonist with demonstrated preclinical activity in prostate cancer models. Its ability to disrupt cancer cell metabolism and induce apoptosis through a targeted mechanism makes it a valuable tool for cancer research and a potential lead compound for drug development. However, a significant gap in the current knowledge is the lack of data on its potency across a wider range of cancer types. Further research is warranted to explore the efficacy of this compound in other malignancies where ERRα and ERRγ are known to play a role, such as breast and ovarian cancers. Such studies will be crucial in determining the broader therapeutic potential of this compound.

References

The Unseen Player: Utilizing an Inactive Analog of SLU-PP-1072 as a Rigorous Negative Control in ERRα/γ Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, metabolic diseases, and drug discovery, the use of precise molecular probes is paramount to elucidating biological pathways and validating novel therapeutic targets. SLU-PP-1072 has emerged as a potent dual inverse agonist of the Estrogen-Related Receptors alpha (ERRα) and gamma (ERRγ), offering a valuable tool to investigate their roles in cancer metabolism. However, to ensure that the observed cellular effects are specifically due to the inhibition of ERRα/γ, a structurally similar but biologically inactive control compound is essential. This guide provides a comparative overview of this compound and its inactive analog, SLU-PP-1073, highlighting the critical role of such a negative control in rigorous experimental design.

This compound is a well-characterized inverse agonist that effectively suppresses the transcriptional activity of ERRα and ERRγ. In contrast, its closely related analog, SLU-PP-1073, has been designed to be devoid of significant activity against these receptors. The only structural difference between the two compounds is the position of a hydroxyl group on the phenyl ring, which dramatically impacts its biological activity while maintaining similar physicochemical properties. This minimal structural change makes SLU-PP-1073 an ideal negative control to distinguish on-target effects from potential off-target or compound-specific artifacts.

Comparative Activity of this compound and its Inactive Analog

The differential activity of this compound and SLU-PP-1073 has been quantified in cell-based reporter assays. These assays measure the transcriptional activity of ERRα and ERRγ in the presence of the compounds.

CompoundTargetIC50 (µM)
This compound ERRα1.2
ERRγ0.8
SLU-PP-1073 ERRα> 30
ERRγ> 30

Table 1: Comparative inhibitory concentrations (IC50) of this compound and SLU-PP-1073 against ERRα and ERRγ in a Gal4-DBD-LBD reporter assay. Data is representative from published studies.

Experimental Protocols

To rigorously validate the on-target action of this compound, it is recommended to perform parallel experiments with SLU-PP-1073. Below are detailed protocols for key experiments.

ERRα/γ Gal4-DBD-LBD Reporter Assay

This assay is fundamental for assessing the direct inhibitory activity of compounds on ERRα and ERRγ.

Materials:

  • HEK293T cells

  • Expression plasmids: pCMV-Gal4-DBD-ERRα-LBD, pCMV-Gal4-DBD-ERRγ-LBD

  • Reporter plasmid: pFR-Luc (containing Gal4 upstream activating sequences)

  • Control plasmid for transfection efficiency (e.g., pRL-TK)

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • This compound and SLU-PP-1073 (dissolved in DMSO)

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well.

  • After 24 hours, co-transfect cells with the respective Gal4-DBD-ERR-LBD expression plasmid, the pFR-Luc reporter plasmid, and the pRL-TK control plasmid using a suitable transfection reagent.

  • Following a 6-hour incubation with the transfection mix, replace the medium with fresh DMEM containing 10% FBS.

  • 24 hours post-transfection, treat the cells with serial dilutions of this compound or SLU-PP-1073 (final concentrations typically ranging from 0.01 to 30 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Plot the normalized luciferase activity against the compound concentration and determine the IC50 values using a non-linear regression model.

Quantitative Real-Time PCR (qRT-PCR) for ERR Target Gene Expression

This experiment validates the downstream effects of ERRα/γ inhibition on the expression of known target genes.

Materials:

  • Prostate cancer cell line (e.g., PC-3 or LNCaP)

  • RPMI-1640 medium with 10% FBS

  • This compound and SLU-PP-1073 (dissolved in DMSO)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for ERR target genes (e.g., PDK4, TFAM) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Seed prostate cancer cells in 6-well plates.

  • Once the cells reach 70-80% confluency, treat them with a fixed concentration of this compound (e.g., 10 µM), SLU-PP-1073 (e.g., 10 µM), or vehicle (DMSO).

  • After 24-48 hours of treatment, harvest the cells and extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using primers for the target genes and the housekeeping gene.

  • Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control.

Mandatory Visualizations

Signaling Pathway of ERRα/γ Inhibition by this compound

ERR_Inhibition_Pathway cluster_nucleus Nucleus ERR_alpha_gamma ERRα / ERRγ ERE Estrogen Response Element (ERE) ERR_alpha_gamma->ERE PGC1a PGC-1α PGC1a->ERR_alpha_gamma Coactivator Target_Genes Target Gene Transcription (e.g., PDK4, TFAM) ERE->Target_Genes Drives SLU_PP_1072 This compound SLU_PP_1072->ERR_alpha_gamma Inverse Agonist SLU_PP_1073 SLU-PP-1073 (Inactive Control) SLU_PP_1073->ERR_alpha_gamma No significant interaction

Caption: ERRα/γ signaling and the inhibitory action of this compound.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays Vehicle Vehicle (DMSO) Reporter_Assay Reporter Gene Assay (IC50 Determination) Vehicle->Reporter_Assay Gene_Expression qRT-PCR (Target Gene Expression) Vehicle->Gene_Expression Metabolic_Assay Metabolic Assays (e.g., Seahorse) Vehicle->Metabolic_Assay Cell_Viability Cell Viability/Apoptosis Assay Vehicle->Cell_Viability SLU_1072 This compound SLU_1072->Reporter_Assay SLU_1072->Gene_Expression SLU_1072->Metabolic_Assay SLU_1072->Cell_Viability SLU_1073 SLU-PP-1073 (Negative Control) SLU_1073->Reporter_Assay SLU_1073->Gene_Expression SLU_1073->Metabolic_Assay SLU_1073->Cell_Viability Outcome Comparative Analysis: On-Target vs. Off-Target Effects Reporter_Assay->Outcome Gene_Expression->Outcome Metabolic_Assay->Outcome Cell_Viability->Outcome

Unraveling the Therapeutic Promise of SLU-PP-1072: A Comparative Analysis with Other Estrogen-Related Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

St. Louis, MO - In the landscape of metabolic and cancer therapeutics, the Estrogen-Related Receptors (ERRs), specifically ERRα and ERRγ, have emerged as critical targets. This guide provides a comprehensive evaluation of SLU-PP-1072, a novel dual inverse agonist of ERRα and ERRγ, and objectively compares its therapeutic potential against other notable ERR modulators. This analysis is supported by experimental data to inform researchers, scientists, and drug development professionals in their pursuit of next-generation therapies.

Performance Evaluation of ERR Modulators

The therapeutic efficacy of any ERR modulator is defined by its potency, selectivity, and mechanism of action. This compound has demonstrated a distinct profile as a dual inverse agonist, impacting cellular metabolism and apoptotic pathways in cancer cells. A comparative summary of its performance metrics against other key ERR modulators is presented below.

ModulatorTarget(s)TypeIC50 / EC50Key Therapeutic EffectsNoted Off-Target Effects
This compound ERRα, ERRγInverse AgonistERRα: 4.8 µM, ERRγ: 0.9 µM[1]Inhibits the Warburg effect, induces apoptosis in prostate cancer cells, and alters cell metabolism and gene expression leading to cell cycle dysregulation.[2][3]Does not inhibit ERRβ or display estrogen receptor activity.[1] Lacks the mitochondrial uncoupling activity seen with XCT790.[2][3][4]
XCT790 ERRαInverse AgonistNot specified in resultsModulates metabolic pathways in prostate cancer cells.[2][3][4]Functions as a mitochondrial uncoupler independent of ERRα targeting.[2][3][4]
GSK4716 ERRβ, ERRγAgonistERRγ: 1.3 µM[5]Induces expression of genes involved in mitochondrial biogenesis and fatty acid oxidation.[6]Selective over ERRα and classical estrogen receptors.[5]
GSK5182 ERRγInverse Agonist79 nM[7]Inhibits hepatic gluconeogenesis, demonstrating anti-diabetic effects.[8] Induces cell cycle arrest.[7]Highly selective for ERRγ over other nuclear receptors, including ERRα and ERα.[7][8]

Delving into the Mechanism: Signaling Pathways

This compound exerts its therapeutic effects by modulating the transcriptional activity of ERRα and ERRγ. These receptors play a pivotal role in regulating genes involved in cellular energy metabolism. In cancer cells, particularly prostate cancer, this modulation leads to a suppression of the Warburg effect (aerobic glycolysis) and the induction of apoptosis.

ERR_Signaling_Pathway cluster_0 ERRα/γ Signaling in Cancer This compound This compound ERRa_ERRg ERRα / ERRγ This compound->ERRa_ERRg Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Metabolic_Genes Metabolic Genes (e.g., PDK4, LDHA) ERRa_ERRg->Metabolic_Genes Activates Proliferation Cell Proliferation & Survival ERRa_ERRg->Proliferation Promotes PGC1a PGC-1α PGC1a->ERRa_ERRg Coactivates Warburg_Effect Warburg Effect Metabolic_Genes->Warburg_Effect Promotes Warburg_Effect->Proliferation Supports Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Data Analysis H->I

References

Safety Operating Guide

Essential Safety and Disposal Procedures for SLU-PP-1072

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety and logistical information for the proper handling and disposal of SLU-PP-1072, a dual ERRα/γ inverse agonist utilized in prostate cancer research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard and Precautionary Data

The following table summarizes the hazard classifications and precautionary statements for this compound as identified in its Safety Data Sheet (SDS). Adherence to these guidelines is crucial for minimizing risk.[1]

CategoryClassificationPrecautionary Statement
Health Hazard Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.
Environmental Hazard Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic life.
Environmental Hazard Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects.
Prevention HandlingP264: Wash skin thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
EnvironmentalP273: Avoid release to the environment.
Response IngestionP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
P330: Rinse mouth.
EnvironmentalP391: Collect spillage.
Disposal WasteP501: Dispose of contents/ container to an approved waste disposal plant.

Disposal Protocol

The primary disposal route for this compound is through an approved waste disposal plant.[1] The following protocol details the necessary steps for preparing the compound for disposal, ensuring the safety of personnel and the environment.

Objective: To safely prepare and package this compound waste for collection by a certified chemical waste disposal service.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Safety goggles with side-shields

    • Protective gloves (chemically resistant)

    • Impervious clothing (lab coat)

    • Suitable respirator

  • Designated and labeled chemical waste container

  • Container labels for hazardous waste

  • Spill containment materials (e.g., absorbent pads)

Procedure:

  • Personal Protective Equipment (PPE) and Engineering Controls:

    • Prior to handling this compound, ensure you are wearing the specified PPE: safety goggles, protective gloves, and a lab coat.

    • Conduct all handling and disposal preparations within a well-ventilated area, preferably inside a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

    • Ensure an accessible safety shower and eye wash station are nearby.[1]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • This includes keeping it separate from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Containerization of Waste:

    • Place all solid waste contaminated with this compound (e.g., weighing paper, contaminated tips) into a designated, leak-proof, and clearly labeled hazardous waste container.

    • For solutions containing this compound, use a designated, sealed, and compatible liquid waste container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the hazard pictograms for acute toxicity and environmental hazard.

    • Indicate the approximate quantity of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a cool, well-ventilated, and designated secondary containment area away from direct sunlight and sources of ignition until it is collected by the waste disposal service.[1]

  • Handling Spills:

    • In the event of a spill, collect the spillage using appropriate absorbent materials.[1]

    • Place all contaminated materials into the designated hazardous waste container.

    • Thoroughly decontaminate the area after the spill has been cleaned up.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS-approved chemical waste contractor.

    • Do not attempt to dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.[1]

Disposal Workflow

G A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Handle in Ventilated Area (Chemical Fume Hood) A->B C Step 3: Segregate Waste (Solid vs. Liquid) B->C D Step 4: Place in Labeled Hazardous Waste Container C->D E Step 5: Securely Seal Container D->E F Step 6: Store in Designated Secondary Containment E->F G Step 7: Arrange for Collection by Approved Waste Disposal Service F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling SLU-PP-1072

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling SLU-PP-1072 to minimize exposure and ensure personal safety.

Equipment Specification Purpose
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and splashes.
Hand Protection Nitrile or butyl rubber gloves.Provides a barrier against skin contact. Given that Dimethyl Sulfoxide (DMSO) is a common solvent for this compound and can penetrate nitrile gloves, butyl gloves are recommended when working with solutions.
Body Protection A fully buttoned laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended, especially when handling the powder or preparing solutions.Minimizes inhalation of the powder.

Operational Plan: Handling and Storage

This compound is a solid powder and should be handled with care to avoid creating dust.

Handling:

  • Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure.

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: this compound is soluble in DMSO.[1] Prepare solutions in a fume hood. Sonication may be required to fully dissolve the compound.[1]

Storage: Proper storage is crucial to maintain the stability and integrity of this compound.

Form Storage Temperature Duration
Solid Powder-20°CLong-term (months to years)[2]
0 - 4°CShort-term (days to weeks)[2]
Stock Solution (in DMSO)-80°CUp to 6 months[3]
-20°CUp to 1 month[3]

Store in a dry, dark place.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect any unused solid this compound and contaminated consumables (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound, particularly those in DMSO, should be collected in a separate, labeled hazardous waste container for organic solvents. Do not pour down the drain.[4] DMSO can facilitate the absorption of other chemicals through the skin, making proper disposal of DMSO-containing waste critical.

Mechanism of Action and Signaling Pathway

This compound is a dual inverse agonist of the Estrogen-Related Receptors alpha (ERRα) and gamma (ERRγ).[1][3][5] These receptors are nuclear receptors that regulate cellular metabolism.[4][6] In prostate cancer cells, ERRα and ERRγ have been implicated in promoting the Warburg effect, a metabolic shift where cancer cells preferentially use glycolysis for energy production even in the presence of oxygen.[4][6]

By acting as an inverse agonist, this compound inhibits the constitutive activity of ERRα and ERRγ. This disruption of ERRα/γ signaling leads to several downstream effects in prostate cancer cells:

  • Inhibition of the Warburg Effect: this compound alters the metabolic profile of the cancer cells, moving them away from aerobic glycolysis.[4][6]

  • Cell Cycle Dysregulation: The compound interferes with the normal progression of the cell cycle.[1][3]

  • Induction of Apoptosis: Ultimately, the metabolic and cell cycle disruptions lead to programmed cell death (apoptosis).[1][3][4]

SLU_PP_1072_Pathway cluster_0 This compound Action cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Cellular Outcome This compound This compound ERRa ERRα This compound->ERRa Inhibits ERRg ERRγ This compound->ERRg Inhibits Warburg Warburg Effect (Aerobic Glycolysis) ERRa->Warburg Promotes CellCycle Cell Cycle Progression ERRa->CellCycle Promotes ERRg->Warburg Promotes ERRg->CellCycle Promotes Apoptosis Apoptosis (Programmed Cell Death) Warburg->Apoptosis Inhibition leads to CellCycle->Apoptosis Dysregulation leads to

Caption: Signaling pathway of this compound in prostate cancer cells.

Physical and Chemical Properties

Property Value
CAS Number 2285432-57-5
Molecular Formula C₁₈H₁₂N₂O₃S
Molecular Weight 336.36 g/mol
Appearance Solid Powder
Solubility Soluble in DMSO

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.